molecular formula C12H27BrSn B074636 Tributyltin bromide CAS No. 1461-23-0

Tributyltin bromide

Cat. No.: B074636
CAS No.: 1461-23-0
M. Wt: 370 g/mol
InChI Key: FVRKTAOFDKFAMI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyltin bromide is a versatile organotin compound of significant utility in synthetic organic chemistry and materials science research. Its primary application lies as a pivotal reagent in Stille cross-coupling reactions, a powerful palladium-catalyzed transformation for the formation of carbon-carbon bonds between an organotin compound and an organic electrophile. This makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of natural products, pharmaceuticals, and conjugated polymers for electronic devices. The compound functions as a source of the tributylstannyl group (Bu₃Sn-), which readily transmetallates to palladium, enabling the coupling process.

Properties

IUPAC Name

bromo(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRKTAOFDKFAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023072
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-23-0
Record name Bromotributylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin bromide (TBTB), an organotin compound with the chemical formula C₁₂H₂₇BrSn, is a significant reagent in organic synthesis and a subject of interest in environmental and toxicological studies.[1][2] Its utility stems from the reactivity of the tin-carbon and tin-bromine (B14679306) bonds, making it a valuable precursor for the introduction of the tributyltin moiety in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, molecular structure, and analytical methodologies related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₇BrSn[1]
Molecular Weight 369.96 g/mol [1]
CAS Number 1461-23-0[1]
IUPAC Name bromo(tributyl)stannane[1]
Appearance Clear, colorless to pale yellow liquid[3]
Melting Point < 0 °C[2]
Boiling Point 163 °C at 12 mmHg; 120-122 °C at 2 mmHg[2][3]
Density 1.338 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.507[3]
Solubility Soluble in most organic solvents. Insoluble in water.

Molecular Structure

For visualization of the molecular structure, a DOT script is provided below.

Molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the three butyl groups. The chemical shifts are influenced by the electronegativity of the tin and bromine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the butyl chains. The signals are typically observed in the aliphatic region. While specific literature values for this compound were not found in the search, data for the closely related tributyltin chloride can provide an estimation of the expected chemical shifts.[4][5]

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~0.9t~7-CH₃
~1.3m-CH₂-CH₃
~1.5mSn-CH₂-CH₂-
~1.1t~8Sn-CH₂-
¹³C ~13-CH₃
~27-CH₂-CH₃
~28Sn-CH₂-CH₂-
~16Sn-CH₂-

Note: These are predicted values based on general knowledge of organotin compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the C-H and C-Sn bonds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (asymmetric and symmetric)
1465MediumC-H bending (scissoring)
1375MediumC-H bending (umbrella)
~510MediumSn-C stretching (asymmetric)
~460WeakSn-C stretching (symmetric)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The fragmentation is dominated by the successive loss of butyl radicals and the bromine atom. The presence of tin's multiple stable isotopes results in a distinctive isotopic pattern for tin-containing fragments.[6]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zIon
313[Sn(C₄H₉)₂Br]⁺
257[Sn(C₄H₉)Br]⁺
233[Sn(C₄H₉)₂]⁺
199[SnBr]⁺
177[Sn(C₄H₉)]⁺
120[Sn]⁺
57[C₄H₉]⁺

Note: The m/z values correspond to the most abundant tin isotope.

Experimental Protocols

Synthesis of this compound from Tetrabutyltin (B32133)

A common method for the preparation of this compound is the redistribution reaction between tetrabutyltin and tin(IV) bromide or the direct bromination of tetrabutyltin. A general procedure adapted from the synthesis of tributyltin chloride is as follows.[7][8]

Materials:

  • Tetrabutyltin (C₁₆H₃₆Sn)[9]

  • Bromine (Br₂) or Tin(IV) bromide (SnBr₄)

  • An inert solvent (e.g., dichloromethane (B109758) or chloroform)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutyltin in the chosen inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine or tin(IV) bromide dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Product TBT Tetrabutyltin Reaction Reaction in Inert Solvent TBT->Reaction Bromine Bromine / SnBr4 Bromine->Reaction Distillation Vacuum Distillation Reaction->Distillation Crude Product TBTB This compound Distillation->TBTB Pure Product

Workflow for the synthesis of this compound.

Analytical Characterization Protocols

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Cap the tube and gently invert to ensure complete dissolution.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

Instrument Parameters:

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

For the analysis of this compound by GC-MS, derivatization to a more volatile species is often employed to improve chromatographic performance. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[10]

Sample Preparation (Derivatization):

  • Prepare a solution of this compound in an appropriate organic solvent (e.g., hexane).

  • Add an acetate (B1210297) buffer to adjust the pH to ~4.5.

  • Add a freshly prepared solution of sodium tetraethylborate in ethanol.

  • Shake the mixture for approximately 30 minutes to allow for the derivatization to tributylethyltin.

  • Extract the derivatized analyte into an organic solvent (e.g., hexane) for GC-MS analysis.

Instrument Parameters:

  • GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample TBTB Sample Derivatization Derivatization (e.g., with NaBEt4) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Detection->Data Mass Spectrum & Chromatogram

References

An In-depth Technical Guide to the Synthesis and Preparation of Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for tributyltin bromide (TBAB), a significant organotin compound. The information presented herein is intended for laboratory professionals and focuses on detailed experimental protocols, comparative data analysis, and the underlying chemical principles.

Core Synthetic Methodologies

This compound can be synthesized through several key pathways, each with distinct advantages and procedural nuances. The most prominent methods include the Grignard reaction, redistribution reactions, and direct synthesis from metallic tin.

Grign-ard Reaction Route

The Grignard reaction is a widely utilized method for forming carbon-tin bonds. This approach involves the reaction of a Grignard reagent, typically butylmagnesium bromide, with a tin halide, such as tin(IV) chloride. The stoichiometry of the reactants is critical in determining the final product distribution.

  • Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.15 gram-moles) are placed in anhydrous diethyl ether (500 mL). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (B133212) (1.15 gram-moles) in anhydrous diethyl ether is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tin(IV) Chloride: The prepared Grignard solution is cooled in an ice bath. A solution of tin(IV) chloride (SnCl₄) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) is added dropwise to the stirred Grignard reagent. The molar ratio of the Grignard reagent to SnCl₄ is crucial for maximizing the yield of this compound. A ratio of approximately 3:1 is theoretically required.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Grignard_Synthesis n-BuBr n-Butyl Bromide n-BuMgBr Butylmagnesium Bromide n-BuBr->n-BuMgBr + Mg Mg Magnesium Mg->n-BuMgBr Et2O Diethyl Ether Et2O->n-BuMgBr solvent Bu3SnBr This compound n-BuMgBr->Bu3SnBr + SnCl4 (3:1 ratio) SnCl4 Tin(IV) Chloride SnCl4->Bu3SnBr Byproducts MgBrCl, etc.

Caption: Grignard synthesis of this compound.

Redistribution (Kocheshkov) Reaction

Redistribution reactions provide an efficient route to this compound by reacting tetrabutyltin (B32133) with a tin halide. The equilibrium of this reaction can be controlled by the stoichiometry of the reactants.

  • Reaction Setup: In a reaction flask equipped with a stirrer and a condenser, place tetrabutyltin (1 mole).

  • Addition of Tin Halide: Add tin(IV) bromide (SnBr₄) or tin(IV) chloride (SnCl₄) in the appropriate stoichiometric ratio to favor the formation of this compound. For the reaction with SnBr₄, a 2:1 molar ratio of tetrabutyltin to tin(IV) bromide will yield this compound.

  • Reaction Conditions: The mixture is heated with stirring. The reaction is typically carried out at elevated temperatures, and the progress can be monitored by analyzing aliquots of the reaction mixture.

  • Purification: Upon completion, the desired this compound is isolated from the reaction mixture by vacuum distillation.

Redistribution_Reaction Bu4Sn Tetrabutyltin Bu3SnBr This compound Bu4Sn->Bu3SnBr 2 parts SnBr4 Tin(IV) Bromide SnBr4->Bu3SnBr 1 part

Caption: Redistribution reaction for this compound synthesis.

Direct Synthesis from Metallic Tin

This method involves the direct reaction of metallic tin with an excess of butyl bromide, often in the presence of a catalyst. This route is frequently employed in industrial settings.

  • Reaction Setup: A reaction vessel is charged with metallic tin powder or granules and a catalyst.

  • Reaction Conditions: Butyl bromide is added to the tin. The reaction mixture is heated to a temperature typically in the range of 140-160°C. The reaction is carried out under a dry, inert atmosphere.

  • Catalyst: Various catalysts can be employed to facilitate the reaction, including quaternary ammonium or phosphonium (B103445) salts.

  • Product Isolation: After the reaction period, the excess butyl bromide is removed by distillation. The resulting mixture of butyltin bromides is then fractionally distilled under vacuum to isolate the this compound.

Direct_Synthesis_Workflow start Start reactants Charge Reactor: - Metallic Tin - Butyl Bromide - Catalyst start->reactants reaction Heat to 140-160 °C under inert atmosphere reactants->reaction distill_excess Distill off excess Butyl Bromide reaction->distill_excess fractional_distill Vacuum Fractional Distillation distill_excess->fractional_distill product This compound fractional_distill->product end End product->end

Caption: Workflow for the direct synthesis of this compound.

Data Presentation

Synthesis MethodKey ReactantsTypical SolventReaction Temperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Grignard Reaction Butylmagnesium bromide, Tin(IV) chlorideDiethyl ether, THF0 - Reflux70-85High purity product, well-establishedRequires anhydrous conditions, sensitive Grignard reagent
Redistribution Tetrabutyltin, Tin(IV) bromideNone (neat)150-200>90High yield, simple procedureRequires pre-synthesized organotin starting materials
Direct Synthesis Metallic Tin, Butyl BromideNone (neat)140-160VariableCost-effective for large scaleCan produce a mixture of products, requires catalyst

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR Resonances corresponding to the butyl groups, typically in the range of 0.8-1.8 ppm.
¹³C NMR Four distinct signals for the butyl group carbons. The carbon directly attached to tin will show satellite peaks due to coupling with tin isotopes.
Mass Spectrometry A characteristic isotopic pattern for the tin atom in the molecular ion and fragment peaks.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the butyl groups.
Boiling Point Approximately 144-147 °C at 10 mmHg.

Note on Safety: Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste materials should be disposed of in accordance with institutional and regulatory guidelines.

Tributyltin Bromide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the Chemical Abstracts Service (CAS) number for Tributyltin bromide is 1461-23-0, and its molecular weight is 369.96 g/mol .[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, biological effects, and analytical methodologies related to tributyltin (TBT) compounds, with a specific focus on this compound.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, providing a quick reference for its physical properties and toxicological profile.

Identifier Value
CAS Number 1461-23-0[1]
Molecular Formula C12H27BrSn[2][3]
Molecular Weight 369.96 g/mol [1][2][3]
Synonyms Bromotributyltin, Tri-n-butyltin bromide, Bromotributylstannane[2]
Physical Property Value
Appearance Liquid
Density 1.338 g/mL at 25 °C
Boiling Point 120-122 °C at 2 mmHg
Refractive Index n20/D 1.507

Mechanism of Action and Disrupted Signaling Pathways

Tributyltin compounds are potent endocrine disruptors and immunotoxicants.[4] Their toxicity stems from their ability to interfere with numerous cellular processes and signaling pathways.

Endocrine Disruption

TBT is a known endocrine-disrupting chemical that can interfere with hormone signaling pathways.[5] One of the primary mechanisms of TBT-induced endocrine disruption is the inhibition of the aromatase enzyme, which is responsible for converting testosterone (B1683101) to estrogen.[5] This inhibition can lead to an imbalance in sex hormones. Furthermore, TBT has been shown to disrupt estrogen signaling in various tissues.[5] In zebrafish, TBT has been observed to inhibit estrogen receptor activity.[6]

Immunotoxicity and NK Cell Signaling

TBT significantly inhibits the cytotoxic function of natural killer (NK) cells, which can compromise the immune response to viral infections and tumor growth.[2] Low doses of TBT can activate the p38 and p44/42 mitogen-activated protein kinases (MAPKs) and their upstream activators, MKK3/6 and MEK1/2, in NK cells.[2] This alteration of the NK cell signaling pathway disrupts the normal processes leading to the release of lytic granules required for killing target cells.[2]

NK_Cell_Signaling_Disruption TBT Tributyltin (TBT) MAP3K MAP3K TBT->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MAPK MKK3_6->p38 p44_42 p44/42 MAPK MEK1_2->p44_42 Granule_Release Disrupted Lytic Granule Exocytosis p38->Granule_Release p44_42->Granule_Release

TBT disruption of NK cell signaling pathway.
Metabolic and Vascular Effects

TBT exposure has been linked to metabolic syndrome development by disrupting the renin-angiotensin system (RAS) in white adipose tissue.[1] This leads to increased inflammation and abnormal adipokine levels. TBT can also induce vascular dysfunction by increasing oxidative stress through the enhancement of the angiotensin II downstream signaling pathway.[7] This involves the upregulation of Nox2, AT1 receptor, and ERK 1/2 protein expression.[7]

Vascular_Dysfunction_Pathway TBT Tributyltin (TBT) Angiotensin_II Angiotensin II Signaling TBT->Angiotensin_II Enhances AT1R AT1 Receptor Angiotensin_II->AT1R Activates Nox2 Nox2 AT1R->Nox2 Upregulates ERK1_2 ERK 1/2 AT1R->ERK1_2 Upregulates Oxidative_Stress Increased Oxidative Stress (Superoxide Production) Nox2->Oxidative_Stress Vascular_Dysfunction Vascular Dysfunction & Remodeling ERK1_2->Vascular_Dysfunction Oxidative_Stress->Vascular_Dysfunction

TBT-induced vascular dysfunction pathway.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for studying the effects of tributyltin. For precise experimental conditions, it is recommended to consult the specific research articles.

Analysis of Tributyltin in Environmental and Biological Samples

A common method for the determination of tributyltin in samples such as seawater, sediment, and biological tissues involves gas chromatography coupled with mass spectrometry (GC-MS).[8]

Sample Preparation (General Workflow):

  • Extraction:

    • Sediment: Pressurized liquid extraction (PLE) with a hexane/tropolone mixture.[8] Alternatively, a methanol-acid digestion or acid-sonication can be used.

    • Water: Solid-phase extraction (SPE) or liquid-liquid extraction.

    • Tissues: Homogenization followed by extraction with an organic solvent, often in the presence of an acid.

  • Derivatization: Organotin compounds are often derivatized to increase their volatility for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt4).

  • Clean-up: The extract may require a clean-up step, for instance, using a silica (B1680970) column, to remove interfering substances.

  • Analysis: The final extract is analyzed by GC-MS. For quantification, isotope dilution mass spectrometry (IDMS) using an isotopically labeled TBT standard is a highly accurate method.[8]

GC_MS_Workflow Sample Sample (Sediment, Water, Tissue) Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS

General workflow for TBT analysis by GC-MS.
In Vitro Cytotoxicity and Signaling Pathway Analysis

Cell Culture and Treatment:

  • Cell lines relevant to the research question (e.g., human NK cells, 3T3-L1 preadipocytes) are cultured under standard conditions.

  • Cells are treated with varying concentrations of this compound (or other TBT compounds) for specific durations.

Cytotoxicity Assay:

  • To assess the effect of TBT on cell viability, standard cytotoxicity assays such as the MTT assay or LDH release assay can be performed.

Western Blotting for Signaling Proteins:

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total-p38, ERK, AKT, etc.).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a well-characterized organotin compound with significant toxicological effects, primarily acting as an endocrine disruptor and immunotoxicant. Its mechanisms of action involve the disruption of key signaling pathways, leading to a range of adverse outcomes from the cellular to the organismal level. The analytical and experimental protocols outlined in this guide provide a foundation for researchers investigating the biological impacts of this compound. Given its potent effects, careful handling and adherence to safety protocols are paramount when working with this compound in a laboratory setting.

References

Mechanism of Action of Tributyltin Bromide in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of Tributyltin (TBT) bromide. The primary toxicity of organotin compounds, including TBT bromide, is attributed to the tributyltin cation [(C₄H₉)₃Sn⁺], with the associated anion, in this case, bromide, playing a minimal role in the core mechanisms of action.[1][2][3] TBT is a potent environmental toxicant known for its endocrine-disrupting, immunotoxic, and neurotoxic effects.[4][5] This document details the key signaling pathways affected by TBT, presents quantitative toxicological data, and outlines relevant experimental protocols.

Core Mechanisms of Action

Tributyltin exerts its toxicity through a multi-faceted approach, primarily by:

  • Endocrine Disruption: TBT is a well-established endocrine-disrupting chemical (EDC).[6] Its primary modes of endocrine disruption are through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor (RXR), and the inhibition of the aromatase enzyme.[6][7]

  • Immunotoxicity: TBT significantly impacts the immune system, inducing apoptosis in various immune cells, including thymocytes and macrophages, leading to immunosuppression.[8][9][10]

  • Neurotoxicity: TBT induces neuronal damage through mechanisms involving oxidative stress, neuroinflammation, and disruption of neurotransmitter signaling pathways.[11][12][13]

  • Mitochondrial Dysfunction and Apoptosis: TBT is a potent mitochondrial toxin, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[14][15]

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the biological effects of Tributyltin compounds.

CompoundCell Line/OrganismEndpointValueReference
Tributyltin oxide (TBTO)MiceOral LD5044 - 230 mg/kg[16]
Tributyltin oxide (TBTO)RatsOral LD5094 - 234 mg/kg[16]
Tributyltin chloride (TBTC)Human, Rat, Murine CellsCytotoxicity, Cytokine Release, Myelotoxicity, Mitogen ResponsivenessStrong immunotoxic effect (specific IC50 values vary by endpoint and species)[8]
Tributyltin (TBT)Human Jurkat T-lymphocyte cellsInduction of Apoptosis (Caspase Activity)0.5 - 5 µM (optimal range)[15]
Triphenyltin (TPT)Human Jurkat T-lymphocyte cellsInduction of Apoptosis (Caspase Activity)0.01 - 1 µM[15]
Tributyltin (TBT)Human aromataseCompetitive Inhibition (Ki)37.3 - 64.5 µM[17]
Tributyltin (TBT)Murine neuroblastoma cellsCytotoxicity0.1 - 1 µM[18][19]
Dibutyltin (B87310) (DBT)Murine neuroblastoma cellsCytotoxicity0.1 - 1 µM[18][19]
Tributyltin (TBT)Adult Harbour Seal T-lymphocytesProliferation Suppression200 nM[10]
Dibutyltin (DBT)Adult Harbour Seal T-lymphocytesProliferation Suppression100 nM[10]
Tributyltin (TBT)KGN human granulosa-like tumor cellsApoptosis200 ng/mL[20][21]
Tributyltin (TBT)KGN human granulosa-like tumor cellsAromatase Activity Suppression20 ng/mL[20][21]
CompoundReceptorParameterValueReference
Triphenyltin (TPT)PPARγEquilibrium Dissociation Constant (Kd)66.6 ± 5.2 nM[22]
Rosiglitazone (control)PPARγEquilibrium Dissociation Constant (Kd)46.2 ± 2.5 nM[22]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Tributyltin's mechanism of action are provided below.

Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is commonly used to determine the inhibitory effect of compounds on aromatase (CYP19A1) activity.

Principle: Aromatase converts androgens (e.g., androstenedione) to estrogens, releasing a proton in the process. By using a radiolabeled substrate such as [1β-³H]-androstenedione, the released tritium (B154650) is incorporated into water (³H₂O). The amount of radioactivity in the water phase is proportional to the aromatase activity.

Protocol Outline:

  • Preparation of Reaction Mixture: Prepare a reaction buffer containing a NADPH-generating system (e.g., glucose-6-phosphate, NADP⁺, and glucose-6-phosphate dehydrogenase) and the test compound (Tributyltin) at various concentrations.

  • Enzyme Source: Use human recombinant aromatase microsomes or tissue homogenates (e.g., from placenta or KGN cells).[20][21]

  • Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androstenedione, to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solvent such as chloroform (B151607) or by placing the reaction tubes on ice.

  • Separation of Tritiated Water: Separate the tritiated water from the unmetabolized radiolabeled substrate. This is typically achieved by adding a charcoal-dextran suspension, which binds the steroid, followed by centrifugation.

  • Quantification: Measure the radioactivity of the supernatant (containing ³H₂O) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition by comparing the radioactivity in the presence of the test compound to that of a vehicle control. Determine the IC50 value.[23][24][25]

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is then oxidized by luciferase to produce a luminescent signal proportional to the caspase activity.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells, macrophages) in a multi-well plate and treat with various concentrations of Tributyltin for the desired time period. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains the caspase substrate and luciferase.

  • Assay Procedure (Add-Mix-Measure):

    • Add the prepared Caspase-Glo® 3/7 Reagent directly to each well of the cell culture plate.

    • Mix the contents of the wells by gentle shaking. This step also lyses the cells.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for substrate cleavage and signal generation.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and calculate the fold-change in caspase-3/7 activity relative to the vehicle control.[6][9][11][13][26]

PPARγ Transactivation Assay

This reporter gene assay measures the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the DNA-binding domain of the GAL4 transcription factor fused to the ligand-binding domain of PPARγ, and a second plasmid containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). If the test compound binds to and activates the PPARγ ligand-binding domain, the chimeric receptor will bind to the UAS and drive the expression of the reporter gene.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, JEG-3) and co-transfect with the GAL4-PPARγ expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with various concentrations of Tributyltin, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both the firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold-induction of reporter gene expression relative to the vehicle control and determine the EC50 value.[19][27]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently labeled or biotinylated) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be visualized and quantified.

Protocol Outline:

  • Sample Preparation: Prepare cells or tissue sections for the assay. Adherent cells can be grown on coverslips, while suspension cells can be cytospun onto slides. Tissue sections should be deparaffinized and rehydrated if necessary.

  • Fixation and Permeabilization: Fix the samples (e.g., with 4% paraformaldehyde) to preserve cell morphology and then permeabilize them (e.g., with Triton X-100 or proteinase K) to allow the TdT enzyme access to the nucleus.[14][15]

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains TdT and the labeled dUTPs, in a humidified chamber at 37°C.

  • Detection:

    • For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope.

    • For biotinylated dUTPs, an additional step of incubating with a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) followed by a chromogenic substrate is required for visualization by light microscopy.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells in the population.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by microscopy or flow cytometry.[14][15][16][28][29]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the changes in the expression of specific genes in response to Tributyltin treatment.

Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA, which is then amplified by PCR using gene-specific primers. The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA or a fluorescently labeled probe. The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of the target mRNA.

Protocol Outline:

  • RNA Extraction and Quantification: Isolate total RNA from cells or tissues treated with Tributyltin and controls. Assess the quality and quantity of the extracted RNA.

  • Reverse Transcription (cDNA Synthesis): Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, a DNA polymerase, and a fluorescent detection system (e.g., SYBR Green master mix).

  • Real-Time PCR Amplification: Perform the PCR amplification in a real-time PCR instrument, which monitors the fluorescence at each cycle.

  • Data Analysis: Determine the Cq values for the target gene and one or more reference (housekeeping) genes. Calculate the relative expression of the target gene using a method such as the ΔΔCq method, normalizing to the expression of the reference gene(s).[30][31][32][33]

Mandatory Visualizations

Signaling Pathways

TBT_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TBT Tributyltin TRAIL_R2 TRAIL-R2 TBT->TRAIL_R2 Mito Mitochondrial Dysfunction TBT->Mito FADD FADD TRAIL_R2->FADD Casp10 Pro-Caspase-10 FADD->Casp10 CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 aCasp10 Active Caspase-10 Casp10->aCasp10 Casp8 Pro-Caspase-8 aCasp10->Casp8 Casp37 Pro-Caspase-3/7 aCasp10->Casp37 aCasp8 Active Caspase-8 Casp8->aCasp8 aCasp8->Casp37 Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp37 aCasp37 Active Caspase-3/7 Casp37->aCasp37 DNA_frag DNA Fragmentation aCasp37->DNA_frag Apoptosome Apoptosome Apaf1->Apoptosome Apoptosome->Casp9 Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: TBT-induced apoptosis signaling pathways.

TBT_Endocrine_Disruption cluster_nuclear_receptors Nuclear Receptors cluster_steroidogenesis Steroidogenesis cluster_gene_expression Gene Expression TBT Tributyltin PPARg PPARγ TBT->PPARg RXR RXR TBT->RXR Aromatase Aromatase (CYP19A1) TBT->Aromatase Heterodimer PPARγ/RXR Heterodimer PPARg->Heterodimer RXR->Heterodimer Adipogenesis Adipogenesis-related Gene Expression (e.g., aP2, Adiponectin) Heterodimer->Adipogenesis Androgens Androgens Estrogens Estrogens Androgens->Estrogens Aromatase Lipid_Metabolism Altered Lipid Metabolism Adipogenesis->Lipid_Metabolism

Caption: Endocrine disruption mechanisms of TBT.

TBT_Neurotoxicity_Pathway cluster_neuronal_cell Neuronal Cell TBT Tributyltin Aromatase_Inhibition Aromatase Inhibition TBT->Aromatase_Inhibition Neuroinflammation Neuroinflammation (↑ IL-6, Cox-2, NF-κB) TBT->Neuroinflammation NMDAR_Signaling NMDAR Signaling Downregulation TBT->NMDAR_Signaling Reduced_Estrogen Reduced Estrogen Aromatase_Inhibition->Reduced_Estrogen Akt_Signaling_Impairment Akt Signaling Impairment Reduced_Estrogen->Akt_Signaling_Impairment GST_Downregulation GST Downregulation Akt_Signaling_Impairment->GST_Downregulation Oxidative_Stress Oxidative Stress (ROS Production) GST_Downregulation->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage NMDAR_Signaling->Neuronal_Damage

Caption: Key pathways in TBT-induced neurotoxicity.

Experimental Workflow

Experimental_Workflow_Aromatase_Assay start Start prep_reagents Prepare Reaction Mix (Buffer, NADPH system, TBT) start->prep_reagents add_enzyme Add Aromatase Source (Microsomes/Homogenate) prep_reagents->add_enzyme add_substrate Add [³H]-Androstenedione add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate ³H₂O (Charcoal-Dextran) stop_reaction->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Caption: Workflow for Aromatase Inhibition Assay.

References

A Historical Overview of Tributyltin Bromide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, a class of organotin compounds, have a rich and complex history, evolving from promising industrial chemicals to recognized environmental pollutants. Tributyltin bromide (TBTB), with the chemical formula (C₄H₉)₃SnBr, is a key member of this family. This technical guide provides a comprehensive historical overview of this compound research, detailing its synthesis, toxicological evaluation, and the elucidation of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and a historical context for the scientific journey of this compound.

Historical Overview and Synthesis

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of diethyltin (B15495199) diiodide by Edward Frankland in 1849.[1] The field saw significant expansion in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds.[2][3] The pioneering work of G. J. M. van der Kerk and his colleagues in the 1950s at the Institute for Organic Chemistry TNO in Utrecht was instrumental in exploring the biocidal properties of organotin compounds, including the tributyltin series.[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved via a Grignard reaction, a cornerstone of organometallic chemistry. This method involves the reaction of butylmagnesium bromide with tin(IV) bromide.

This protocol is adapted from established methods for the synthesis of analogous tributyltin halides.[2]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Butyl bromide

  • Tin(IV) bromide (SnBr₄)

  • Anhydrous benzene (B151609) (optional, as a co-solvent)

  • Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Standard laboratory glassware for inert atmosphere synthesis (e.g., three-necked flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of butyl bromide in anhydrous ether or THF from the dropping funnel to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted, forming a solution of butylmagnesium bromide.

  • Reaction with Tin(IV) Bromide: In a separate flask, prepare a solution of tin(IV) bromide in an anhydrous solvent (e.g., diethyl ether, THF, or benzene).

  • Cool the tin(IV) bromide solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the cooled tin(IV) bromide solution with vigorous stirring. This reaction is highly exothermic and requires careful temperature control. The stoichiometry should be carefully controlled to favor the formation of the tri-substituted product (a 3:1 molar ratio of Grignard reagent to SnBr₄).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and precipitate the magnesium salts.

  • Separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Logical Relationship of Synthesis Steps

G A Prepare Butylmagnesium Bromide (Grignard Reagent) B React Grignard Reagent with Tin(IV) Bromide A->B Exothermic Reaction C Quench Reaction and Work-up B->C Product Formation D Purify by Fractional Distillation C->D Crude Product

Diagram 1: Workflow for the synthesis of this compound.

Toxicological Profile

The toxicological effects of tributyltin compounds became a significant area of research as their widespread use as biocides in antifouling paints led to environmental contamination.[4][6] While much of the literature refers to tributyltin (TBT) in a general sense, several studies have utilized specific salts, including this compound, for toxicological assessment.

Acute and Chronic Toxicity

Tributyltin compounds are known to be highly toxic to a wide range of organisms.[7] The oral LD50 of this compound in rats has been reported to be 138 mg/kg, classifying it as a toxic substance if swallowed.[8][9] Inhalation exposure to a mixture containing 81.2% this compound was found to be lethal to mice at a concentration of 1.1 ppm over an 8-hour per day exposure for two days.[10]

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterValueReference
RatOralLD50138 mg/kg[8][9]
MouseInhalation (mixture)LC50 (8h/day, 2 days)~1.1 ppm[10]
Reproductive and Developmental Toxicity

A key study highlighted in a report by the Danish Environmental Protection Agency investigated the reproductive toxicity of a mixture containing 81.2% this compound in rats.[4]

This protocol is a summary of the study cited in the Danish EPA report.[4]

Animal Model:

  • Species: Rat (strain not specified in the summary)

Exposure:

  • Compound: A mixture containing 81.2% this compound.

  • Route: Inhalation.

  • Concentration: 2 mg Sn/m³.

  • Duration: 4 weeks to 3 months.

Endpoints Evaluated:

  • Pregnancy rates.

  • Histopathology of reproductive organs (males and females).

Key Findings:

  • A marked reduction in pregnancy rates was observed.

  • Females exhibited atrophy of the glandular uterus, which was reversible upon cessation of exposure.

  • No histopathological changes were observed in the male reproductive organs.

Table 2: Reproductive and Developmental Toxicity of Tributyltin Compounds

SpeciesCompoundRouteEffectNOAEL/LOAELReference
RatThis compound (81.2% mixture)InhalationReduced pregnancy rate, uterine atrophyLOAEL: 2 mg Sn/m³[4]
RatTributyltin chlorideOral (gavage)Increased postimplantation lossLOAEL: 100 mg/kg (single dose on day 7, 8, or 9)[11]
RatTributyltin chlorideOral (gavage)External malformationsLOAEL: 100 mg/kg (single dose on day 8)[11]

Mechanism of Action: Endocrine Disruption and Signaling Pathways

A significant body of research has focused on the endocrine-disrupting effects of tributyltin compounds.[5] These compounds are known to interfere with hormone signaling pathways, leading to adverse effects on reproduction and development. A primary mechanism of action for TBT compounds is their interaction with nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][13][14]

TBT acts as an agonist for both RXR and PPARγ, forming a heterodimer that can modulate the transcription of target genes.[12][13] This dual activation is a key molecular initiating event that leads to a cascade of downstream effects, including adipogenesis (the formation of fat cells) and the suppression of osteogenesis (the formation of bone).[12]

RXR-PPARγ Signaling Pathway

The activation of the RXR-PPARγ heterodimer by this compound and other TBT compounds is a critical pathway in their mechanism of toxicity.

Diagram of TBT-Induced RXR-PPARγ Activation

G cluster_cell Cell TBTB This compound RXR RXR TBTB->RXR Binds and Activates PPARg PPARγ TBTB->PPARg Binds and Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer DNA DNA (PPRE) Heterodimer->DNA Binds to PPRE Transcription Gene Transcription DNA->Transcription Modulates Adipogenesis Adipogenesis Transcription->Adipogenesis Osteogenesis Osteogenesis Suppression Transcription->Osteogenesis

Diagram 2: TBTB activation of the RXR-PPARγ signaling pathway.

This protocol is a generalized procedure based on methods described in the literature for assessing the activation of nuclear receptors by TBT compounds.[12][14]

Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate growth medium.

  • Seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the following plasmids using a suitable transfection reagent:

    • An expression vector for the ligand-binding domain (LBD) of human or mouse PPARγ fused to the GAL4 DNA-binding domain (GAL4-PPARγ-LBD).

    • An expression vector for full-length RXRα.

    • A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Compound Treatment and Luciferase Assay:

  • After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of this compound (or other test compounds) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Workflow for Luciferase Reporter Assay

G A Seed and Culture Cells B Co-transfect with Plasmids (GAL4-PPARγ, RXR, Luciferase Reporter) A->B C Treat with this compound B->C D Incubate for 24 hours C->D E Lyse Cells and Measure Luciferase Activity D->E F Analyze Data (Fold Induction) E->F

Diagram 3: Experimental workflow for a luciferase reporter assay.

Conclusion

The research into this compound is emblematic of the broader scientific and regulatory journey of organotin compounds. From its synthesis based on fundamental principles of organometallic chemistry to the detailed elucidation of its toxicological properties and molecular mechanisms of action, the study of this compound has contributed significantly to our understanding of environmental toxicology and endocrine disruption. The data and protocols presented in this guide offer a historical and technical foundation for future research in this area, aiding in the development of safer alternatives and a deeper understanding of the interactions between chemicals and biological systems.

References

Tributyltin Bromide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyltin bromide in various organic solvents. Due to the scarcity of precise quantitative data in publicly available literature, this document focuses on collating qualitative solubility information, outlining the key factors influencing solubility, and providing a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

This compound (TBTB), a colorless to pale yellow liquid, is an organotin compound with significant applications in organic synthesis. Its effectiveness as a reagent is often contingent on its solubility in the reaction medium. Generally, TBTB exhibits good solubility in a range of common organic solvents, a characteristic attributed to the presence of the three nonpolar butyl groups. Its solubility in water, however, is limited.[1][2]

The following table summarizes the qualitative solubility of this compound and structurally similar organotin compounds in various organic solvents. This information is compiled from various chemical data sources and provides a general indication of suitable solvents for experimental work.

CompoundSolventSolubilityReference(s)
This compound MethanolSoluble[3]
EthanolSoluble[3][4]
WaterImmiscible/Low Solubility[2]
Tributyltin Chloride Common Organic SolventsSoluble[5][6]
AlcoholSoluble[5][7]
HeptaneSoluble[5][7]
BenzeneSoluble[5][7][8]
TolueneSoluble[5][7][9]
EtherSoluble[8]
HexaneSoluble[8][9]
Cold WaterInsoluble[5][7]
Triethyltin (B1234975) Bromide Organic SolventsSoluble[10]
EtherSoluble[10]
BenzeneSoluble[10]
WaterLimited/Slightly Soluble[10][11]

Factors Influencing Solubility

The dissolution of this compound is a multifactorial process. Understanding these factors is crucial for selecting an appropriate solvent system and for optimizing reaction conditions.

TBTB This compound Solubility Solvent Solvent Properties TBTB->Solvent Solute Solute Properties TBTB->Solute Temp Temperature TBTB->Temp Pressure Pressure (for gaseous solutes) TBTB->Pressure Polarity Polarity ('Like Dissolves Like') Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Mol_Size Molecular Size and Shape Solvent->Mol_Size Structure Molecular Structure (Butyl Chains) Solute->Structure Purity Purity of TBTB Solute->Purity

Factors influencing the solubility of this compound.

As a general principle, "like dissolves like" is a primary determinant of solubility.[12][13] The nonpolar nature of the butyl chains in this compound favors its dissolution in nonpolar organic solvents.[9] Temperature also plays a significant role, with solubility generally increasing with a rise in temperature.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the gravimetric method, which involves the preparation of a saturated solution and subsequent determination of the solute concentration.

3.1. Safety Precautions

Tributyltin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][16] All handling should be performed in a manner that minimizes the generation of aerosols.[17]

3.2. Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or magnetic stirrer with a hotplate

  • Temperature probe

  • Glass vials with screw caps

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Drying oven

  • Inert gas (e.g., nitrogen or argon) for sensitive solvents

3.3. Experimental Workflow

G start Start prep Prepare Solvent and This compound start->prep add_excess Add Excess TBTB to a Known Volume of Solvent prep->add_excess equilibrate Equilibrate at a Constant Temperature with Agitation add_excess->equilibrate saturate Ensure Saturation (Undissolved TBTB Remains) equilibrate->saturate sample Withdraw an Aliquot of the Supernatant saturate->sample filter Filter the Aliquot (Syringe Filter) sample->filter weigh_sol Weigh the Filtered Saturated Solution filter->weigh_sol evaporate Evaporate the Solvent Under Reduced Pressure weigh_sol->evaporate weigh_res Weigh the Residual TBTB evaporate->weigh_res calculate Calculate Solubility (g/100 mL or mol/L) weigh_res->calculate end End calculate->end

References

Physical and chemical characteristics of TBT Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributyltin Bromide (TBT Bromide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBT Bromide), also known as Bromotributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnBr. As a member of the tributyltin (TBT) family, it is characterized by three butyl groups covalently bonded to a central tin atom.[1] TBT compounds have seen wide application as biocides, particularly in marine antifouling paints, wood preservatives, and as fungicides in various industrial processes.[2][3][4] In the realm of organic chemistry, this compound serves as a valuable reagent for introducing the tributylstannyl group in various synthetic transformations, including coupling reactions.[5]

However, the extensive use of TBT compounds has led to significant environmental concerns due to their high toxicity to non-target aquatic organisms, persistence in sediments, and potential for bioaccumulation.[1][2][6] TBT is also recognized as a potent endocrine-disrupting chemical, impacting reproductive and developmental processes in various species.[1][7] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, biological activity, and safety considerations for this compound, intended for professionals in research and development.

Physical Characteristics

This compound is a clear, colorless to pale yellow liquid at room temperature.[5] It is characterized by its high density relative to water and a high boiling point, often requiring vacuum distillation for purification.[8][9] Its physical properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
CAS Number 1461-23-0[8][9]
EC Number 215-959-2[8][9]
Molecular Formula C₁₂H₂₇BrSn[9]
Molecular Weight 369.96 g/mol [8][9][10]
Appearance Clear, colorless to pale yellow liquid[5]
State at Room Temp. Liquid[5][6]
Melting Point <0°C[9][11]
Boiling Point 120-122 °C at 2 mmHg163 °C at 12 mmHg[8][9][11]
Density 1.338 g/mL at 25 °C[8][9]
Refractive Index (n20/D) 1.507[8]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Vapor Pressure 0.00181 mmHg at 25 °C[9]

Chemical Characteristics

The chemical behavior of this compound is dictated by the nature of the carbon-tin and tin-bromine (B14679306) bonds. The three bulky butyl groups provide steric hindrance, which contributes to the compound's relative stability while also influencing its reactivity in chemical synthesis.[5]

PropertyDescriptionSource(s)
Solubility Sources conflict on water solubility. It is generally considered to have low water solubility, a common trait for TBT compounds.[1][6] It does not mix with water and is denser, causing it to sink.[6] However, some sources suggest solubility in polar solvents like methanol (B129727) and ethanol.[5] It is miscible with many organic solvents.[12][1][5][6][12]
Stability Considered stable under normal conditions.[6] Slow breakdown can occur in the presence of oxygen, light, or heat.[13][6][13]
Reactivity Reacts with strong acids, bases, and oxidizing agents.[6] It is sensitive to moisture.[9] Used as a reagent in organic synthesis, particularly in electrophilic substitution and Stille cross-coupling reactions.[5][5][6][9]
Log K_ow_ 3.19 – 3.84 (for TBT compounds)[1]

Synthesis and Experimental Protocols

Synthesis of this compound

This compound can be conveniently synthesized from other organotin precursors. A common laboratory-scale method involves the reaction of a tetraalkyltin compound with bromine or the conversion from the corresponding organotin chloride.[9][14]

Methodology: Synthesis from Tetra(n-butyl)tin

A general, one-step synthesis involves the controlled bromination of Tetra(n-butyl)tin.

  • Reaction Setup : Charge a dry, round-bottomed flask with Tetra(n-butyl)tin dissolved in a dry, inert solvent such as carbon tetrachloride under a nitrogen atmosphere.[14]

  • Cooling : Cool the reaction mixture to approximately 0 °C using an ice-water bath to control the exothermic reaction.[14]

  • Bromine Addition : Add a solution of bromine (1 molar equivalent) in the same solvent dropwise to the cooled mixture. The disappearance of the bromine color indicates the reaction is proceeding.[14]

  • Reaction Monitoring : Monitor the reaction to ensure the addition of only one equivalent of bromine to prevent the formation of di-n-butyltin dibromide.

  • Workup : After the addition is complete, the solvent can be removed under reduced pressure.

  • Purification : The resulting crude this compound can be purified by vacuum distillation to yield the final product.[8]

G cluster_workflow Synthesis of this compound start Start: Reactants reactants Tetra(n-butyl)tin + Bromine (1 eq.) in CCl4 start->reactants reaction Controlled Bromination (0 °C) reactants->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Vacuum Distillation workup->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Determination in Environmental Samples

The quantification of TBT Bromide and other organotin compounds in environmental matrices like water and sediment is crucial for monitoring contamination. The protocol typically involves extraction, derivatization to increase volatility, and analysis by gas chromatography.[15][16][17]

Methodology: GC-MS Analysis of TBT in Sediment

  • Sample Preparation : A known mass of the sediment sample (e.g., certified reference material PACS-2) is placed in a centrifuge tube.[17]

  • Spiking (for Isotope Dilution) : For high-accuracy methods like isotope dilution mass spectrometry (ID-MS), the sample is spiked with an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched TBT).[17]

  • Extraction : The organotin compounds are extracted from the sediment matrix using an appropriate solvent, often with a complexing agent like tropolone (B20159) in a nonpolar solvent (e.g., hexane) and acidification.[18] Sonication or mechanical shaking is used to ensure efficient extraction.

  • Derivatization : The extracted TBT, which is not volatile enough for GC analysis, is derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic species into more volatile ethylated derivatives.[15][17]

  • Phase Separation : The derivatized compounds in the organic layer are separated from the aqueous phase.

  • GC-MS Analysis : The organic extract is injected into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS). The GC separates the different organotin compounds, and the MS provides detection and quantification.[17]

G cluster_workflow Analytical Workflow for TBT in Sediment sample Sediment Sample extraction Solvent Extraction (e.g., Hexane/Tropolone) sample->extraction derivatization Derivatization (e.g., Ethylation with NaBEt4) extraction->derivatization separation Phase Separation derivatization->separation analysis GC-MS Analysis separation->analysis result Quantification of TBT analysis->result G cluster_ER Estrogen Pathway cluster_AR Aromatase Pathway TBT Tributyltin (TBT) ERs Estrogen Receptors (zfERα, zfERβ1, zfERβ2) TBT->ERs Inhibits Aromatase Aromatase (Cyp19b) TBT->Aromatase Inhibits Estradiol Estradiol (E2) Estradiol->ERs Activates ERE Estrogen Response Element (ERE) ERs->ERE Feminization Feminizing Gene Transcription ERE->Feminization Testosterone Testosterone Testosterone->Estradiol Converts Aromatase->Testosterone

References

The Environmental Persistence and Degradation of Tributyltin Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT) compounds, including tributyltin bromide, are highly toxic organotin compounds that have seen widespread use as biocides, particularly in anti-fouling paints for marine vessels. Despite regulations restricting their use, their persistence in aquatic environments remains a significant concern. This technical guide provides an in-depth overview of the environmental fate and degradation of tributyltin, focusing on its persistence, bioaccumulation, and the abiotic and biotic pathways of its breakdown. Detailed experimental protocols for the analysis of tributyltin in environmental matrices and the assessment of its biological effects are provided, alongside visualizations of key degradation and toxicological pathways to support researchers in this field.

Environmental Fate of Tributyltin

This compound, once introduced into the aquatic environment, readily dissociates, releasing the tributyltin cation (TBT+). The environmental behavior of TBT is characterized by its moderate hydrophobicity, leading to its partitioning from the water column to sediment and suspended particulate matter.

Persistence in Water and Sediment

TBT exhibits varying persistence depending on the environmental compartment. In the water column, its half-life is relatively short, ranging from a few days to a couple of weeks, primarily due to photodegradation and microbial activity.[1][2] However, in sediments, TBT is significantly more persistent, with a half-life that can extend from several months to many years.[1][3][4][5] The persistence in sediment is influenced by factors such as oxygen availability, temperature, and the nature of the sediment.[2][6] Under anaerobic conditions, degradation is considerably slower.[2]

Bioaccumulation and Bioconcentration

Due to its lipophilic nature, TBT has a high potential for bioaccumulation in aquatic organisms.[3][7] Bioconcentration factors (BCFs), which quantify the accumulation of a chemical from water into an organism, have been reported to be as high as 7,000 in molluscs and fish in laboratory studies, with even higher values observed in the field.[3][7] In microorganisms, BCFs can reach up to 30,000, which may also reflect adsorption to cell surfaces.[7] The uptake of TBT from contaminated food is also a significant route of exposure for many organisms.[7]

Table 1: Quantitative Data on the Environmental Fate of Tributyltin

ParameterMatrixValueReference(s)
Half-life Marine Water1-2 weeks[1]
Estuarine Water (12°C)7-11 days[3]
Estuarine Water (28°C)5-9 days[3]
FreshwaterSeveral days to weeks[2]
Sediment (general)~2 years[1]
Sediment (aerobic)4-5 months[3]
Sediment (anaerobic)No degradation observed over 330 days[2]
Freshwater Sediment (aerobic, 450 ng/g)360 days[2]
Freshwater Sediment (aerobic, 1300 ng/g)775 days[2]
Spiked Sediment (natural attenuation)578 days[8]
Spiked Sediment (stimulated bioremediation)11 days[8]
Log Kow Distilled Water3.19 - 3.84[1]
Sea Water3.54[1]
Bioconcentration Factor (BCF) Molluscs and Fish (lab)up to 7,000[3][7]
Microorganismsup to 30,000[7]
Rainbow Trout (whole body)406[2]
Rainbow Trout (peritoneal fat)5,419[2]
Snail (Nucella lapillus)up to 250,000[9]
Marine Oysters2,300 - 11,400[10]
Tilapia (50-day exposure)12,300[10]

Degradation Pathways of Tributyltin

The degradation of tributyltin in the environment proceeds through both abiotic and biotic mechanisms, leading to the sequential removal of butyl groups. This process, known as dealkylation, produces less toxic metabolites: dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally, inorganic tin.[9][11]

Abiotic Degradation

Photodegradation is the primary abiotic pathway for TBT breakdown in the water column.[7] Sunlight can cleave the carbon-tin bonds, initiating the dealkylation process.[2] However, the significance of photolysis can be limited by water turbidity and depth.[7] Hydrolysis of TBT only occurs under extreme pH conditions and is generally not a significant degradation route in natural waters.[7]

Biotic Degradation

Microbial degradation is the most significant process for the breakdown of TBT in both water and sediment.[2][12] A variety of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing TBT.[3][7] The degradation proceeds through a sequential debutylation, transforming TBT to DBT, then to MBT, and ultimately to inorganic tin.[11][13] The rate of biodegradation is influenced by environmental conditions such as temperature, pH, salinity, and the availability of nutrients and organic matter.[13][14]

Caption: Sequential dealkylation of Tributyltin.

Molecular Mechanisms of Toxicity

Tributyltin is a potent endocrine-disrupting chemical, and its toxicity is mediated through interactions with several key signaling pathways.

Activation of RXR-PPARγ Heterodimers

TBT has been shown to activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] These nuclear receptors form a heterodimer (RXR-PPARγ) that regulates gene expression involved in various physiological processes, including adipogenesis (fat cell development).[1][2] TBT binds to RXR with high affinity, leading to the activation of the RXR-PPARγ heterodimer.[1][15] This activation is a key mechanism behind TBT's obesogenic effects, promoting the differentiation of stem cells into fat cells.[2][3]

TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) PPARg->Heterodimer GeneExpression Target Gene Expression Heterodimer->GeneExpression Activates Adipogenesis Adipogenesis GeneExpression->Adipogenesis Promotes

Caption: TBT-mediated activation of the RXR-PPARγ signaling pathway.

Imposex Induction in Gastropods

One of the most well-documented toxic effects of TBT is the induction of "imposex" in female marine snails, which is the development of male sexual characteristics.[7] This is primarily caused by the disruption of the endocrine system. TBT is thought to inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens.[16] This leads to an accumulation of testosterone, triggering the development of male sex organs in females. The inappropriate activation of the retinoid X receptor (RXR) pathway is also a key contributor to imposex.[7][17]

TBT Tributyltin (TBT) Aromatase Aromatase Enzyme TBT->Aromatase Inhibits Androgens Androgens (e.g., Testosterone) Estrogens Estrogens Androgens->Estrogens Conversion Imposex Imposex (Development of male characteristics in females) Androgens->Imposex Accumulation leads to

Caption: Mechanism of TBT-induced imposex in gastropods.

Experimental Protocols

Analysis of Tributyltin in Sediment Samples

This protocol outlines a common method for the extraction, derivatization, and quantification of tributyltin from sediment samples using gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials

  • Sediment sample (freeze-dried and homogenized)

  • Methanol (reagent grade)

  • Acetic acid (glacial)

  • Tropolone

  • Hexane (B92381) (pesticide grade)

  • Sodium tetraethylborate (NaBEt4) solution (2% w/v in methanol)

  • Anhydrous sodium sulfate

  • Deuterated TBT internal standard (TBT-d27)

  • Silica (B1680970) gel for column chromatography

  • Glassware (vials, centrifuge tubes, columns)

4.1.2. Extraction Procedure

  • Weigh approximately 5 g of the freeze-dried sediment sample into a centrifuge tube.

  • Spike the sample with a known amount of the deuterated TBT internal standard.

  • Add 10 mL of a methanol/acetic acid mixture (e.g., 3:1 v/v) containing 0.1% tropolone.[12]

  • Vortex the mixture vigorously for 1 minute.

  • Extract the sample using ultrasonic sonication for 30 minutes.[12]

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-7) two more times and combine the supernatants.

4.1.3. Derivatization and Clean-up

  • To the combined extract, add 20 mL of deionized water and 10 mL of hexane.

  • Adjust the pH of the aqueous layer to approximately 5 with a sodium acetate (B1210297) buffer.

  • Add 1 mL of the 2% sodium tetraethylborate solution to the mixture.[12] This step converts the ionic organotin species into their more volatile ethylated derivatives.

  • Shake the mixture for 30 minutes to facilitate the derivatization and extraction into the hexane layer.

  • Allow the layers to separate and collect the upper hexane layer.

  • Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.

  • For samples with high lipid content or other interferences, a clean-up step using a silica gel column may be necessary. Elute the column with hexane to separate the organotin compounds from interfering substances.[18]

4.1.4. GC-MS Analysis

  • Concentrate the final hexane extract to a volume of 1 mL under a gentle stream of nitrogen.

  • Inject a 1 µL aliquot into the GC-MS system.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier gas: Helium at a constant flow of 1.2 mL/min

    • Injector temperature: 250°C (splitless mode)

    • Oven temperature program: Initial temperature of 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MS Conditions (Example):

    • Ionization mode: Electron Impact (EI) at 70 eV

    • Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes. Monitor characteristic ions for ethylated TBT and the internal standard.

cluster_0 Sample Preparation cluster_1 Analysis Sediment Sediment Sample Extraction Solvent Extraction (Methanol/Acetic Acid/Tropolone) Sediment->Extraction Derivatization Ethylation with NaBEt4 Extraction->Derivatization Cleanup Silica Gel Cleanup Derivatization->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for TBT analysis in sediment.

Assessment of Imposex in Marine Snails

This protocol describes a general workflow for assessing the degree of imposex in a population of marine snails, a common biomarker for TBT pollution.

4.2.1. Sample Collection

  • Collect a representative sample of the target snail species (e.g., Nucella lapillus) from the study area. A sample size of 30-50 individuals per site is recommended.

  • Transport the snails to the laboratory in cool, aerated seawater.

4.2.2. Morphological Examination

  • Carefully crack the shell of each snail and remove the soft tissues.

  • Examine each individual under a dissecting microscope to determine its sex. Females are identified by the presence of a capsule gland and a genital papilla, while males have a penis.

  • In females, measure the length of the penis or penis bud, if present.

  • The degree of imposex can be quantified using various indices, such as the Vas Deferens Sequence Index (VDSI), which categorizes the development of the vas deferens in females into several stages.[7]

4.2.3. Data Analysis

  • Calculate the percentage of females in the population exhibiting imposex.

  • Calculate the average penis length in imposex-affected females.

  • Calculate the mean VDSI for the population.

  • These metrics can be compared across different sites or over time to assess the extent of TBT contamination.

Conclusion

This compound, and the resulting TBT cation, poses a significant and persistent threat to aquatic ecosystems. Its ability to bioaccumulate and disrupt endocrine systems at very low concentrations highlights the importance of continued monitoring and research. The detailed methodologies and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to investigate the environmental fate of TBT and its biological impacts, ultimately contributing to the development of effective remediation strategies and a deeper understanding of the risks associated with this potent environmental contaminant.

References

The Pervasive Threat of Tributyltin Bromide to Marine Ecosystems: A Toxicological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the profound toxicological impacts of Tributyltin bromide (TBTB) on marine life has been compiled for researchers, scientists, and drug development professionals. This whitepaper synthesizes current scientific findings on the acute and chronic toxicity, endocrine disruption, immunotoxicity, and neurotoxicity of this pervasive environmental contaminant. It provides a granular look at the experimental protocols used to ascertain these effects and visualizes the complex biological interactions through detailed signaling pathway diagrams.

Tributyltin (TBT) compounds, including this compound, have been widely used as biocides in anti-fouling paints for marine vessels.[1][2] Their effectiveness in preventing the growth of marine organisms on ship hulls has led to their widespread distribution in aquatic environments, where they exhibit high toxicity to non-target marine life.[1][2] The toxic effects are primarily attributed to the tributyltin cation ((C4H9)3Sn+), making findings on various TBT compounds broadly applicable to TBTB.[1]

Quantitative Analysis of TBTB Toxicity

The toxicity of this compound varies significantly across different marine species and life stages. Larval and juvenile organisms consistently demonstrate higher sensitivity to TBT exposure.[3] The following table summarizes key quantitative data on the toxicological effects of TBT compounds on a range of marine organisms.

Marine Organism CategorySpeciesEndpointConcentration (µg/L)Exposure DurationReference
Fish Oncorhynchus tshawytscha (Chinook salmon), juvenileLC501.4696 hours[3]
Cyprinodon variegatus (Sheepshead minnow), subadultLC5025.996 hours[3]
Multiple SpeciesLC502.1 - 40048-96 hours
Multiple SpeciesChronic NOEC (mortality)0.630 days
Crustaceans Acartia tonsa (Copepod)LC500.1348-96 hours
Palaemonetes pugioLC5019.596 hours
Daphnia magnaEC502.2 - 6.648-96 hours
Lobster larvaeGrowth cessation1.0-[4]
Molluscs Crassostrea gigas (Pacific oyster), larvaeLC501.55796 hours[3]
Crassostrea gigas (Pacific oyster), adultLC50282.296 hours[3]
Nucella lapillus (Dog-whelk)Imposex induction>0.007 (as Sn)-[5]
Buccinum undatum (Common whelk), juvenileReduced growth≥0.004 (as Sn)-[5]
Algae Tetraselmis tetratheleNOEC (chlorophyll content)1.0-[6]
Nannochloropsis oculataLOEC (chlorophyll content)0.1 - 0.5-[6]
Freshwater phytoplanktonPhotosynthesis inhibition0.1-

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Core Toxicological Mechanisms and Signaling Pathways

This compound exerts its toxicity through multiple mechanisms, most notably endocrine disruption, immunotoxicity, and neurotoxicity.

Endocrine Disruption: The Phenomenon of Imposex

One of the most well-documented effects of TBT is the induction of "imposex" in female gastropods, where they develop male sexual characteristics.[7] This is primarily caused by the disruption of hormone metabolism. TBT is known to inhibit the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.[8] This inhibition leads to an accumulation of testosterone, triggering the development of male sex organs in females and ultimately causing sterility and population decline.[8][9]

Imposex_Signaling_Pathway TBTB This compound (TBTB) Aromatase Cytochrome P450 Aromatase TBTB->Aromatase Inhibits Testosterone Testosterone Aromatase->Testosterone Decreased Conversion of Estrogen Estrogen Aromatase->Estrogen Reduced Synthesis of AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Activates GeneExpression Masculinizing Gene Expression AndrogenReceptor->GeneExpression Induces Imposex Imposex (Development of Male Characteristics) GeneExpression->Imposex Immunotoxicity_Pathway TBTB This compound (TBTB) ImmuneCells Immune Cells (e.g., Leucocytes) TBTB->ImmuneCells AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) ImmuneCells->AntioxidantEnzymes Decreases Activity ImmuneGenes Immune-Related Genes (TNF-α, IL-1β, IL-6) ImmuneCells->ImmuneGenes Alters Expression Immunoglobulins Immunoglobulin M (IgM) ImmuneCells->Immunoglobulins Decreases Production ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Reduced Neutralization of OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Immunosuppression Immunosuppression OxidativeStress->Immunosuppression ImmuneGenes->Immunosuppression Immunoglobulins->Immunosuppression Experimental_Workflow cluster_0 Preparation cluster_1 Exposure Phase cluster_2 Data Collection & Analysis OrganismAcclimation Organism Acclimation DoseResponse Dose-Response Exposure (Control + TBTB Concentrations) OrganismAcclimation->DoseResponse TBTBStock TBTB Stock Solution Preparation TBTBStock->DoseResponse ExposureSystem Exposure System Setup ExposureSystem->DoseResponse Acute Acute Endpoints (e.g., Mortality @ 96h) DoseResponse->Acute Chronic Chronic Endpoints (e.g., Growth, Reproduction) DoseResponse->Chronic Biochemical Biochemical Assays (Enzymes, Gene Expression) DoseResponse->Biochemical DataAnalysis Statistical Analysis (LC50, NOEC, LOEC) Acute->DataAnalysis Chronic->DataAnalysis Biochemical->DataAnalysis

References

An In-depth Technical Guide to the Core Industrial Applications of Organotin Compounds, with a Focus on Tributyltin (TBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key industrial applications of organotin compounds, with a particular emphasis on tributyltin (TBT). Organotin compounds are a class of organometallic chemicals that have seen widespread industrial use due to their unique biocidal, catalytic, and stabilizing properties. This document delves into the technical specifics of their primary applications, including their use in antifouling paints, wood preservation, as PVC stabilizers, and as catalysts in polymer synthesis. The guide also addresses the significant environmental and health concerns associated with TBT that have led to stringent regulations on its use.

Antifouling Paints for Marine Applications

Tributyltin (TBT) compounds were extensively used as the active biocidal ingredient in antifouling paints for ship hulls for several decades.[1] Their effectiveness in preventing the settlement and growth of marine organisms such as barnacles, algae, and mollusks made them a popular choice for maintaining the performance and longevity of marine vessels.[1][2]

The mechanism of action of TBT-based antifouling paints involves the slow leaching of the toxic TBT compounds from the paint matrix into the surrounding water, creating a hostile environment for marine life on the hull's surface.[2] These paints were formulated in two main types: free association and copolymer paints. Free association paints involve the physical mixing of the TBT biocide with the paint, leading to a less controlled release, while copolymer paints have the TBT chemically bound to the polymer backbone, allowing for a more controlled and sustained release over time.[2]

Quantitative Data: Leaching Rates of TBT from Antifouling Paints

The efficacy of TBT antifouling paints is directly related to the rate at which the biocide leaches from the coating. These rates are influenced by factors such as paint formulation, water temperature, salinity, and pH.

Paint TypeLeaching Rate (µg TBT/cm²/day)Reference
Copolymer Antifouling Paint1-2[3]
Free Association PaintHigher, less controlled[2]
Experimental Protocol: Efficacy Testing of Antifouling Coatings

The evaluation of the effectiveness of antifouling coatings is crucial for their development and regulatory approval. Standardized methods, such as those outlined by ASTM International, are often employed.

ASTM D3623: Standard Test Method for Testing Antifouling Panels in Shallow Static Water

  • Panel Preparation: Test panels, typically made of steel or fiberglass, are coated with the antifouling paint formulation according to the manufacturer's specifications. Control panels with no coating or a standard reference coating are also prepared.

  • Exposure: The prepared panels are submerged in a static marine environment at a shallow depth. The location should be chosen to have a representative population of fouling organisms.

  • Inspection and Evaluation: The panels are periodically inspected, typically on a monthly basis, to assess the extent of biofouling. The fouling is rated based on a standardized scale that considers the type and coverage of organisms.

  • Data Analysis: The fouling ratings are recorded over time to determine the long-term efficacy of the coating. The performance is often compared to the control panels to assess the relative effectiveness of the test coating.

A key metric derived from these tests is the Fouling Resistance (FR) rate, where an FR of 100 indicates no fouling, and an FR of 0 represents a fully fouled panel.[4]

Wood Preservation

Organotin compounds, particularly bis(tributyltin) oxide (TBTO) and tributyltin naphthenate (TBTN), have been widely used as fungicides in wood preservatives.[5] Their high efficacy against a broad spectrum of wood-destroying fungi makes them effective in protecting timber used in various applications, from construction to joinery.[5]

The preservative is typically dissolved in an organic solvent and applied to the wood through pressure treatment or dipping methods. Once impregnated into the wood, the TBT compounds exhibit their fungicidal properties, preventing the establishment and growth of decay fungi.

Quantitative Data: Typical Concentrations of TBT in Wood Preservatives

The concentration of TBT in wood preservative formulations varies depending on the intended application and the required level of protection as defined by standards from organizations like the American Wood Protection Association (AWPA).

Preservative FormulationActive IngredientTypical Concentration (% w/w)Application Use Category (AWPA)
Light Organic Solvent Preservative (LOSP)Bis(tri-n-butyltin) oxide (TBTO)0.5 - 1.5UC1, UC2, UC3A
Water-Repellent PreservativeTributyltin naphthenate (TBTN)1.0 - 2.0UC3B

Note: The AWPA Use Category System specifies the appropriate level of preservative protection required for different end-use environments.[6][7]

Experimental Protocol: Wood Preservation Treatment

The application of TBT-based wood preservatives is a standardized industrial process designed to ensure adequate penetration and retention of the fungicide within the wood.

  • Wood Preparation: The timber to be treated is first dried to a specific moisture content to facilitate preservative uptake.

  • Preservative Formulation: The TBT compound is dissolved in a suitable organic solvent, such as white spirit, to the desired concentration.

  • Treatment Process (Double Vacuum Process):

    • Initial Vacuum: The wood is placed in a treatment vessel, and an initial vacuum is applied to remove air from the wood cells.

    • Flooding: The vessel is flooded with the preservative solution while maintaining the vacuum.

    • Pressure Application (Optional): For some applications, pressure is applied to force the preservative deeper into the wood structure.

    • Final Vacuum: The preservative is drained, and a final vacuum is applied to remove excess solution from the wood surface.

  • Drying and Fixation: The treated wood is then dried to allow the solvent to evaporate, leaving the TBT preservative fixed within the wood fibers.

PVC Stabilization

Mono- and di-organotin compounds are crucial additives in the production of polyvinyl chloride (PVC) plastics, where they act as heat and light stabilizers.[8] While TBT itself has been used, dibutyltin (B87310) and dioctyltin (B90728) derivatives are more common.[8] These stabilizers prevent the degradation of the PVC polymer chain when exposed to heat during processing and to UV radiation during its service life.

The stabilization mechanism involves the reaction of the organotin compound with the labile chlorine atoms in the PVC structure, preventing the initiation of a "zipper-like" dehydrochlorination reaction that leads to discoloration and loss of mechanical properties.

Quantitative Data: Performance of Organotin PVC Stabilizers

The performance of organotin stabilizers is evaluated based on their ability to maintain the properties of PVC under thermal stress.

Stabilizer TypeTin Content (%)Heat Stability (minutes at 180°C)Color Hold (Yellowness Index)
Dioctyltin bis(isooctyl thioglycollate)~18> 60< 10
Dibutyltin dilaurate~1845 - 6010 - 15
Monobutyltin tris(2-ethylhexanoate)~2330 - 4515 - 20
Experimental Protocol: Synthesis of PVC Films with Organotin Stabilizers

The incorporation of organotin stabilizers into PVC is a standard laboratory and industrial procedure.

  • Compounding: PVC resin is mixed with the organotin stabilizer, plasticizers (e.g., dioctyl phthalate), and other additives in a high-speed mixer to ensure uniform dispersion.[9]

  • Milling: The compounded mixture is then processed on a two-roll mill at an elevated temperature (e.g., 160-180°C) to form a homogenous sheet.

  • Pressing: The milled sheet is placed in a heated press and molded into a film of a specific thickness under pressure.

  • Testing: The resulting PVC film is then subjected to various tests, including heat stability tests (e.g., oven aging) and colorimetric analysis to evaluate the effectiveness of the stabilizer.[10]

Catalysis in Polymer Synthesis

Diorganotin compounds, particularly dibutyltin dilaurate (DBTDL), are widely used as catalysts in the synthesis of various polymers, including polyurethanes, silicones, and polyesters.[11][12] These catalysts accelerate the polymerization reactions, allowing for faster production cycles and control over the properties of the final polymer.

In polyurethane synthesis, DBTDL catalyzes the reaction between an isocyanate and a polyol.[11] In polyester (B1180765) synthesis, organotin compounds catalyze the esterification or transesterification reactions.[8]

Quantitative Data: Catalytic Activity of Dibutyltin Dilaurate (DBTDL) in Polyurethane Synthesis

The catalytic efficiency of DBTDL is dependent on its concentration and the reaction temperature.

CatalystCatalyst Concentration (mol/L)Reaction Temperature (°C)Reaction Rate (relative to uncatalyzed)Reference
DBTDL0.001660Significantly higher[11]
DBTDL0.160Highest observed rate[11]
Experimental Protocol: Kinetic Study of Polyurethane Formation with DBTDL Catalyst

The catalytic activity of DBTDL in polyurethane synthesis can be studied by monitoring the disappearance of the isocyanate group over time.

  • Reactant Preparation: Solutions of the diol (e.g., neopentyl glycol) and the diisocyanate (e.g., toluene (B28343) diisocyanate) in a dry solvent (e.g., THF) are prepared. A solution of the DBTDL catalyst is also prepared.[11]

  • Reaction Initiation: The diol and diisocyanate solutions are mixed in a reaction vessel. The catalyst solution is then added to initiate the polymerization. The sequence of addition can affect the reaction rate.[11]

  • Monitoring the Reaction: Aliquots of the reaction mixture are taken at regular time intervals. The concentration of the unreacted isocyanate groups is determined by a titrimetric method, such as the dibutylamine (B89481) back-titration method.[11]

  • Data Analysis: The percentage of reacted isocyanate is plotted against time to determine the reaction kinetics and the effect of the catalyst concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway: TBT-Induced Endocrine Disruption

Tributyltin is a well-known endocrine-disrupting chemical that can interfere with the hormonal systems of various organisms.[13] One of its primary mechanisms of action involves the activation of the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[13][14] TBT binds to these nuclear receptors, leading to the formation of an RXR-PPARγ heterodimer. This complex then binds to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), in the promoter regions of target genes, thereby modulating their transcription.[14] This can lead to a range of adverse effects, including the development of imposex (the imposition of male sexual characteristics on female gastropods) and disruptions in lipid metabolism.[4][13]

TBT_Endocrine_Disruption cluster_cell Cell TBT Tributyltin (TBT) CellMembrane Cell Membrane RXR Retinoid X Receptor (RXR) Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg Peroxisome Proliferator-Activated Receptor γ (PPARγ) PPARg->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to GeneTranscription Modulation of Gene Transcription PPRE->GeneTranscription Regulates AdverseEffects Adverse Endocrine Effects (e.g., Imposex, Altered Lipid Metabolism) GeneTranscription->AdverseEffects Leads to TBT_intracellular->RXR Binds to TBT_intracellular->PPARg Binds to

Caption: Signaling pathway of TBT-induced endocrine disruption via RXR and PPARγ activation.

Experimental Workflow: Analytical Determination of TBT in Environmental Samples

The detection and quantification of TBT in environmental samples such as water and sediment require a multi-step analytical workflow to ensure accuracy and sensitivity, often at very low concentrations.

TBT_Analysis_Workflow Sample Environmental Sample (Water or Sediment) Extraction Extraction (e.g., Liquid-Liquid or Soxhlet) Sample->Extraction Derivatization Derivatization (e.g., Ethylation or Hexylation) Extraction->Derivatization Cleanup Cleanup (e.g., Florisil Column Chromatography) Derivatization->Cleanup Analysis Instrumental Analysis (GC-MS or GC-ICP-MS) Cleanup->Analysis Quantification Quantification (Using Internal Standards) Analysis->Quantification

Caption: General experimental workflow for the analysis of TBT in environmental samples.

Conclusion

Organotin compounds, particularly TBT, have played a significant role in various industrial applications due to their potent biocidal, stabilizing, and catalytic properties. However, the severe ecotoxicity of TBT has led to widespread bans on its use in applications such as antifouling paints. Research and development efforts are now focused on finding safer and more environmentally friendly alternatives. For researchers, scientists, and drug development professionals, understanding the historical applications, mechanisms of action, and analytical methodologies associated with organotin compounds is crucial for assessing their environmental legacy and for the development of new, sustainable technologies. This guide provides a foundational understanding of these key aspects, highlighting the technical details relevant to these fields.

References

Tributyltin Bromide: A Comprehensive Technical Guide for Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin bromide (TBTB) is an organotin compound with the chemical formula (C₄H₉)₃SnBr. It serves as a crucial reagent in organometallic chemistry, primarily utilized in carbon-carbon bond-forming reactions and as a precursor for other organotin compounds. This technical guide provides an in-depth overview of this compound, including its properties, key reactions with detailed experimental protocols, toxicity, and biocidal applications.

Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in many organic solvents but has low solubility in water. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₇BrSn[1]
Molecular Weight 369.96 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Density 1.338 g/mL at 25 °C[2]
Boiling Point 120-122 °C at 2 mmHg[2]
Refractive Index n20/D 1.507[2]
CAS Number 1461-23-0[2]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characterized by the signals of the three butyl groups attached to the tin atom. The chemical shifts can vary slightly depending on the solvent used.

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR~0.9t-CH₃
~1.3m-CH₂-CH₃
~1.5m-Sn-CH₂-CH₂-
~1.1t-Sn-CH₂-
¹³C NMR~13.7-CH₃
~27.3-CH₂-CH₃
~28.9-Sn-CH₂-CH₂-
~16.4-Sn-CH₂-

Note: The provided chemical shifts are approximate and based on data for similar tributyltin compounds like tributyltin chloride[3][4]. The presence of bromine is expected to cause slight shifts.

FTIR Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Wavenumber (cm⁻¹) Vibrational Mode
~2958, 2925, 2870, 2854C-H stretching (butyl groups)
~1464C-H bending (CH₂)
~1377C-H bending (CH₃)
~1075C-C skeletal vibrations
~515Sn-C stretching
Below 500Sn-Br stretching

Note: The FTIR data is based on general spectral regions for organotin halides and related compounds.

Key Reactions and Experimental Protocols

This compound is a versatile reagent in a variety of organometallic transformations. Below are detailed protocols for some of its most important reactions.

Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate. Organotin reagents derived from this compound are frequently used in this reaction.[5][6][7]

Stille_Coupling_Workflow A Aryl/Vinyl Halide or Triflate E Reaction Mixture A->E B Organotin Reagent (e.g., Vinyltributyltin) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Solvent (e.g., Toluene, DMF) D->E F Heating (e.g., 80-110 °C) E->F G Work-up (e.g., KF wash) F->G H Purification (e.g., Chromatography) G->H I Coupled Product H->I

Figure 1: General workflow for a Stille cross-coupling reaction.

This protocol describes a general procedure for the Stille coupling of an aryl bromide with vinyltributyltin.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Vinyltributyltin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, vinyltributyltin, and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Work-up: To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (B91410) (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Synthesis of Vinyltributyltin via Grignard Reaction

Vinyltributyltin, a common coupling partner in Stille reactions, can be synthesized from this compound (or chloride) and a vinyl Grignard reagent.[8]

Vinyltributyltin_Synthesis A Vinyl Bromide D Vinylmagnesium Bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous THF C->D F Reaction Mixture D->F E This compound E->F G Work-up (aq. NH₄Cl) F->G H Extraction & Purification G->H I Vinyltributyltin H->I

Figure 2: Synthesis of vinyltributyltin from this compound.

This protocol is adapted from the synthesis using tributyltin chloride.[5] The reactivity of this compound is similar.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare the vinyl Grignard reagent by reacting magnesium turnings with vinyl bromide in anhydrous THF.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF to the Grignard reagent via the addition funnel, maintaining the temperature between -78 °C and 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain vinyltributyltin as a colorless liquid.

Reduction to Tributyltin Hydride

This compound can be reduced to the highly useful radical initiator, tributyltin hydride, using reducing agents like lithium aluminum hydride (LiAlH₄).[9]

This protocol is adapted from the reduction of tributyltin chloride.[9]

Materials:

  • This compound (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for a few hours.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting tributyltin hydride by vacuum distillation.

Toxicity and Biocidal Activity

Tributyltin compounds, including this compound, are known for their high toxicity to a wide range of organisms. This property has led to their use as biocides, but also raises significant environmental and health concerns.

Toxicity Data

The acute toxicity of tributyltin compounds is typically reported as the median lethal dose (LD₅₀).

Compound Organism Route LD₅₀
Tributyltin OxideRatOral148 mg/kg
Tributyltin OxideMouseOral55-87 mg/kg
Tributyltin ChlorideRatOral6.3-50 mg/kg (behavioral effects)[10]
This compound (as part of a mixture)MouseInhalationLethal at 1.1 ppm (TBTB) over 2 days, 8 hours/day[2]
Biocidal Activity

Tributyltin compounds exhibit broad-spectrum biocidal activity against bacteria, fungi, and algae. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Organism Compound MIC (µg/mL)
Staphylococcus aureusTributyltin derivatives1.46 x 10⁻⁵ Molar
Escherichia coliTributyltin derivatives1.46 x 10⁻⁵ Molar
Aspergillus nigerTributyltin derivatives1.46 x 10⁻⁵ Molar
Candida albicansTributyltin derivatives1.46 x 10⁻⁵ Molar

Note: The MIC values are for tributyltin derivatives of salicylic (B10762653) acid and indicate high potency.[9] The MIC for this compound itself may vary.

Signaling Pathways and Logical Relationships

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

Stille_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R¹-Pd(II)L₂-R² xsnbu3 X-SnBu₃ reductive_elimination->pd0 r1r2 R¹-R² r1x R¹-X r2snbu3 R²-SnBu₃

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[1] Prolonged or repeated exposure can cause damage to organs. It is also very toxic to aquatic life with long-lasting effects.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable reagent in organometallic chemistry, offering a pathway to a wide range of organic compounds through reactions like the Stille coupling. Its utility is, however, tempered by its significant toxicity. Researchers and professionals in drug development must handle this compound with care, adhering to strict safety protocols, while leveraging its synthetic potential. The detailed protocols and data presented in this guide are intended to support the safe and effective use of this compound in a laboratory setting.

References

Spectroscopic Profile of Tributyltin Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Tributyltin bromide (C₁₂H₂₇BrSn), a compound of significant interest in various research fields, including toxicology and environmental science. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables provide a summary of the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~0.9Triplet-CH₃
~1.1 - 1.2MultipletSn-CH₂-
~1.3Sextet-CH₂-CH₃
~1.5 - 1.6Multiplet-CH₂-CH₂-Sn

Disclaimer: These are predicted values based on related compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~13.6-CH₃
~16.5Sn-CH₂-
~27.2-CH₂-CH₃
~28.0-CH₂-CH₂-Sn

Disclaimer: These are predicted values based on related compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its carbon-hydrogen and carbon-tin bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretching (asymmetric and symmetric)
1465MediumC-H bending (scissoring)
1375MediumC-H bending (umbrella)
~510Medium-WeakSn-C stretching
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns dominated by the loss of butyl groups and the presence of tin and bromine isotopes. The fragmentation of tributyltin compounds is often dominated by ions containing the SnBr moiety.[1]

Table 4: Major Mass Fragments for this compound (after ethylation for GC-MS)

m/zAssignment
289[Sn(C₄H₉)₂(C₂H₅)Br]⁺
261, 263[Sn(C₄H₉)(C₂H₅)Br]⁺

Note: For GC-MS analysis, organotin compounds are often derivatized (e.g., ethylated) to increase their volatility.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should ensure the complete dissolution of the sample.[3][4]

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[5]

  • Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-50 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a single drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, for transmission spectroscopy, place a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[6][7]

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Attenuated Total Reflectance (ATR) or Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.[7]

Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., hexane).

  • For GC-MS analysis, derivatization is typically required to increase the volatility of the organotin compound. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[2][8]

  • To a known volume of the sample solution, add a buffering agent (e.g., sodium acetate (B1210297) buffer, pH 4.5) and the derivatizing agent (e.g., a freshly prepared solution of NaBEt₄ in an appropriate solvent).[2]

  • Allow the reaction to proceed for a sufficient time (e.g., 30 minutes) with agitation.[2]

  • Extract the derivatized analyte into an organic solvent such as hexane.

Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-280°C at a rate of 10-20°C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR Neat Neat Liquid Sample Sample->Neat For IR Derivatization Derivatization (e.g., Ethylation) Sample->Derivatization For GC-MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Neat->IR MS Mass Spectrometry (GC-MS) Derivatization->MS NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Absorption Bands IR->IR_Data MS_Data Mass Spectrum: Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributyltin (TBT) compounds, including Tributyltin bromide, are powerful biocides and organotin compounds with significant utility in industrial applications and scientific research. However, their potent biological activity also presents considerable health and safety risks. This technical guide provides an in-depth overview of the health and safety considerations, experimental protocols for toxicological assessment, and the known signaling pathways affected by this compound, tailored for professionals in research and drug development.

Physicochemical and Toxicological Profile

This compound is a colorless to pale yellow liquid that is poorly soluble in water but soluble in many organic solvents.[1] It is crucial to understand its hazardous properties to ensure safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₇BrSn[1][2]
Molecular Weight 369.96 g/mol [2][3]
Appearance Clear, colorless to pale yellow liquid[1]
Density 1.338 g/cm³[3][4]
Melting Point <0°C[5]
Boiling Point 163°C at 12 mmHg[5]
Flash Point >120°C[3][5]
Solubility Insoluble in water[3][6]

Table 2: GHS Hazard Classification and Statements for this compound

Hazard ClassHazard StatementPictogramReference
Acute toxicity, Oral (Category 3)H301: Toxic if swallowedDanger[2][7]
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning[2][7]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning[2][7]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning[2][7]
Specific target organ toxicity — repeated exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposureDanger[2][7]
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic lifeWarning[2][7]
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effectsWarning[2][7]

Table 3: Occupational Exposure Limits for Tributyltin Compounds (as Sn)

OrganizationTWASTELSkin NotationReference
ACGIH 0.1 mg/m³0.2 mg/m³Yes[3][6]
NIOSH 0.1 mg/m³-Yes[3]
OSHA 0.1 mg/m³-Yes[8]

Health and Safety Considerations

This compound is a highly toxic compound that can cause severe health effects through various routes of exposure.[4][9]

Routes of Exposure and Health Effects
  • Ingestion: Toxic if swallowed, with animal studies indicating that ingestion of small amounts can be fatal or cause serious organ damage.[4][9]

  • Inhalation: Inhalation of mists or vapors can be extremely hazardous, potentially leading to fatal outcomes due to respiratory irritation, chemical pneumonitis, and pulmonary edema.[4]

  • Skin Contact: Harmful in contact with skin and can cause skin irritation and burns.[7][9] Prolonged or repeated contact may lead to systemic effects as it is well-absorbed through the skin.[9]

  • Eye Contact: Causes serious eye irritation and can lead to corneal damage.[4][9]

Chronic Health Effects

Prolonged or repeated exposure to this compound can cause significant damage to multiple organ systems, including the central nervous system, immune system, liver, and kidneys.[4] It is also considered an endocrine-disrupting chemical, affecting hormone function and reproduction.[4][10]

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[11][12]

    • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3][7]

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, full-body protective clothing may be necessary.[4]

    • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[3][7] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Disposal: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][6] Do not release to the environment.[7]

First Aid Measures

Immediate medical attention is required for any exposure.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][13]

Experimental Protocols for Toxicological Assessment

The following are generalized protocols based on methodologies reported in the scientific literature for assessing the toxicological effects of Tributyltin compounds. Researchers should adapt these protocols based on their specific experimental needs and safety guidelines.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent toxicity of this compound on a specific cell line.

Workflow for In Vitro Cytotoxicity Assay

G A Seed cells in 96-well plates B Allow cells to adhere overnight A->B D Treat cells with this compound (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of This compound C->D E Add cytotoxicity reagent (e.g., MTT, LDH) D->E F Incubate for specified time E->F G Measure absorbance/fluorescence F->G H Calculate cell viability (%) G->H

Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.

Methodology:

  • Cell Culture: Culture the chosen cell line (e.g., human neuroblastoma cells, PC12 cells) in appropriate media and conditions.[14][15]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (medium with the solvent at the highest concentration used).[14]

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).[15][16]

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis Assay

This protocol aims to determine if this compound induces apoptosis (programmed cell death).

Methodology:

  • Cell Treatment: Treat cells with this compound at concentrations determined from the cytotoxicity assay (typically below the IC50 to study apoptotic mechanisms rather than necrosis).[17]

  • Cell Staining: After the desired incubation period, stain the cells with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells, such as Annexin V and Propidium Iodide (PI) or Acridine Orange and Ethidium Bromide (AO/EB).[17][18]

  • Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.[17]

    • Annexin V/PI: Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • AO/EB: Live cells will have a uniform green fluorescence, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-red condensed chromatin, and necrotic cells will have a uniform orange-red fluorescence.

Western Blot for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on the activation of specific proteins in a signaling pathway (e.g., phosphorylation of MAPK proteins).[19]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a specific duration (e.g., 10 minutes to 24 hours).[13][19] After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest (e.g., phospho-p38 MAPK) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the change in protein phosphorylation or expression.

Signaling Pathways Affected by this compound

Tributyltin compounds are known to interfere with several critical cellular signaling pathways, contributing to their toxicity.

Nuclear Receptor Signaling: RXR and PPARγ

Tributyltin is a potent agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] This dual activation has significant consequences, particularly in the context of adipogenesis and osteogenesis.

Tributyltin's Effect on RXR and PPARγ Signaling

G cluster_0 Tributyltin (TBT) cluster_1 Nuclear Receptors cluster_2 Cellular Processes TBT TBT RXR RXR TBT->RXR Activates PPARg PPARγ TBT->PPARg Activates Adipogenesis Adipogenesis (Fat Cell Formation) RXR->Adipogenesis Promotes Osteogenesis Osteogenesis (Bone Formation) RXR->Osteogenesis Suppresses PPARg->Adipogenesis Promotes PPARg->Osteogenesis Suppresses

Caption: Tributyltin activates RXR and PPARγ, leading to increased adipogenesis and suppressed osteogenesis.

TBT's activation of the RXR-PPARγ heterodimer promotes the differentiation of mesenchymal stem cells into adipocytes (fat cells) while inhibiting their differentiation into osteoblasts (bone-forming cells).[6][20] This disruption of the adipo-osteogenic balance is a key mechanism behind the endocrine-disrupting effects of TBT.[6]

MAPK Signaling Pathway in Natural Killer (NK) Cells

Tributyltin has been shown to impair the function of Natural Killer (NK) cells, a critical component of the innate immune system.[1][19] This immunotoxicity is mediated, in part, through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Tributyltin's Impact on MAPK Signaling in NK Cells

G TBT Tributyltin (TBT) MAP2K MKK3/6 & MEK1/2 (MAP2Ks) TBT->MAP2K Activates MAPK p38 & p44/42 (MAPKs) MAP2K->MAPK Activates (Phosphorylates) NK_function NK Cell Cytotoxic Function MAPK->NK_function Inhibits

Caption: Tributyltin activates MAP2Ks, leading to the phosphorylation and activation of MAPKs, which in turn inhibits NK cell function.

Studies have shown that even at low, non-lethal concentrations, TBT can cause a significant increase in the phosphorylation (activation) of p38 and p44/42 MAPKs in human NK cells.[1][19] This inappropriate activation of the MAPK pathway can lead to a decrease in the cytotoxic function of NK cells, potentially compromising the body's ability to fight off infections and tumors.[1]

Apoptosis Induction via Endoplasmic Reticulum and Mitochondrial Pathways

Tributyltin is a known inducer of apoptosis in various cell types.[21][22] The mechanisms involve the endoplasmic reticulum (ER) stress pathway and the mitochondrial (intrinsic) pathway of apoptosis.

Tributyltin-Induced Apoptotic Pathways

G cluster_0 Endoplasmic Reticulum cluster_1 Mitochondria TBT Tributyltin (TBT) ER_stress ER Stress TBT->ER_stress Bax_translocation Bax/Bad Translocation TBT->Bax_translocation Calpain Calpain Activation ER_stress->Calpain Caspase12 Caspase-12 Activation Calpain->Caspase12 Caspase_cascade Caspase Cascade Activation Caspase12->Caspase_cascade MMP_loss Mitochondrial Membrane Permeability Increase Bax_translocation->MMP_loss Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Cytochrome_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

References

The Advent of a Controversial Organometal: A Technical History of Tributyltin Bromide's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and seminal synthesis of tributyltin bromide (TBTB) has been compiled for researchers, scientists, and professionals in the field of drug development. This whitepaper provides an in-depth look at the early synthetic routes to this impactful organotin compound and explores the molecular signaling pathways that have since been identified as central to its biological activity.

The mid-20th century marked a significant expansion in the field of organometallic chemistry, with organotin compounds taking a prominent role due to their diverse applications. While the first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849, the specific timeline for the initial synthesis of this compound is less definitively documented in readily available historical records. However, the foundational methods for creating tin-carbon bonds, such as the Grignard and Wurtz reactions, were well-established by the time tributyltin compounds gained industrial significance in the 1950s for their biocidal properties.[1]

This guide presents detailed experimental protocols for the primary synthesis methodologies that would have been employed for the creation of this compound, drawing from established procedures for analogous tributyltin halides.

Synthetic Approaches to this compound

Two principal methods have been historically significant in the synthesis of organotin compounds like this compound: the Grignard reaction and the Wurtz reaction. A third method, the Kocheshkov redistribution reaction, also provides a viable pathway.

Grignard Reaction Synthesis

The Grignard reaction is a versatile and widely used method for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, a butylmagnesium bromide Grignard reagent is reacted with tin(IV) bromide.

Experimental Protocol:

A detailed protocol for the synthesis of tributyltin chloride via a Grignard reaction is described in U.S. Patent 2,560,042, filed in 1949.[2] The following is an adapted protocol for the synthesis of this compound:

  • Preparation of Butylmagnesium Bromide: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. n-Butyl bromide is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure the complete formation of the Grignard reagent.

  • Reaction with Tin(IV) Bromide: A solution of tin(IV) bromide in a dry, inert solvent such as benzene (B151609) or diethyl ether is prepared in a separate reaction vessel equipped with a stirrer and a cooling bath.

  • Addition of Grignard Reagent: The prepared butylmagnesium bromide solution is slowly added to the cooled tin(IV) bromide solution with vigorous stirring. This reaction is exothermic and the temperature should be carefully controlled.

  • Work-up: After the addition is complete, the reaction mixture is treated with a saturated aqueous solution of ammonium (B1175870) chloride to quench any unreacted Grignard reagent and to dissolve the magnesium salts. The organic layer is then separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.

Reagent/ParameterQuantity/Value
Magnesium Turnings1.15 gram-moles
n-Butyl Bromide1.15 gram-moles
Tin(IV) Bromide0.5 gram-moles
Anhydrous Diethyl Ether500 ml (for Grignard)
Dry Benzene500 ml (for SnBr4)
Reaction Time (Grignard)~4 hours
Reaction Time (Addition)0.5 - 1 hour

Table 1: Representative quantities for Grignard synthesis of a tributyltin halide, adapted from a similar synthesis of tributyltin chloride.[2]

Wurtz Reaction Synthesis

The Wurtz reaction offers an alternative route, involving the reaction of an alkyl halide with sodium metal and a metal halide. While generally less efficient for producing trialkyltin halides directly due to the formation of tetraalkyltin as a major product, it is a historically significant method in organometallic chemistry.[3][4]

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with sodium metal dispersed in an inert solvent like dry ether or toluene.

  • Reagent Addition: A mixture of n-butyl bromide and tin(IV) bromide is added dropwise to the sodium dispersion with vigorous stirring. The reaction is typically carried out at an elevated temperature to maintain the sodium in a molten state.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess sodium is carefully quenched. The reaction mixture is then filtered to remove sodium bromide and any unreacted sodium. The solvent is removed from the filtrate by distillation, and the resulting mixture of butyltin compounds is fractionally distilled under vacuum to isolate this compound.

ReagentFunction
n-Butyl BromideButyl group source
Tin(IV) BromideTin source
Sodium MetalReducing and coupling agent
Dry Ether/TolueneInert solvent

Table 2: Key reagents for the Wurtz synthesis of butyltin compounds.

Kocheshkov Redistribution Reaction

This reaction involves the redistribution of organic and halide substituents between two organotin compounds. To synthesize this compound, tetrabutyltin (B32133) can be reacted with tin(IV) bromide. The stoichiometry of the reactants determines the primary product.

Reaction Equation:

3 (C₄H₉)₄Sn + SnBr₄ → 4 (C₄H₉)₃SnBr

This reaction is typically carried out at elevated temperatures, and the equilibrium can be shifted by removing the desired product.[5]

Biological Signaling Pathways of Tributyltin

Tributyltin compounds are known for their significant biological effects, primarily acting as endocrine disruptors. Research has elucidated several key signaling pathways through which TBT exerts its toxicity.

Activation of PPARγ and RXR Nuclear Receptors

Tributyltin is a potent agonist for both the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[6][7][8][9] These nuclear receptors form a heterodimer that regulates gene expression involved in adipogenesis (fat cell formation) and other metabolic processes. TBT has been shown to bind covalently to a cysteine residue in the ligand-binding domain of RXRα.[9][10]

PPARg_RXR_Pathway TBT Tributyltin RXR RXR TBT->RXR Covalent Binding PPARg PPARγ TBT->PPARg Agonist Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer PPRE PPRE (DNA Binding) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis

TBT activation of the RXR-PPARγ signaling pathway.
Modulation of MAPK Signaling

Tributyltin has also been shown to affect Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cellular processes like growth, differentiation, and apoptosis. TBT can induce the phosphorylation (activation) of MAPKs such as p38 and p44/42 (ERK1/2).[11][12][13] This activation can occur upstream through the activation of MAPK kinases (MAP2Ks) and MAP2K kinases (MAP3Ks).[12][13]

MAPK_Signaling_Pathway TBT Tributyltin MAP3K MAP3K (e.g., c-Raf, ASK1) TBT->MAP3K Activates MAP2K MAP2K (e.g., MEK1/2, MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38, p44/42) MAP2K->MAPK Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) MAPK->Cellular_Response Leads to

TBT's influence on the MAPK signaling cascade.
Induction of Apoptosis via Calcium and ROS

At higher concentrations, tributyltin can induce apoptosis (programmed cell death) through mechanisms involving an increase in intracellular calcium (Ca²⁺) and the generation of reactive oxygen species (ROS).[14][15] This cascade can lead to the activation of caspases, which are key executioner enzymes in apoptosis.

Apoptosis_Pathway TBT Tributyltin Ca_Influx ↑ Intracellular Ca²⁺ TBT->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction by TBT through Ca²⁺ and ROS.

Conclusion

This compound, a member of a class of organotin compounds with profound industrial and biological significance, can be synthesized through established organometallic routes. While its initial discovery is not pinpointed to a specific date or individual, its synthesis aligns with the broader development of organotin chemistry in the mid-20th century. The understanding of its mechanisms of action, particularly its interference with nuclear receptor and MAPK signaling pathways, is crucial for assessing its toxicological profile and has implications for drug development and environmental science. This guide provides a foundational technical overview for professionals engaged in these fields.

References

Tributyltin Bromide: A Technical Review of its Biocidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributyltin (TBT) compounds, including Tributyltin bromide (TBTB), have long been recognized for their potent biocidal activity against a wide spectrum of organisms. This has led to their historical use in applications such as antifouling paints for marine vessels, wood preservatives, and as fungicides and bactericides in various industrial processes.[1][2][3] However, their high toxicity to non-target organisms and persistence in the environment have raised significant concerns, leading to restrictions on their use.[4][5] This technical guide provides an in-depth review of the available scientific literature on the biocidal properties of this compound and related TBT compounds, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Biocidal Data

Quantitative data on the biocidal efficacy of this compound specifically is limited in the readily available scientific literature. Much of the existing data pertains to Tributyltin (TBT) in general or to Tributyltin oxide (TBTO), a closely related and widely studied compound. The data presented below is for TBT and its compounds and should be considered indicative of the potential biocidal activity of this compound, though direct testing is recommended for specific applications.

Table 1: Antibacterial and Antifungal Activity of Tributyltin Derivatives

CompoundTest OrganismMIC (µg/mL)
Tributyltin (IV) derivative of Salicylic (B10762653) AcidStaphylococcus aureus (gram-positive)Not Specified
Tributyltin (IV) derivative of Salicylic AcidEscherichia coli (gram-negative)Not Specified
Tributyltin (IV) derivative of Salicylic AcidAspergillus niger (fungus)Not Specified
Tributyltin (IV) derivative of Salicylic AcidCandida albicans (fungus)Not Specified

Source: A study on the antibacterial and antifungal activities of some derivatives of Tributyltin (IV) of salicylic acid indicated enhanced biocidal activity compared to the ligand, with the serial dilution method used to determine the Minimum Inhibitory Concentration (MIC).[6][7]

Table 2: Algaecidal and Aquatic Toxicity of Tributyltin Compounds

CompoundTest OrganismEndpointValue (µg/L)
This compound (TBTB)Enteromorpha intestinalis (Algae)5-day EC50 (Inhibition of spore germination)0.027
Tributyltin oxide (TBTO)Skeletonema costatum (Algae)72-hour EC50 (Growth)0.33
Tributyltin (TBT)Freshwater algae96-hour LC50 (Photosynthesis)10
Tributyltin (TBT)Daphnia magna (Crustacean)48 to 96-hour EC502.2 to 6.6
Tributyltin (TBT)Freshwater fish (2 species)48 to 96-hour LC504.8 to 8.4
Tributyltin (TBT)Marine molluscs (2 species)48 to 96-hour LC5084 to 717

Sources: Data compiled from various water quality and environmental toxicology reports.[8]

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the biocidal properties of organotin compounds like this compound. These are based on standard microbiological and toxicological methods.

Determination of Minimum Inhibitory Concentration (MIC) for Bacteria and Fungi

This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Culture Media: Use appropriate liquid broth for the test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microorganism: Prepare a standardized inoculum of the test bacteria or fungi (e.g., 0.5 McFarland standard).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Experimental Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the culture medium across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Algal Toxicity Testing

This protocol is a generalized method for assessing the effect of a substance on the growth of algae.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound.

  • Algal Culture: Use a pure, exponentially growing culture of a standard test alga (e.g., Skeletonema costatum).

  • Growth Medium: Sterile algal growth medium.

  • Test Vessels: Sterile flasks or tubes.

2. Experimental Procedure:

  • Test Concentrations: Prepare a series of test concentrations of this compound in the algal growth medium.

  • Inoculation: Inoculate each test vessel with a low density of algal cells.

  • Controls: Include a control group with no test compound.

  • Incubation: Incubate the vessels under controlled conditions of light, temperature, and agitation for a specified period (e.g., 72 or 96 hours).

  • Measurement: Determine the algal growth in each vessel by measuring cell density (e.g., using a spectrophotometer or cell counter).

  • Data Analysis: Calculate the EC50 (the concentration that causes a 50% reduction in growth compared to the control).

Mechanism of Action and Signaling Pathways

Tributyltin compounds exert their biocidal effects through multiple mechanisms, primarily by disrupting cellular energy metabolism and inducing programmed cell death (apoptosis).

Mitochondrial-Mediated Apoptosis

A key mechanism of TBT-induced toxicity is its interaction with mitochondria.[12] TBT can trigger the mitochondrial permeability transition (MPT), a critical event in the apoptotic cascade.

TBT_Apoptosis_Pathway TBT Tributyltin (TBT) Mitochondrion Mitochondrion TBT->Mitochondrion Enters Cell ANT Adenine Nucleotide Translocator (ANT) TBT->ANT Interacts with thiol residues MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening ANT->MPTP Induces MMP Decrease in Mitochondrial Membrane Potential (ΔΨm) MPTP->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase Activation CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: TBT-induced mitochondrial-mediated apoptosis pathway.

Endocrine Disruption

Tributyltin is also a well-documented endocrine-disrupting chemical (EDC).[1] Its primary endocrine mechanism of action involves the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This interaction can lead to a variety of adverse effects on reproductive and metabolic processes.

TBT_Endocrine_Disruption TBT Tributyltin (TBT) Receptors Nuclear Receptors (RXR, PPARγ) TBT->Receptors Binds to and activates Gene_Expression Altered Gene Expression Receptors->Gene_Expression Leads to Reproductive_Effects Reproductive Effects (e.g., Imposex in snails) Gene_Expression->Reproductive_Effects Metabolic_Effects Metabolic Effects (e.g., Adipogenesis) Gene_Expression->Metabolic_Effects

Caption: TBT's mechanism of endocrine disruption via nuclear receptors.

Experimental Workflow for Biocidal Assessment

The following diagram illustrates a typical workflow for the comprehensive biocidal assessment of a compound like this compound.

Biocidal_Assessment_Workflow cluster_0 Initial Screening cluster_1 Toxicity Assessment cluster_2 Mechanism of Action Studies MIC_Assay MIC Determination (Bacteria & Fungi) Aquatic_Tox Aquatic Toxicity Testing (e.g., Daphnia, Fish) MIC_Assay->Aquatic_Tox Algal_Growth_Inhibition Algal Growth Inhibition Assay Algal_Growth_Inhibition->Aquatic_Tox Apoptosis_Assay Apoptosis Assays (e.g., Caspase activity, Annexin V) Aquatic_Tox->Apoptosis_Assay Cell_Viability In Vitro Cell Viability Assays (e.g., MTT, LDH) Cell_Viability->Apoptosis_Assay MMP_Assay Mitochondrial Membrane Potential Measurement Apoptosis_Assay->MMP_Assay Gene_Expression_Analysis Gene Expression Analysis MMP_Assay->Gene_Expression_Analysis Data_Analysis Data Analysis and Risk Assessment Gene_Expression_Analysis->Data_Analysis

Caption: A generalized workflow for biocidal assessment.

References

Methodological & Application

Application Notes and Protocols: Tributyltin Bromide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds have long been utilized in organic synthesis, most notably tributyltin hydride as a radical reducing agent. However, the catalytic applications of other organotin species, such as tributyltin halides, are less commonly documented but offer unique catalytic activities. Tributyltin bromide (Bu₃SnBr), while often used as a precursor for other organotin reagents, can also function directly as a catalyst. Its utility has been demonstrated in the synthesis of α-alkoxycarbamates, a functional group of interest in medicinal chemistry and drug development due to its potential as a cleavable linker in prodrugs. This document provides detailed application notes and protocols for the use of this compound as a catalyst in this specific transformation.

Application: Synthesis of α-Alkoxycarbamates

This compound has been effectively employed as a catalyst in the three-component reaction between an alcohol, an isocyanate, and an α-chloroether to produce α-alkoxycarbamates. This reaction is of significant interest for the synthesis of compounds with potential applications in controlled-release systems and as protecting groups in organic synthesis.

Catalytic Role of this compound

In this reaction, this compound is believed to act as a Lewis acid catalyst. The tin center can coordinate with the oxygen or nitrogen atoms of the isocyanate, activating it towards nucleophilic attack by the alcohol. This facilitates the formation of a carbamate (B1207046) intermediate. Subsequently, the catalyst may also play a role in the reaction of the carbamate with the α-chloroether to form the final α-alkoxycarbamate product.

The overall transformation can be represented as follows:

Data Presentation

The following table summarizes the quantitative data for the synthesis of various α-alkoxycarbamates using this compound as a catalyst, as detailed in U.S. Patent 5,489,628 A.

EntryAlcohol (R¹-OH)Isocyanate (R²-NCO)α-ChloroetherCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)
1Methanol (B129727)Methyl IsocyanateChloromethyl methyl ether1.060485
2EthanolEthyl Isocyanate1-Chloroethyl ethyl ether1.065582
3IsopropanolPhenyl IsocyanateChloromethyl methyl ether1.570678
4n-Butanoln-Butyl IsocyanateChloromethyl butyl ether1.0604.588
5Benzyl alcoholBenzyl IsocyanateChloromethyl methyl ether1.275775

Experimental Protocols

The following are detailed experimental protocols for the synthesis of α-alkoxycarbamates catalyzed by this compound, based on the procedures described in U.S. Patent 5,489,628 A.

Protocol 1: Synthesis of Methyl (methoxymethyl)methylcarbamate (Table 1, Entry 1)

Materials:

  • Methanol (CH₃OH)

  • Methyl Isocyanate (CH₃NCO)

  • Chloromethyl methyl ether (CH₃OCH₂Cl)

  • This compound (Bu₃SnBr)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous toluene (50 mL).

  • Add methanol (1.6 g, 0.05 mol) to the flask.

  • Slowly add methyl isocyanate (2.85 g, 0.05 mol) to the stirred solution at room temperature.

  • Add this compound (0.162 g, 0.5 mmol, 1.0 mol%) to the reaction mixture.

  • Add chloromethyl methyl ether (4.03 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 60°C and maintain the temperature with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure methyl (methoxymethyl)methylcarbamate.

Protocol 2: Synthesis of Butyl (butoxymethyl)butylcarbamate (Table 1, Entry 4)

Materials:

  • n-Butanol (CH₃(CH₂)₃OH)

  • n-Butyl Isocyanate (CH₃(CH₂)₃NCO)

  • Chloromethyl butyl ether (CH₃(CH₂)₃OCH₂Cl)

  • This compound (Bu₃SnBr)

  • Anhydrous acetonitrile (B52724)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve n-butanol (3.7 g, 0.05 mol) in anhydrous acetonitrile (60 mL).

  • With stirring, add n-butyl isocyanate (4.96 g, 0.05 mol) to the solution at room temperature.

  • Add this compound (0.162 g, 0.5 mmol, 1.0 mol%) to the reaction mixture.

  • Add chloromethyl butyl ether (6.13 g, 0.05 mol) to the flask.

  • Heat the reaction mixture to 60°C and stir for 4.5 hours.

  • Follow the reaction progress using an appropriate analytical technique (TLC or GC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the residue by vacuum distillation to obtain the desired butyl (butoxymethyl)butylcarbamate.

Mandatory Visualizations

Logical Workflow for this compound Catalyzed α-Alkoxycarbamate Synthesis

logical_workflow cluster_reactants Reactants cluster_catalyst Catalyst Alcohol Alcohol (R¹-OH) ReactionVessel Reaction Vessel (Anhydrous Solvent) Alcohol->ReactionVessel Isocyanate Isocyanate (R²-NCO) Isocyanate->ReactionVessel Chloroether α-Chloroether (R³OCH(R⁴)Cl) Chloroether->ReactionVessel Catalyst This compound (Bu₃SnBr) Catalyst->ReactionVessel Heating Heating ReactionVessel->Heating Workup Workup & Purification Heating->Workup Product α-Alkoxycarbamate Workup->Product

Caption: Workflow for the synthesis of α-alkoxycarbamates.

Proposed Catalytic Cycle for α-Alkoxycarbamate Formation

catalytic_cycle Catalyst Bu₃SnBr ActivatedComplex [Bu₃SnBr • R²-NCO] Activated Complex Catalyst->ActivatedComplex Coordination Isocyanate R²-NCO Isocyanate->ActivatedComplex Alcohol R¹-OH CarbamateIntermediate Bu₃Sn-N(R²)COOR¹ Tin Carbamate Intermediate Alcohol->CarbamateIntermediate Chloroether R³OCH(R⁴)Cl Product R²-N(COOR¹)CH(R⁴)OR³ Chloroether->Product ActivatedComplex->CarbamateIntermediate + R¹-OH - HBr CarbamateIntermediate->Product + R³OCH(R⁴)Cl Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for α-alkoxycarbamate synthesis.

Application Note: Detection of Tributyltin Bromide in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, including Tributyltin bromide, are organotin compounds that have been widely used as biocides in anti-fouling paints for ships and in agricultural pesticides. Due to their high toxicity and persistence in the aquatic environment, TBT compounds are significant environmental pollutants.[1][2] They can have severe adverse effects on various aquatic organisms, even at very low concentrations, acting as endocrine disruptors.[3][4] Consequently, sensitive and reliable methods for the detection and quantification of TBT in water samples are crucial for environmental monitoring and toxicological studies. This application note provides detailed protocols for the determination of Tributyltin in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

The two primary analytical approaches for the determination of TBT in water are GC-MS and LC-MS. GC-MS methods typically require a derivatization step to convert the non-volatile TBT into a form suitable for gas chromatographic separation.[5][6] In contrast, LC-MS techniques can often analyze TBT directly, eliminating the need for derivatization.[4][6]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the ethylation of TBT, followed by extraction and analysis by GC-MS. Ethylation with sodium tetraethylborate (NaBEt4) is a robust and widely used derivatization technique performed in an aqueous medium.[5][7]

Experimental Protocol: GC-MS

1. Sample Preparation: Extraction and Derivatization

  • Sample Collection and Preservation: Collect water samples in clean borosilicate glass bottles.[8] If not analyzed immediately, store them in the dark at 4°C and analyze within 14 days.[8] For longer storage, freezing at ≤ -10°C for up to 28 days is an option.[9]

  • pH Adjustment: Take a 250-400 mL water sample and adjust the pH to approximately 4.2-5.0 using a sodium acetate/acetic acid buffer.[3][8]

  • Internal Standard Spiking: Add an appropriate internal standard, such as tripropyltin (B15187550) (TPrT) chloride, to the sample.[8]

  • Derivatization: Add a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt4) in 0.1 M NaOH to the sample to ethylate the organotin compounds.[3][8] Mix thoroughly by shaking for at least 10 minutes.[3][8]

  • Liquid-Liquid Extraction (LLE): Add a non-polar organic solvent such as n-hexane or pentane (B18724) to the derivatized sample and shake vigorously for 10-15 minutes to extract the ethylated TBT.[3][8]

  • Phase Separation and Concentration: Allow the phases to separate. Carefully transfer the organic (upper) layer to a clean vial. Dry the extract with anhydrous sodium sulphate to remove any residual water.[8] Concentrate the extract to a final volume of 200-400 µL under a gentle stream of nitrogen.[3]

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a TraceGOLD TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[3]

    • Injector: Use a programmable temperature vaporizer (PTV) injector for large volume injections (e.g., 50 µL) to achieve lower detection limits.[8][10]

    • Oven Temperature Program: An example program is: initial temperature of 50°C, ramp at 10°C/min to 100°C, then ramp at 45°C/min to 290°C and hold for 3 minutes.[11]

    • Carrier Gas: Helium at a constant flow rate.[11]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or timed-Selected Reaction Monitoring (t-SRM) for triple quadrupole systems to enhance sensitivity and selectivity.[3][8]

    • Quantification and Confirmation Ions: Monitor characteristic ions for ethylated TBT.

Quantitative Data: GC-MS Method Performance

ParameterValueReference
Limit of Detection (LOD)0.05 - 0.70 ng/L[3][8][12]
Limit of Quantification (LOQ)0.76 - 2.1 ng/L[8][13]
Recovery>97%[8]
Linearity RangeMQL - 20 ng/L[13]
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a direct analytical approach for TBT in water samples, avoiding the time-consuming derivatization step required for GC-MS.[4]

Experimental Protocol: LC-MS

1. Sample Preparation

  • Sample Collection: Collect water samples as described for the GC-MS method.

  • Extraction (if necessary): For trace-level detection, a pre-concentration step may be required. Solid-phase extraction (SPE) using C18 cartridges is a common technique.[14][15]

    • Condition a C18 SPE cartridge.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the TBT with a suitable solvent like methanol (B129727) or acetonitrile.

    • The eluate can be directly analyzed or further concentrated.

  • Direct Injection: For samples with higher concentrations, or when using highly sensitive LC-MS/MS systems, direct injection of the water sample (after filtration) may be possible.[4] An internal standard should be added prior to analysis.

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 3 mm, 2.6 µm particle size) is commonly used.[4]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[4][15]

    • Flow Rate: A typical flow rate is around 800 µL/min.[4]

    • Injection Volume: 20-50 µL.[4]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[4][15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring the transition of the precursor ion to one or more product ions.[4]

Quantitative Data: LC-MS Method Performance

ParameterValueReference
Limit of Detection (LOD)0.02 - 0.08 µg/L (with SPE)[14][15]
Limit of Quantification (LOQ)Estimated based on S/N of 10[4]
Recovery (with SPE)62 - 101.9%[14][15]
Linearity Range0.1 - 30 µg/L[15]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Water Sample Collection (250-400 mL) B pH Adjustment (pH 4.2-5.0) A->B C Internal Standard Spiking B->C D Derivatization (NaBEt4) C->D E Liquid-Liquid Extraction (Hexane) D->E F Phase Separation & Drying E->F G Concentration F->G H GC-MS Injection G->H I Separation on Capillary Column H->I J Detection by Mass Spectrometer (SIM/SRM) I->J K Quantification J->K L Reporting K->L

Caption: Experimental workflow for TBT analysis by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Water Sample Collection B Internal Standard Spiking A->B C Solid-Phase Extraction (SPE) B->C E Direct Injection (Alternative) B->E D Elution C->D F LC-MS/MS Injection D->F E->F G Separation on C18 Column F->G H Detection by Mass Spectrometer (MRM) G->H I Quantification H->I J Reporting I->J

Caption: Experimental workflow for TBT analysis by LC-MS/MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the determination of this compound in water samples. The choice of method will depend on the required sensitivity, sample throughput, and available instrumentation. The GC-MS method, although requiring a derivatization step, can achieve very low detection limits, especially when coupled with large volume injection techniques.[8] The LC-MS/MS method offers a simpler and faster sample preparation protocol, making it suitable for high-throughput analysis.[4] Proper validation of the chosen method, including the determination of detection limits, quantification limits, linearity, and recovery, is essential for obtaining accurate and reliable data.

References

Application of Tributyltin Bromide in Wood Preservation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds have historically been utilized as highly effective biocides in wood preservation due to their broad-spectrum activity against a wide range of wood-destroying organisms, including fungi and insects. Tributyltin bromide, as part of this class of organotin compounds, shares these potent biocidal properties. Its application in wood preservation aims to extend the service life of wood products by preventing biodeterioration. However, due to significant environmental concerns and toxicity to non-target aquatic organisms, the use of tributyltin compounds has been heavily restricted in many countries.[1][2][3] These application notes provide an overview of the use of this compound and related compounds in wood preservation, focusing on its efficacy, application methods, and standardized testing protocols.

Note on Data: Specific quantitative efficacy and leaching data for this compound are scarce in publicly available literature. Therefore, data for the closely related and widely studied compound, Tributyltin oxide (TBTO), is presented here as a proxy. It is reasonable to assume that the performance of this compound would be in a similar range due to the bioactive tributyltin moiety.

Data Presentation

Efficacy of Tributyltin Oxide (TBTO) Against Wood-Destroying Fungi

The effectiveness of a wood preservative is often determined by laboratory soil-block tests, where the mass loss of treated wood is measured after exposure to a specific fungus. The toxic value or threshold retention is the minimum amount of preservative required to inhibit fungal growth effectively.

Fungus SpeciesWood SpeciesPreservative Retention ( kg/m ³)Mass Loss (%)EfficacyReference
Trametes versicolor (White Rot)Beech0.8< 3EffectiveAdapted from[4]
Gloeophyllum trabeum (Brown Rot)Scots Pine1.2< 3EffectiveAdapted from[5]
Coniophora puteana (Brown Rot)Scots Pine0.5< 3EffectiveAdapted from[5]
Poria placenta (Brown Rot)Scots Pine0.7< 3EffectiveAdapted from[5]

Table 1: Efficacy of Tributyltin Oxide (TBTO) against common wood decay fungi in laboratory soil-block tests.

Leaching of Tributyltin from Treated Wood

Leaching of the preservative from treated wood is a critical factor affecting its long-term performance and environmental impact. Standardized laboratory tests are used to assess the leachability of wood preservatives.

PreservativeWood SpeciesInitial Retention ( kg/m ³)Leaching MediumLeaching Duration (days)Percentage of TBT LeachedReference
TBTOScots Pine2.1Distilled Water145 - 15Estimated from[6]
TBTOScots Pine4.2Distilled Water143 - 10Estimated from[6]

Table 2: Leaching of Tributyltin Oxide (TBTO) from treated wood in a laboratory leaching test (based on AWPA E11 methodology).

Experimental Protocols

Protocol 1: Determination of Fungicidal Efficacy using the Soil-Block Culture Test (Adapted from AWPA Standard E10)

This protocol outlines the laboratory procedure to determine the toxic values of a wood preservative against selected wood decay fungi.

1. Preparation of Wood Test Blocks:

  • Select a suitable wood species (e.g., Southern Pine for brown-rot fungi, Beech for white-rot fungi).
  • Cut wood blocks to standard dimensions (e.g., 19 x 19 x 19 mm).
  • Condition the blocks to a constant weight at a specified temperature and relative humidity (e.g., 23°C and 65% RH).
  • Record the initial conditioned weight of each block.

2. Preservative Treatment:

  • Prepare a series of treating solutions of this compound in a suitable solvent (e.g., toluene (B28343) or ethanol) to achieve a range of desired retentions in the wood blocks.
  • Place the wood blocks in a vacuum desiccator and apply a vacuum for at least 30 minutes.
  • Introduce the treating solution to submerge the blocks while under vacuum.
  • Release the vacuum and allow the blocks to soak for a specified period (e.g., 2 hours).
  • Remove the blocks, wipe off excess solution, and weigh them immediately to determine the amount of solution absorbed.
  • Calculate the preservative retention in kg/m ³ for each block.
  • Allow the treated blocks to dry and condition to a constant weight.

3. Soil-Block Assembly:

  • Prepare culture bottles with a soil substrate (e.g., loam soil with a specified moisture content).
  • Place a feeder strip of the same wood species on the soil surface.
  • Sterilize the culture bottles with the soil and feeder strips.
  • Inoculate the feeder strips with the desired test fungus (e.g., Gloeophyllum trabeum or Trametes versicolor).
  • Incubate the bottles until the feeder strips are well covered with fungal mycelium.

4. Exposure and Incubation:

  • Sterilize the conditioned, treated wood blocks.
  • Aseptically place one treated block on the surface of the mycelium-covered feeder strip in each culture bottle.
  • Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).

5. Data Collection and Analysis:

  • After incubation, remove the blocks from the culture bottles and carefully clean off any surface mycelium.
  • Condition the blocks to a constant weight.
  • Record the final conditioned weight.
  • Calculate the percentage mass loss for each block.
  • Determine the toxic value (threshold retention) by identifying the lowest preservative retention that prevents a significant mass loss (typically <3%).

Protocol 2: Determination of Leachability of this compound from Treated Wood (Adapted from AWPA Standard E11)

This protocol describes a laboratory method to assess the leaching of wood preservatives in an aqueous environment.

1. Preparation and Treatment of Wood Blocks:

  • Prepare wood blocks of a standard size (e.g., 19 x 19 x 19 mm).
  • Treat a set of blocks with this compound to a specific target retention, as described in Protocol 1.
  • After treatment and conditioning, a subset of these blocks is analyzed to determine the initial preservative content.

2. Leaching Procedure:

  • Place the treated and conditioned wood blocks in a container.
  • Add a specified volume of distilled or deionized water to fully immerse the blocks (e.g., a water-to-wood volume ratio of 10:1).
  • Hold the blocks submerged for a total of 14 days.
  • The water is replaced with fresh distilled water at specified intervals (e.g., after 6 hours, 24 hours, 48 hours, and then every 48 hours until the end of the test).
  • The collected leachate water can be analyzed for the concentration of the leached preservative.

3. Analysis of Leached Blocks:

  • After the 14-day leaching period, remove the wood blocks from the water.
  • Condition the leached blocks to a constant weight.
  • Analyze the leached blocks for their remaining preservative content using an appropriate analytical method (e.g., gas chromatography-mass spectrometry after extraction and derivatization).

4. Calculation of Leaching:

  • Calculate the percentage of the initial preservative that has leached from the wood blocks based on the difference between the initial and final preservative content in the wood.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_efficacy cluster_prep Preparation cluster_treatment Treatment cluster_exposure Fungal Exposure cluster_analysis Analysis A Wood Block Preparation C Vacuum Treatment A->C B Preservative Solution Preparation B->C D Conditioning C->D E Soil-Block Assembly & Inoculation D->E F Incubation E->F G Mass Loss Calculation F->G H Toxic Value Determination G->H

Caption: Workflow for determining the fungicidal efficacy of this compound.

experimental_workflow_leaching cluster_prep Preparation & Treatment cluster_leaching Leaching Process cluster_analysis Analysis A Wood Block Preparation & Treatment B Initial Preservative Analysis A->B C Immersion in Water A->C G Calculation of Percentage Leached B->G D Periodic Water Replacement C->D 14 days E Final Preservative Analysis of Wood D->E F Analysis of Leachate (Optional) D->F E->G mechanism_of_action cluster_cell Fungal Cell cluster_outcome Outcome TBT Tributyltin (TBT) Membrane Cell Membrane TBT->Membrane Disruption of Membrane Potential Mitochondrion Mitochondrion TBT->Mitochondrion Cellular_Processes Essential Cellular Processes (e.g., Growth, Respiration) Membrane->Cellular_Processes Inhibition ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase Inhibition of Oxidative Phosphorylation ATP_Synthase->Cellular_Processes ATP Depletion Fungal_Death Fungal Cell Death Cellular_Processes->Fungal_Death

References

Application Notes and Protocols for the Quantification of Tributyltin Bromide in Sediment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately quantify Tributyltin Bromide (TBTB) in sediment samples. The protocols focus on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Tributyltin (TBT) compounds, including this compound, are persistent organic pollutants that accumulate in aquatic environments, particularly in sediments.[1] Due to their high toxicity to a wide range of organisms, even at low concentrations, robust and sensitive analytical methods are crucial for monitoring their presence and ensuring environmental safety.[1][2] The analysis of TBT from sediment matrices typically involves extraction, a derivatization step to increase volatility for GC analysis, and instrumental quantification.[3][4] Alternatively, LC-MS/MS can be employed for the direct analysis of the TBT cation without derivatization.[5][6]

Analytical Techniques Overview

The quantification of TBTB in sediment primarily revolves around the analysis of the tributyltin cation (TBT⁺). The analytical workflow generally consists of the following stages:

  • Sample Preparation : Freeze-drying and homogenization of the sediment sample.

  • Extraction : Isolation of TBT from the sediment matrix using an appropriate solvent system.

  • Derivatization (for GC-based methods) : Conversion of the ionic TBT to a more volatile and thermally stable form.

  • Clean-up : Removal of interfering co-extracted substances.

  • Instrumental Analysis : Separation and quantification using chromatographic and spectrometric techniques.

The two most common and reliable analytical approaches are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used technique that offers high sensitivity and selectivity. It necessitates a derivatization step.[4][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has the advantage of analyzing TBT directly in its ionic form, thus eliminating the need for derivatization and reducing sample preparation time.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of TBT in sediment.

Table 1: Performance Data for GC-Based Methods

MethodDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
GC-MSSodium Tetraethylborate (NaBEt₄)---[4]
GC-MS/MS (underivatized)None< 0.1 ng/g< 1.5 ng/g-
GC-IDMSPentylmagnesium Bromide~1.5 ng/g (as Sn)--[7][8]
GC-FPDSodium Tetraethylborate (NaBEt₄)--Good recoveries with certified reference materials[3]

Table 2: Performance Data for LC-MS/MS Methods

MethodExtraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MS/MSPressurized Solvent Extraction (PSE)1.25 ng Sn/g--[6]
LC-MS/MSAcetonitrile ExtractionWell below regulated levels--[5]
QuEChERS LC-MS/MSQuEChERS-19.0 to 1862.5 ng/g (TBT concentrations in dry weight of sample)>85%[9]

Experimental Protocols

Protocol 1: Quantification of TBTB by GC-MS with Ethylation Derivatization

This protocol details the extraction of TBT from sediment, followed by ethylation and analysis by GC-MS.

1. Sample Preparation:

  • Freeze-dry the sediment sample to a constant weight.

  • Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle.

  • Store the homogenized sample in a clean, airtight container at -20°C until analysis.

2. Extraction:

  • Weigh approximately 1-2 g of the homogenized sediment into a centrifuge tube.

  • Add an appropriate internal standard, such as deuterated TBT (TBT-d27).[1]

  • Add 10 mL of a 10% acetic acid solution in methanol (B129727) containing 0.03% tropolone.[4]

  • Shake the mixture vigorously for 1-2 hours on a mechanical shaker.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Carefully transfer the supernatant (extract) to a clean tube.

3. Derivatization (Ethylation):

  • To the extract, add a suitable buffer to adjust the pH to around 5 (e.g., sodium acetate (B1210297) buffer).[3]

  • Add n-hexane to the tube for in-situ extraction of the derivatized product.[4]

  • Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) in ethanol (B145695) or methanol.[3][10]

  • Shake the mixture for approximately 30 minutes to allow for the complete derivatization of TBT to the volatile tetraethylated form (TBT-Et).

  • Allow the phases to separate. The hexane (B92381) layer containing the derivatized TBT will be the upper layer.

4. Clean-up:

  • Carefully transfer the hexane layer to a new tube.

  • The extract can be cleaned up using a silica (B1680970) gel column to remove polar interferences.[3]

  • Elute the derivatized TBT from the silica gel with a suitable solvent like hexane or a hexane/toluene mixture.[3]

  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injector: Splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a final temperature of around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of ethylated TBT.

Protocol 2: Quantification of TBTB by LC-MS/MS

This protocol describes a method that avoids derivatization, allowing for a more direct and potentially faster analysis.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1 (freeze-drying and homogenization).

2. Pressurized Solvent Extraction (PSE):

  • Mix the homogenized sediment sample with a dispersing agent like diatomaceous earth.

  • Pack the mixture into a PSE extraction cell.

  • Perform the extraction using a pressurized solvent extractor with a suitable solvent, such as methanol or a mixture of methanol and water with a formic acid modifier.[6]

  • Set the extraction temperature and pressure to optimize recovery (e.g., 100°C and 1500 psi).

  • Collect the extract.

3. Extract Preparation:

  • Filter the collected extract through a 0.22 µm syringe filter to remove any particulate matter.

  • The extract may be diluted with the initial mobile phase if necessary.

4. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 or a pentafluorophenyl (PFP) reversed-phase column.[6]

    • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid.[5][6]

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Monitor the transition of the TBT precursor ion to one or more specific product ions.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sediment_Sample Sediment_Sample Freeze_Drying Freeze_Drying Sediment_Sample->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization Extraction Extraction Homogenization->Extraction Methanol/Acetic Acid + Tropolone Derivatization Derivatization Extraction->Derivatization NaBEt4 (Ethylation) Cleanup Cleanup Derivatization->Cleanup Silica Gel GCMS_Analysis GCMS_Analysis Cleanup->GCMS_Analysis Quantification

Caption: Workflow for TBTB analysis in sediment by GC-MS.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sediment_Sample Sediment_Sample Freeze_Drying Freeze_Drying Sediment_Sample->Freeze_Drying Homogenization Homogenization Freeze_Drying->Homogenization PSE PSE Homogenization->PSE Pressurized Solvent Extraction (Methanol) Filtration Filtration PSE->Filtration LCMSMS_Analysis LCMSMS_Analysis Filtration->LCMSMS_Analysis Direct Quantification

Caption: Workflow for TBTB analysis in sediment by LC-MS/MS.

References

Application Notes and Protocols: Tributyltin Bromide as a PVC Stabilizer in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of tributyltin (TBT) compounds, including tributyltin bromide, as PVC stabilizers is not common practice due to significant toxicity concerns and environmental regulations. Much of the available research on organotin stabilizers for PVC focuses on less toxic alternatives such as octyltin (B230729) and methyltin derivatives. These notes provide a general framework for the evaluation of organotin stabilizers in PVC, with specific data drawn from studies on more commonly used organotin compounds as illustrative examples. Extreme caution should be exercised when handling any tributyltin compound.

Introduction to PVC Stabilization

Polyvinyl chloride (PVC) is a widely used thermoplastic that is inherently unstable at the high temperatures required for its processing. Thermal degradation of PVC proceeds via a dehydrochlorination reaction, leading to the formation of conjugated polyene sequences.[1] This results in undesirable discoloration (yellowing to blackening), embrittlement, and a general loss of mechanical properties.[2][3] To counteract this, heat stabilizers are essential additives in PVC formulations.

Organotin compounds are highly effective heat stabilizers for PVC, offering excellent clarity, good color retention, and high efficiency.[2][4] They function by neutralizing the liberated hydrogen chloride (HCl) and by replacing unstable chlorine atoms on the PVC polymer chain, thereby preventing the initiation and propagation of the degradation "zipper" reaction.[5][6] While organotin mercaptides and carboxylates are the most common types of organotin stabilizers, this document will focus on the theoretical application and evaluation of this compound.

Mechanism of Action of Organotin Stabilizers

The primary mechanisms by which organotin compounds stabilize PVC are:

  • Neutralization of Hydrogen Chloride: The initial step in PVC degradation is the elimination of HCl, which can then catalyze further degradation. Organotin stabilizers react with and neutralize HCl, preventing this autocatalytic process.[5]

  • Substitution of Labile Chlorine Atoms: Organotin compounds can replace the unstable allylic chlorine atoms on the PVC backbone with more stable ligands (e.g., bromide, mercaptide, carboxylate). This inhibits the initiation of the dehydrochlorination cascade.[5]

  • Reaction with Polyenes: Some organotin stabilizers can react with the conjugated double bonds formed during degradation, thus preventing discoloration.[5]

  • Antioxidant Activity: Organotin mercaptides, in particular, can act as antioxidants by decomposing hydroperoxides that may form during thermo-oxidative degradation.[6]

Quantitative Data on Organotin Stabilizer Performance

Table 1: Thermal Stability of PVC Films with and without an Organotin Stabilizer [7]

SampleTemperature (°C)Onset of HCl Evolution (hours)
PVC Film (no stabilizer)14014.3
PVC Film (no stabilizer)1602.5
PVC Film with Dioctyltin bis(isooctyl thioglycollate)140> 30.3
PVC Film with Dioctyltin bis(isooctyl thioglycollate)16014.3

Table 2: Thermogravimetric Analysis (TGA) Data for PVC with an Organotin Stabilizer [8]

ParameterValue
Lowest Decomposition Temperature (5% conversion)> 210°C
Average Apparent Activation Energy (First Stage)98.46 kJ/mol
Average Apparent Activation Energy (Second Stage)111.24 kJ/mol
Average Apparent Activation Energy (Third Stage)243.23 kJ/mol
Half-life at 180°C (initial reaction)4.92 hours

Table 3: Leaching of Organotin Compounds from PVC Pipe [9]

Organotin SpeciesDay 1 Leaching (ppb)Leaching Day 2-22 (ppb/24 hours)
Dimethyltin (as dichloride)353.0 to 0.25
Dibutyltin (as dichloride)2.61.0 to 0.03

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a PVC stabilizer like this compound.

Sample Preparation

Objective: To prepare PVC samples with and without the stabilizer for comparative testing.

Materials:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)

  • This compound

  • Two-roll mill or internal mixer

  • Hydraulic press

Procedure:

  • Dry the PVC resin at 60-70°C for 2-4 hours to remove any moisture.

  • On a two-roll mill or in an internal mixer preheated to 140-160°C, blend the PVC resin (e.g., 100 parts) and plasticizer (e.g., 50 parts) until a homogenous mixture is obtained.

  • Add the desired amount of this compound (e.g., 0.5, 1.0, 2.0 parts per hundred resin - phr) to the mixture and continue milling for 5-10 minutes to ensure uniform dispersion.

  • Sheet out the compounded PVC from the mill.

  • Press the sheets in a hydraulic press at 160-170°C for 2-5 minutes to obtain films of a desired thickness (e.g., 1 mm).

  • Prepare a control sample following the same procedure but without the addition of this compound.

  • Label all samples clearly and store them in a desiccator before testing.

Thermal Stability Testing

Objective: To visually assess the color stability of the PVC samples over time at elevated temperatures.

Materials:

  • Forced air circulating oven

  • PVC sample strips

  • Colorimeter (optional)

Procedure:

  • Preheat the oven to the desired test temperature (e.g., 180°C).

  • Place the prepared PVC sample strips (with and without stabilizer) on a sample rack inside the oven.

  • At regular intervals (e.g., every 10 minutes), remove a strip of each sample from the oven.

  • Mount the removed strips on a chart in chronological order to create a visual record of the color change over time.

  • Optionally, use a colorimeter to quantify the yellowness index (YI) of each sample at each time point.

  • The time at which significant discoloration or degradation (e.g., blackening) occurs is considered the static thermal stability time.

Objective: To determine the time required for the evolution of HCl from the PVC sample at a specific temperature.[10]

Materials:

  • Heating block or oil bath

  • Test tubes

  • Congo Red indicator paper

  • Timer

Procedure:

  • Preheat the heating block or oil bath to the test temperature (e.g., 180°C).[10]

  • Place a small, weighed amount of the PVC sample (e.g., 1 gram) into a clean, dry test tube.[10]

  • Suspend a strip of Congo Red paper inside the test tube, ensuring it does not touch the sample. The bottom of the paper should be about 2-3 cm above the PVC.[10]

  • Place the test tube in the heating block/oil bath and start the timer.[10]

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time at which the first sign of color change appears. This time is the thermal stability time.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the PVC samples.[8]

Materials:

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC formulation into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[10]

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperatures at which specific percentages of weight loss occur.

Leaching Analysis

Objective: To determine the amount of this compound that may leach from the PVC into a surrounding medium.

Materials:

  • PVC samples

  • Extraction solution (e.g., deionized water, food simulant)

  • Agitator/shaker

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-inductively coupled plasma-mass spectrometer (LC-ICP-MS)[11]

Procedure:

  • Cut the PVC samples into small pieces to increase the surface area.

  • Place a known weight of the PVC pieces into a sealed container with a known volume of the extraction solution.

  • Agitate the container at a constant temperature for a specified period (e.g., 24 hours, 10 days).

  • At the end of the extraction period, remove an aliquot of the extraction solution.

  • Prepare the sample for analysis, which may involve derivatization to a more volatile form for GC-MS analysis.[11]

  • Analyze the sample using an appropriate analytical technique (GC-MS or LC-ICP-MS) to quantify the concentration of tributyltin.

Visualizations

PVC_Degradation_Pathway PVC PVC Polymer Chain (-CH2-CHCl-)n Degradation Dehydrochlorination PVC->Degradation Initiation at labile sites Heat Heat (Processing) Heat->Degradation Polyene Conjugated Polyenes (-CH=CH-)n Degradation->Polyene HCl HCl (gas) Degradation->HCl Discoloration Discoloration & Embrittlement Polyene->Discoloration HCl->Degradation Autocatalysis

Caption: PVC Thermal Degradation Pathway.

PVC_Stabilization_Workflow cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis a PVC Resin + Plasticizer b Add this compound a->b c Compounding (Two-Roll Mill) b->c d Pressing (Film Formation) c->d e Thermal Stability Tests (Oven Aging, Congo Red) d->e f Thermogravimetric Analysis (TGA) d->f g Leaching Analysis (GC-MS/LC-ICP-MS) d->g h Compare Stabilized vs. Unstabilized PVC e->h i Determine Stability Time, Degradation Temp. f->i j Quantify Leached Stabilizer g->j

Caption: Experimental Workflow for PVC Stabilizer Evaluation.

Safety and Environmental Considerations

Tributyltin (TBT) compounds are known to be highly toxic to aquatic life and can act as endocrine disruptors.[7][12] They are persistent in the environment and can bioaccumulate. Due to these concerns, the use of TBT in many applications, including antifouling paints, has been severely restricted or banned in many countries. While organotin stabilizers for PVC typically involve less toxic butyltin or octyltin compounds, any work with this compound must be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and in a well-ventilated area, preferably a fume hood. All waste containing tributyltin compounds must be disposed of as hazardous waste according to local regulations.

References

Application Note: A Step-by-Step Guide for Grignard Derivatization of Tributyltin (TBT) for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltin (TBT) is a highly toxic organotin compound that has been widely used as a biocide in anti-fouling paints for ships and in various industrial applications. Due to its persistence and bioaccumulative nature, TBT poses a significant threat to the aquatic environment. Accurate and sensitive determination of TBT in various matrices is crucial for environmental monitoring and risk assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of organotin compounds. However, the low volatility and high polarity of TBT make its direct analysis by GC challenging. Derivatization is therefore a necessary step to convert TBT into a more volatile and thermally stable form suitable for GC analysis. Grignard derivatization is a robust and widely used method that involves the reaction of TBT with a Grignard reagent (RMgX) to form a less polar and more volatile tetra-substituted organotin compound. This application note provides a detailed, step-by-step guide for the Grignard derivatization of TBT for subsequent GC-MS analysis.

Experimental Protocol

This protocol outlines the key steps for the Grignard derivatization of TBT, including sample extraction, derivatization, and purification.

Materials and Reagents
  • Tributyltin chloride (TBTCl) standard

  • Grignard reagent (e.g., pentylmagnesium bromide, 2.0 M in diethyl ether)[1][2]

  • Hexane (B92381) (pesticide residue grade)

  • Tropolone

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Florisil for column chromatography

  • Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas, high purity

Sample Extraction
  • For solid samples (e.g., sediment, biota):

    • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of hexane containing 0.1% (w/v) tropolone. Tropolone acts as a complexing agent to aid in the extraction of organotin compounds.[3]

    • Vortex the mixture for 2 minutes and then sonicate for 15 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (hexane layer) to a clean tube.

    • Repeat the extraction process twice more with 10 mL of hexane-tropolone solution.

    • Combine the hexane extracts and dry them by passing through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • For liquid samples (e.g., water):

    • To a 100 mL water sample, add 5 mL of hexane containing 0.1% (w/v) tropolone.

    • Adjust the pH of the sample to 2 with HCl.

    • Shake the mixture vigorously for 15 minutes.

    • Allow the layers to separate and collect the upper hexane layer.

    • Repeat the extraction twice more with 5 mL of hexane-tropolone solution.

    • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

Grignard Derivatization

Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • Transfer the 1 mL concentrated extract into a dry, nitrogen-flushed reaction vial.

  • Slowly add 1 mL of the Grignard reagent (e.g., 2.0 M pentylmagnesium bromide in diethyl ether) to the extract while gently vortexing.[1] The reaction is exothermic.

  • Seal the vial and allow the reaction to proceed at room temperature for 30 minutes with occasional shaking.[3]

  • To quench the excess Grignard reagent, slowly and carefully add 5 mL of 0.5 M HCl dropwise while cooling the vial in an ice bath. This step should be performed in a fume hood as flammable gases may be evolved.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • The upper organic layer contains the derivatized TBT.

Purification
  • Prepare a solid-phase extraction (SPE) column by packing it with 1 g of silica gel, followed by 1 g of Florisil.

  • Pre-condition the column with 10 mL of hexane.

  • Load the organic layer from the derivatization step onto the SPE column.

  • Elute the derivatized TBT with 10 mL of hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized TBT. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

Data Presentation

The performance of the Grignard derivatization method for TBT analysis is summarized in the following tables. The data presented is a compilation from various studies and represents typical values that can be achieved with this method.

Table 1: Quantitative Performance Data for TBT Analysis

ParameterValueReference
Limit of Detection (LOD)0.1 µg Sn/kg (wet sample)[4][5]
Linearity (r²)> 0.999[4][5]
Recovery70.5–105.3%[4][5]
Relative Standard Deviation (RSD)< 15%[4][5]

Table 2: Comparison of Different Grignard Reagents for TBT Derivatization

Grignard ReagentDerivative FormedRelative ResponseComments
Methylmagnesium bromideTBT-MethylGoodCommon reagent, good volatility
Propylmagnesium bromideTBT-PropylExcellentHigh derivatization yields reported
Pentylmagnesium bromideTBT-PentylExcellentOften the reagent of choice for better volatility and yield[1][2]

Visualizations

Grignard_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_purification Purification & Analysis Sample Sample (Solid or Liquid) Extraction Hexane/Tropolone Extraction Sample->Extraction Concentration1 Concentration to 1 mL Extraction->Concentration1 Grignard_Reaction Addition of Grignard Reagent (e.g., Pentylmagnesium Bromide) Concentration1->Grignard_Reaction Quenching Quenching with HCl Grignard_Reaction->Quenching SPE Solid-Phase Extraction (Silica/Florisil) Quenching->SPE Concentration2 Concentration to 1 mL SPE->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS

Caption: Experimental workflow for Grignard derivatization of TBT.

Grignard_Reaction_Mechanism TBT TBT (Tributyltin Chloride) (C4H9)3SnCl Derivative Derivatized TBT (Tributylpentyltin) (C4H9)3Sn(C5H11) TBT->Derivative + C5H11MgBr Grignard Grignard Reagent (e.g., Pentylmagnesium Bromide) C5H11MgBr Byproduct MgBrCl

Caption: Grignard reaction of TBT with pentylmagnesium bromide.

Conclusion

Grignard derivatization is a reliable and efficient method for the derivatization of TBT prior to GC-MS analysis. This protocol provides a comprehensive guide for researchers to successfully implement this technique. The use of tandem mass spectrometry (GC-MS/MS) can further enhance the sensitivity and selectivity of the analysis, allowing for the detection of TBT at ultra-trace levels in complex matrices.[4][5] Proper handling of the highly reactive Grignard reagents and careful optimization of the experimental conditions are critical for achieving accurate and reproducible results.

References

Application Note: Speciation Analysis of Tributyltin Bromide by High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltin (TBT) compounds, including Tributyltin bromide, are organotin compounds that have been widely used as biocides in anti-fouling paints for ships.[1] Due to their high toxicity and persistence in the environment, there is a significant need for sensitive and selective analytical methods to determine their presence in various matrices.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a powerful technique for the speciation of organotin compounds.[4][5] This method offers the advantage of separating different organotin species prior to their detection with the high elemental specificity and sensitivity of ICP-MS.[3][4] The direct coupling of HPLC to ICP-MS avoids the need for derivatization, which is often required in gas chromatography-based methods, thus simplifying sample preparation and reducing potential sources of error.[3]

This application note provides a detailed protocol for the determination of this compound using HPLC-ICP-MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is applicable to various environmental matrices, such as water and sediment.

Quantitative Data Summary

The performance of the HPLC-ICP-MS method for organotin analysis is characterized by low detection limits, good linearity, and high precision. The following table summarizes typical quantitative data from various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.15 ng (as Sn) for TBTStandard Solution[4]
0.02 mg/kg for TBTSediment (PACS-2 CRM)[6]
0.03 µg/g for TBTSediment[7]
3 pg TBT as SnSediment[3]
Linearity (Correlation Coefficient) >0.990Water[8]
Reproducibility (RSD) 2.9% to 6.5%Sediment[7]
Recovery 70-114%Spiked Samples[9]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by HPLC-ICP-MS.

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection (Water/Sediment) extraction Extraction (e.g., Acetic Acid) sample->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution & Spiking (Internal Standard) filtration->dilution hplc HPLC Separation (Reversed-Phase) dilution->hplc icpms ICP-MS Detection (m/z 120) hplc->icpms Interface chromatogram Chromatogram Generation icpms->chromatogram quantification Quantification (e.g., Isotope Dilution) chromatogram->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for accurate and reproducible results and varies depending on the matrix.

A. Water Samples

  • Collect water samples in pre-cleaned, acid-leached plastic containers to avoid contamination.[10]

  • Acidify the sample to 1% (v/v) with hydrochloric acid (HCl).[8]

  • Filter the acidified sample through a 0.22 µm PTFE membrane filter prior to injection into the HPLC system.[8]

  • For trace-level analysis, a pre-concentration step using solid-phase extraction (SPE) may be necessary.[9]

B. Sediment Samples

  • Weigh approximately 0.5 g of the homogenized sediment sample into a clean extraction vessel.[6]

  • For isotope dilution analysis, add a known amount of a 117Sn-enriched TBT spike to the sample.[6][7]

  • Add 5 mL of acetic acid as the extraction medium.[7] Some methods may use a mixture of acetic acid and methanol.[9]

  • Perform microwave-assisted extraction to enhance the extraction efficiency.[7]

  • After extraction, centrifuge the sample to separate the solid residue.

  • Filter the supernatant through a 0.45 µm filter.

  • The extract can then be diluted with the mobile phase before injection.

HPLC-ICP-MS Analysis

A. HPLC Conditions

The chromatographic separation of butyltin species is typically achieved using reversed-phase chromatography.

  • HPLC System: An inert HPLC system is recommended to prevent interaction of the organotin compounds with metallic components.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile, water, and acetic acid (e.g., 65:23:12 v/v/v) containing triethylamine (B128534) (0.05%) or tropolone (B20159) (0.1% m/v) as a complexing agent to improve peak shape and resolution.[4][8]

  • Elution: Isocratic elution is often sufficient for the separation of butyltin species.[4][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20-100 µL.

B. ICP-MS Conditions

The ICP-MS serves as a highly sensitive and element-specific detector for tin.

  • ICP-MS System: A standard ICP-MS system can be used.

  • Nebulizer: A Meinhard nebulizer with a cooled spray chamber is commonly employed.[2]

  • RF Power: 1500-1600 W.[8]

  • Plasma Gas Flow: ~15 L/min Argon.

  • Carrier Gas Flow: ~1 L/min Argon. To prevent carbon deposition on the sampler and skimmer cones when using organic mobile phases, a small amount of oxygen (e.g., 5-6 ml/min) can be mixed with the carrier gas.[1][2]

  • Monitored Isotope: The primary isotope monitored for tin is m/z 120 due to its high natural abundance (32.37%).[1] For isotope dilution analysis, both the natural abundance isotope (e.g., 120Sn) and the enriched isotope (e.g., 117Sn or 119Sn) are monitored.[7][9]

  • Data Acquisition: Data is collected in single-ion monitoring mode for maximum sensitivity.[1]

Quantification

A. Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the preferred method for quantification as it can correct for sample matrix effects and procedural errors, providing highly accurate and precise results.[6][11]

  • A known amount of an isotopically enriched standard of the analyte (e.g., 117Sn-TBT) is added to the sample before any sample processing.

  • The sample is then processed and analyzed by HPLC-ICP-MS.

  • The concentration of the analyte is determined by measuring the altered isotope ratio of the analyte in the spiked sample.

B. External Calibration

  • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a matrix-matched solution.

  • Inject the standards and the samples into the HPLC-ICP-MS system.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

To ensure the reliability of the method, it is essential to perform method validation. This can be achieved by:

  • Analysis of Certified Reference Materials (CRMs): Analyzing CRMs with certified concentrations of organotin compounds, such as PACS-2 sediment, is a common practice to verify the accuracy of the method.[6][7]

  • Spike Recovery Studies: Spiking blank samples with known amounts of this compound and calculating the recovery can assess the method's accuracy and matrix effects.[8]

  • Determination of Method Detection Limits (MDLs) and Limits of Quantification (LOQs): These are determined by analyzing replicate low-level spiked samples.

By following these detailed protocols, researchers can reliably implement the HPLC-ICP-MS method for the sensitive and selective analysis of this compound in various samples.

References

Application Note and Protocol for Liquid-Liquid Extraction of Tributyltin (TBT) in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributyltin (TBT) is an organotin compound that has been widely used as a biocide in anti-fouling paints for ships and underwater structures. Due to its high toxicity to non-target marine organisms, its use has been restricted, but it persists in the marine environment. Accurate and sensitive monitoring of TBT concentrations in seawater is crucial for assessing environmental contamination and the effectiveness of regulations. This application note provides a detailed protocol for the determination of TBT in seawater using liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The method involves extraction of TBT from the seawater matrix, derivatization to a more volatile form, and subsequent quantification.

Principle

The analytical method is based on the extraction of TBT from a seawater sample into an organic solvent. To enhance the volatility and chromatographic performance of TBT for GC-MS analysis, a derivatization step is employed. Ethylation using sodium tetraethylborate (NaBEt4) is a common and effective derivatization technique. The ethylated TBT derivative is then analyzed by GC-MS, which provides high selectivity and sensitivity for quantification at trace levels.[1][2][3][4]

Materials and Reagents

  • Tributyltin chloride (TBTCl) standard, 96% purity

  • Sodium tetraethylborate (NaBEt4), 97% purity

  • Internal Standard (e.g., Tripentyltin (TPenT) or deuterium-labeled TBT)

  • Hexane, pesticide residue grade

  • Pentane, HPLC grade

  • n-Hexane-ethyl acetate (B1210297) mixture

  • Methanol (B129727), HPLC grade

  • Sodium acetate

  • Acetic acid, glacial

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate

  • Milli-Q water or equivalent high-purity water

  • Glassware (volumetric flasks, separatory funnels, vials), cleaned with 10% nitric acid and rinsed with Milli-Q water.[4]

Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocol

1. Sample Collection and Preservation

  • Collect seawater samples in pre-cleaned amber glass bottles.

  • Upon collection, acidify the samples to a pH < 2 with concentrated HCl to prevent degradation of TBT.

  • Store the samples at 4°C in the dark until analysis.

2. Preparation of Standards and Reagents

  • Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of TBTCl in methanol to prepare a stock solution. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol.

  • Acetate Buffer (1 M, pH 5.0): Dissolve sodium acetate in Milli-Q water and adjust the pH to 5.0 with acetic acid.[3]

  • Sodium Tetraethylborate Solution (2% w/v): Freshly prepare a 2% (w/v) solution of NaBEt4 in 0.1 M NaOH. This solution is unstable and should be prepared daily.[3][5]

3. Liquid-Liquid Extraction and Derivatization

  • Measure 100 mL to 400 mL of the seawater sample into a pre-cleaned separatory funnel.[3][5]

  • Spike the sample with an appropriate amount of internal standard.

  • Adjust the pH of the sample to 5.0 using the 1 M acetate buffer.[3]

  • Add 1 mL of the freshly prepared 2% NaBEt4 solution for ethylation of the TBT.[3][5]

  • Immediately add a suitable organic solvent for extraction. Common choices include:

    • Hexane[1][2][6]

    • Pentane[3]

    • n-Hexane-ethyl acetate mixture[7][8]

  • Shake the separatory funnel vigorously for at least 10 minutes to ensure thorough mixing and extraction.[3]

  • Allow the phases to separate.

  • Collect the organic layer (top layer) in a clean flask.

  • Repeat the extraction step with a fresh portion of the organic solvent to ensure complete recovery.

  • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

4. Concentration and Sample Preparation for GC-MS

  • Concentrate the dried organic extract to a final volume of approximately 400 µL to 1 mL under a gentle stream of nitrogen.[3]

  • Transfer the concentrated extract to a GC vial for analysis.

5. GC-MS Analysis

  • Inject an aliquot (e.g., 1-3 µL) of the final extract into the GC-MS system.[3]

  • The GC is typically equipped with a capillary column suitable for organotin analysis (e.g., a low-polarity phenyl-methylpolysiloxane column).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for identification.

Data Presentation

The following table summarizes quantitative data from various studies on TBT analysis in seawater.

ParameterValueMethodReference
Recovery 72% - 96%LLE with n-hexane-ethyl acetate[7][8]
QuantitativeIsotope Dilution GC-MS[5]
Limit of Detection (LOD) 35 ng/mLLC-APCI-MS[7][8]
20 pg/mLGC-NICI-MS[9]
0.05 ng/LTriple Quadrupole GC-MS/MS[3]
Limit of Quantification (LOQ) 1-100 pptGC/MS with methane (B114726) chemical ionization[10]

Experimental Workflow Diagram

TBT_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis seawater Seawater Sample (100-400 mL) acidification Acidify with HCl (pH < 2) seawater->acidification ph_adjust Adjust to pH 5.0 (Acetate Buffer) acidification->ph_adjust derivatization Add 2% NaBEt4 (Ethylation) ph_adjust->derivatization lle Liquid-Liquid Extraction (Hexane or Pentane) derivatization->lle separation Separate Organic Layer lle->separation drying Dry with Na2SO4 separation->drying concentration Concentrate with N2 drying->concentration gcms GC-MS Analysis concentration->gcms

Caption: Workflow for TBT analysis in seawater.

References

Using Tributyltin bromide in marine anti-fouling paint formulations

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I must prioritize safety and ethical considerations. Tributyltin (TBT) compounds, including Tributyltin bromide, are extremely toxic organotin compounds. Historically used as biocides in anti-fouling paints, they have been found to cause severe, widespread, and irreversible harm to marine ecosystems.

Due to their extreme toxicity and persistence in the environment, there is a global consensus and a legally binding international ban on the use of TBT in anti-fouling systems on ships. This ban was established by the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention), which has been in effect since 2008.

Providing detailed application notes and protocols for the use of a banned and highly toxic substance would be irresponsible. Such information could be misused and would go against the global effort to protect the marine environment from hazardous chemicals.

Therefore, I cannot fulfill this request. The scientific and regulatory consensus is that TBT should not be used in marine paint formulations. Research and development efforts in the marine coatings industry are focused on developing and utilizing effective and environmentally benign alternatives to organotin-based anti-fouling agents.

Application Notes and Protocols for Studying Tributyltin (TBT) Effects on Mollusks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT), a primary component of antifouling paints used on marine vessels, is a potent endocrine-disrupting chemical with severe impacts on marine ecosystems.[1][2] Mollusks, particularly gastropods, are highly sensitive to TBT, exhibiting a phenomenon known as imposex—the imposition of male sexual characteristics onto females.[2][3] This condition can lead to sterilization and population decline, making it a critical area of ecotoxicological research.[3] These application notes provide a detailed experimental framework for investigating the effects of TBT on mollusks, focusing on key physiological, histological, and biochemical endpoints. The protocols outlined below are intended to guide researchers in setting up and executing robust and reproducible studies.

Key Physiological Effect: Imposex

Imposex is a reliable biomarker for TBT pollution.[2][4] It is characterized by the development of a penis and/or vas deferens in female gastropods. The severity of imposex is dose-dependent and can be quantified using several indices.[3]

Experimental Protocol: Imposex Assessment

This protocol details the steps for quantifying imposex in gastropods using the Vas Deferens Sequence Index (VDSI) and the Relative Penis Size Index (RPSI).

1. Sample Collection and Preparation:

  • Collect a sufficient number of adult snails (e.g., 30-50 individuals per site) from the study area.

  • Anesthetize the snails in a 7% MgCl2 solution for approximately 15 minutes.

  • Carefully crack the shell and extract the soft tissues.

2. Sex Determination and Imposex Staging:

  • Examine the snails under a dissecting microscope to determine their sex. Females are identified by the presence of a capsule gland and the absence of a penis (in unexposed individuals).

  • For each female, assess the degree of imposex based on the Vas Deferens Sequence (VDS) stages (see Table 1).[5]

Table 1: Vas Deferens Sequence (VDS) Stages for Imposex Assessment [5]

VDS StageDescription
0Normal female with no signs of imposex.
1Formation of a rudimentary vas deferens.
2Development of a small penis.
3Further development of the penis and vas deferens.
4Well-developed penis and vas deferens.
5Blockage of the vulva by the vas deferens, leading to sterility.
6Accumulation of aborted egg capsules in the capsule gland.

3. Measurement of Penis Length:

  • In both males and imposexed females, measure the length of the penis to the nearest 0.1 mm using a calibrated eyepiece micrometer.

4. Calculation of Imposex Indices:

  • Vas Deferens Sequence Index (VDSI): Calculate the mean VDS stage for the female population.

    • VDSI = (Σ VDS stages of all females) / (Total number of females)

  • Relative Penis Size Index (RPSI):

    • RPSI = [(Mean female penis length)^3 / (Mean male penis length)^3] x 100

Data Presentation:

Table 2: Example of Imposex Data in Nucella lapillus Exposed to TBT

TBT Concentration (ng/L)Exposure Duration (days)VDSIRPSI (%)
Control (0)9000
5901.515
50904.265

Histological Effects on Gonads

TBT exposure can lead to significant histological changes in the gonads of mollusks, particularly in females, including the shrinking of oocytes and obstruction of meiosis.[3]

Experimental Protocol: Histological Analysis of Gonads

1. Tissue Fixation:

  • Dissect out the gonad and a portion of the digestive gland.

  • Immediately fix the tissues in Bouin's fluid or Davidson's fixative for 24-48 hours.[6]

2. Tissue Processing and Embedding:

  • After fixation, wash the tissues in 70% ethanol (B145695) to remove the fixative.

  • Dehydrate the tissues through a graded series of ethanol (70%, 80%, 95%, 100%).

  • Clear the tissues in xylene or a similar clearing agent.

  • Infiltrate and embed the tissues in paraffin (B1166041) wax.

3. Sectioning and Staining:

  • Cut paraffin blocks into 5 µm thick sections using a microtome.[6][7]

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.[8]

4. Microscopic Examination:

  • Examine the stained sections under a light microscope.

  • Assess for abnormalities such as oocyte atresia, abnormal follicular development, and the presence of testicular tissue in females (ovotestis).

Biochemical Effects: Glutathione (B108866) S-Transferase (GST) Activity

Glutathione S-Transferase (GST) is a key enzyme involved in the detoxification of xenobiotics.[9] Changes in GST activity can be used as a biomarker for TBT-induced stress.

Experimental Protocol: GST Activity Assay

This protocol is adapted for a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[9][10]

1. Tissue Homogenization:

  • Dissect the digestive gland or other target tissue on ice.

  • Homogenize a known weight of tissue in cold phosphate-buffered saline (PBS), pH 6.5.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[11]

  • Collect the supernatant for the enzyme assay.

2. Protein Quantification:

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

3. Enzyme Assay:

  • Prepare an assay cocktail containing PBS (pH 6.5), 100 mM CDNB, and 100 mM reduced glutathione (GSH).[9]

  • In a cuvette, mix the assay cocktail with the tissue supernatant.

  • Measure the increase in absorbance at 340 nm over time (e.g., every minute for 5 minutes) at 25°C using a spectrophotometer.[9][10]

4. Calculation of GST Activity:

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • GST specific activity (U/mg protein) = (ΔA340/min * Total reaction volume) / (ε * mg protein in sample * sample volume)

    • Where ε is the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).

Data Presentation:

Table 3: Example of GST Activity in Mollusk Digestive Gland Exposed to TBT

TBT Concentration (µg/g tissue)GST Specific Activity (U/mg protein)
Control150 ± 12
Low Exposure225 ± 18
High Exposure310 ± 25

Signaling Pathways Affected by TBT

TBT is known to disrupt endocrine signaling in mollusks through at least two primary mechanisms: inhibition of aromatase and interaction with the Retinoid X Receptor (RXR).

Aromatase Inhibition Pathway

TBT inhibits the enzyme aromatase, which is responsible for converting androgens (like testosterone) to estrogens.[12][13] This inhibition leads to an accumulation of testosterone (B1683101) in females, triggering the development of male sexual characteristics (imposex).[14]

G TBT Tributyltin (TBT) Aromatase Aromatase (CYP19) TBT->Aromatase Inhibits Estradiol Estradiol Aromatase->Estradiol Converts Testosterone Testosterone Testosterone->Aromatase Imposex Imposex (Male Characteristics) Testosterone->Imposex Promotes

Caption: TBT inhibits aromatase, leading to testosterone accumulation and imposex.

Retinoid X Receptor (RXR) Signaling Pathway

TBT can directly bind to and activate the Retinoid X Receptor (RXR), a nuclear receptor that plays a role in various developmental processes.[15][16] RXR forms heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR), to regulate gene expression.[17][18] TBT's activation of the RXR pathway is another mechanism contributing to the development of imposex.

G TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Activates Heterodimer RXR-PPAR Heterodimer RXR->Heterodimer PPAR Peroxisome Proliferator- Activated Receptor (PPAR) PPAR->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to GeneTranscription Gene Transcription (Masculinization) DNA->GeneTranscription Regulates Imposex Imposex GeneTranscription->Imposex

Caption: TBT activates the RXR signaling pathway, leading to gene transcription changes and imposex.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for studying the effects of TBT on mollusks, integrating the various protocols described above.

G cluster_0 Field Sampling & Lab Exposure cluster_1 Endpoint Analysis cluster_2 Data Interpretation Collection Mollusk Collection Acclimation Acclimation Collection->Acclimation TBT_Exposure TBT Exposure (Different Concentrations) Acclimation->TBT_Exposure Imposex Imposex Assessment (VDSI, RPSI) TBT_Exposure->Imposex Histology Gonad Histology TBT_Exposure->Histology Biochemistry GST Activity Assay TBT_Exposure->Biochemistry Molecular Gene Expression (RXR, Aromatase) TBT_Exposure->Molecular DataAnalysis Data Analysis & Tabulation Imposex->DataAnalysis Histology->DataAnalysis Biochemistry->DataAnalysis PathwayAnalysis Signaling Pathway Elucidation Molecular->PathwayAnalysis Conclusion Conclusion DataAnalysis->Conclusion PathwayAnalysis->Conclusion

Caption: A comprehensive workflow for studying TBT effects on mollusks.

References

Application Notes and Protocols for the Identification of Tributyltin (TBT) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) is an organotin compound that has been widely used as a biocide in anti-fouling paints for marine vessels. Due to its high toxicity and persistence in the aquatic environment, TBT is a significant environmental pollutant that can accumulate in sediments and biota.[1] Its endocrine-disrupting effects and other toxicological properties necessitate sensitive and selective analytical methods for its detection and quantification in various matrices.[2] Gas chromatography coupled with mass spectrometry (GC-MS) has emerged as a powerful and cost-effective technique for the routine analysis of TBT.[2] This method offers high sensitivity and resolution, allowing for the reliable identification and quantification of TBT at trace levels.[2] However, due to the low volatility and polar nature of TBT, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of TBT by GC-MS, including sample preparation from different matrices and the instrumental analysis.

Sample Preparation

The extraction and derivatization procedures are critical for the successful analysis of TBT. The choice of method depends on the sample matrix.

1. Water Samples

  • Extraction and Derivatization:

    • Measure 100 mL of the water sample into a pre-cleaned glass volumetric flask.[3]

    • If using an isotope dilution method, add an appropriate amount of a 119Sn-enriched TBT internal standard.[3]

    • Adjust the pH of the sample to 5.4 by adding 1 mL of acetate (B1210297) buffer.[3]

    • For derivatization, add 100 µL of a 2% (w/v) sodium tetraethylborate (NaBEt4) solution in 0.1 M NaOH to ethylate the TBT.[3]

    • Immediately add 1 mL of hexane (B92381) to the flask to extract the derivatized, now volatile, tributylethyltin.[3]

    • Shake the flask manually for 10 minutes to ensure thorough mixing and extraction.[3]

    • Allow the layers to separate, and carefully transfer the upper hexane layer to a clean glass vial for GC-MS analysis.[3]

2. Sediment and Soil Samples

  • Extraction:

    • Accurately weigh approximately 10-15 g of the wet sediment or soil sample into a 60 mL vial.

    • Spike the sample with a deuterated internal standard, such as TBT-d27.[1]

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[1]

    • Add 5 mL of a diethyl ether:hexane (80:20) mixture containing 0.2% tropolone. Tropolone acts as a chelating agent to improve the extraction efficiency of organotin compounds.[1]

    • Cap the vial and shake it on a mechanical shaker for 1 hour.[1]

    • Centrifuge the sample to separate the organic and aqueous/solid phases.

    • Carefully transfer the organic (upper) layer to a clean 15 mL test tube.[1]

    • Repeat the extraction step with an additional 5 mL of the tropolone-containing solvent mixture to ensure complete recovery.[1]

    • Combine the organic extracts in the same test tube.[1]

  • Derivatization (Ethylation):

    • Concentrate the combined organic extract to approximately 2 mL under a gentle stream of nitrogen.

    • Add 1 mL of a 1% solution of sodium tetraethylborate (STEB) in methanol (B129727) to the concentrated extract. Cap the vial and vortex to mix.[1]

    • Add another 0.5 mL of the 1% STEB solution and mix again.[1]

    • Add 2 mL of 2 M KOH and 5 mL of 20:80 diethyl ether:hexane. Shake for 1 minute.[1]

    • Allow the layers to separate and transfer the organic layer to a new test tube.[1]

    • Repeat the extraction with another portion of the diethyl ether:hexane mixture.[1]

    • Combine the organic layers and concentrate to the final volume required for GC-MS analysis.[1]

3. Biota Samples (e.g., Mussel Tissue)

  • Extraction:

    • Weigh approximately 0.2 g of the homogenized tissue sample.[3]

    • Spike with a 119Sn-enriched TBT internal standard.[3]

    • Add 4 mL of a 3:1 mixture of acetic acid and methanol.[3]

    • Heat the resulting slurry in a water bath at 37°C for 1 hour to facilitate extraction.[3]

    • Centrifuge the sample and collect the supernatant.

  • Derivatization:

    • Take a 250 µL aliquot of the extract for derivatization, following the ethylation procedure described for water samples.[3]

GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of derivatized TBT. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (cross-linked 5% phenyl methyl siloxane), 30 m x 0.25 mm i.d. x 0.25 µm film thickness, or equivalent.[3]

    • Injector: Split/splitless inlet, operated in splitless mode.[3]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 30°C/minute to a final temperature of 300°C.[4]

    • Carrier Gas: Helium at a constant flow rate.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.[3]

    • Transfer Line Temperature: 280°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for achieving low detection limits. The specific ions to monitor will depend on the derivatization agent used. For ethylated TBT (tributylethyltin), key ions to monitor include those corresponding to the loss of an ethyl group (M-29).[3]

    • Mass Range (for full scan): m/z 40-400 to check for spectral interferences.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of TBT in various environmental matrices.

ParameterWater (ng/L)Sediment (ng/g)Biota (ng/g)Reference(s)
Limit of Detection (LOD) 0.015 - 0.700.1 - 1.5-[2][5][6]
Limit of Quantification (LOQ) 0.0426 - 2.1<1.5-[2][5]
Recovery >97%89-105%90-107%[3]

Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, sample volume, and pre-concentration steps used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Sediment, Biota) Spike Internal Standard Spiking Sample->Spike Extraction Extraction of TBT Spike->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Extract Cleanup (Optional) Derivatization->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Identification Peak Identification GC_MS->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for TBT analysis by GC-MS.

Fragmentation Pathway of Ethylated TBT

fragmentation_pathway Parent Tributylethyltin [Sn(C₄H₉)₃(C₂H₅)]⁺˙ (Molecular Ion) Frag1 [Sn(C₄H₉)₂(C₂H₅)]⁺ (Loss of -C₄H₉) Parent->Frag1 - C₄H₉• Frag2 [Sn(C₄H₉)₃]⁺ (Loss of -C₂H₅) Parent->Frag2 - C₂H₅• Frag3 [Sn(C₄H₉)(C₂H₅)]⁺ (Loss of -C₄H₉ from Frag1) Frag1->Frag3 - C₄H₉• Frag4 [Sn(C₄H₉)₂]⁺˙ (Loss of -C₂H₅ from Frag1) Frag1->Frag4 - C₂H₅• Frag5 [Sn(C₂H₅)]⁺ (Further Fragmentation) Frag3->Frag5 Frag4->Frag5 Frag6 [SnH]⁺ Frag5->Frag6

Caption: Proposed fragmentation of ethylated TBT in GC-MS.

References

Application Notes and Protocols for Pressurized Liquid Extraction of Tributyltin Bromide from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin (TBT) compounds, including Tributyltin bromide (TBTB), are persistent organic pollutants with significant toxicity, necessitating sensitive and efficient methods for their extraction from complex environmental matrices like soil. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers a significant improvement over traditional methods like Soxhlet extraction by reducing extraction time and solvent consumption while maintaining high extraction efficiency.[1][2] This is achieved by using solvents at elevated temperatures and pressures, which increases the solubility and mass transfer rate of the target analytes.[3]

This document provides a detailed application note and protocol for the extraction of TBTB from soil using PLE, followed by analytical determination. The protocol includes sample preparation, extraction, optional in-cell cleanup, and derivatization for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Pressurized Liquid Extraction

PLE utilizes conventional liquid solvents at temperatures above their atmospheric boiling points. High pressure (typically 1500-2000 psi) is applied to maintain the solvent in its liquid state. These conditions decrease the viscosity and surface tension of the solvent, allowing it to penetrate the soil matrix more effectively. The elevated temperature enhances the solubility of TBTB and disrupts analyte-matrix interactions, leading to rapid and efficient extraction. The entire process is automated, ensuring high sample throughput and reproducibility.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC or pesticide residue grade methanol, hexane (B92381), acetic acid, diethyl ether, and acetone.

  • Reagents: Tropolone, sodium tetraethylborate (NaBEt₄), sodium acetate (B1210297), anhydrous sodium sulfate (B86663), and sand (acid-washed and baked).

  • Standards: Certified reference standard of this compound (TBTB) and an internal standard such as Tripropyltin (TPrT) or a 119Sn-enriched TBT spike.

  • In-cell Cleanup Sorbents (Optional): Florisil or silica (B1680970) gel.

  • Pressurized Liquid Extractor: An automated PLE system with stainless steel extraction cells (e.g., 11 mL or 33 mL).

  • Analytical Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation
  • Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil by thorough mixing.

  • Moisture Content: Determine the moisture content of a subsample to allow for reporting results on a dry weight basis.

  • Mixing with Drying Agent: Mix a known amount of the homogenized soil (e.g., 5-10 g) with an equal amount of anhydrous sodium sulfate or diatomaceous earth to prevent clumping and improve solvent flow.

Pressurized Liquid Extraction (PLE) Protocol
  • Cell Assembly: Place a glass fiber filter at the bottom of the PLE cell.

  • Packing the Cell:

    • Without In-cell Cleanup: Fill the cell with the soil-drying agent mixture. Top with a layer of sand.

    • With In-cell Cleanup: Add a layer of the chosen sorbent (e.g., 2-3 g of Florisil) on top of the bottom filter, followed by the soil-drying agent mixture, and then a layer of sand.

  • Internal Standard Spiking: Spike the sample in the cell with a known amount of internal standard.

  • PLE Instrument Parameters: Place the cell in the PLE system and set the extraction parameters. The following are recommended starting conditions, which should be optimized for specific soil types and analyte concentrations.

    ParameterRecommended ValueNotes
    Extraction Solvent Methanol with 0.5 M Acetic Acid and 0.2% (w/v) Tropolone or Hexane with 0.2% TropoloneTropolone acts as a chelating agent to improve the extraction of organotins.[4]
    Temperature 100 °CHigher temperatures can risk analyte degradation.
    Pressure 1500 psiSufficient to keep the solvent in a liquid state.
    Static Time 10 minutesThe time the solvent is held in the heated cell with the sample.
    Number of Cycles 2-3Multiple cycles with fresh solvent ensure complete extraction.
    Flush Volume 60% of cell volumeThe amount of fresh solvent used to flush the cell after the static cycle.
    Purge Time 120 secondsNitrogen purge to collect all the extract from the cell and tubing.
  • Extract Collection: Collect the extract in a glass vial.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

Post-Extraction Derivatization (for GC-MS Analysis)

For GC-MS analysis, the polar TBTB must be converted to a more volatile, thermally stable derivative. Ethylation using sodium tetraethylborate is a common and effective method.[5][6]

  • Buffering: To the concentrated extract, add a sodium acetate buffer (e.g., 1 M, pH 5.3) to adjust the pH.[7]

  • Derivatization Reagent: Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) in ethanol (B145695) or water (e.g., 2% w/v).[6][7]

  • Reaction: Vortex the mixture and allow it to react for approximately 30 minutes at room temperature.[6]

  • Extraction of Derivative: Add hexane to the reaction mixture and vortex to extract the ethylated TBT derivative into the organic phase.

  • Cleanup: The hexane layer can be passed through a small column of silica gel or Florisil for further cleanup if significant matrix interference is observed.

  • Final Concentration: Concentrate the final hexane extract to the desired volume (e.g., 1 mL) for GC-MS analysis.

Data Presentation

Comparison of PLE Operating Parameters

The selection of extraction parameters is critical for achieving high recovery of TBTB. The following table summarizes typical ranges and values reported in the literature for the extraction of tributyltin from soil and sediment, which can be used as a starting point for method optimization.

ParameterSolvent System 1Solvent System 2Reference(s)
Solvent Methanol / Acetic Acid / TropoloneHexane / Tropolone[4][8]
Temperature 80 - 120 °C80 - 120 °C[9]
Pressure 1500 - 2000 psi1500 - 2000 psi[9]
Static Time 5 - 15 min5 - 15 min[9]
Cycles 1 - 31 - 3[9]
Performance Data

The following table presents typical performance data for the analysis of tributyltin in soil and sediment using PLE.

ParameterTypical ValueReference(s)
Recovery 72% - 106%[8]
Limit of Detection (LOD) 0.01 - 1.5 ng Sn/g[8]
Relative Standard Deviation (RSD) < 15%[10]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the extraction and analysis of this compound from soil.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis S1 Soil Sample Collection S2 Drying and Sieving S1->S2 S3 Homogenization S2->S3 S4 Mixing with Anhydrous Na₂SO₄ S3->S4 P1 Pack PLE Cell (Optional: In-cell Cleanup Sorbent) S4->P1 P2 Spike Internal Standard P1->P2 P3 PLE Cycle (Solvent, Temp, Pressure) P2->P3 P4 Extract Collection P3->P4 C1 Extract Concentration P4->C1 C2 Derivatization (Ethylation) C1->C2 C3 Liquid-Liquid Extraction C2->C3 C4 Final Concentration C3->C4 A1 GC-MS Analysis C4->A1 A2 Data Processing A1->A2

Caption: Overall workflow for TBTB extraction and analysis.

InCell_Cleanup Cell {Top Filter| Sand| Soil + Na₂SO₄| Florisil/Silica| Bottom Filter} Extract_Out Extract Out (Cleaner) Cell:s->Extract_Out Solvent_In Solvent In Solvent_In->Cell:n

Caption: PLE cell packing with in-cell cleanup sorbent.

Conclusion

Pressurized Liquid Extraction is a robust, efficient, and automated technique for the extraction of this compound from soil samples. The provided protocol, including options for in-cell cleanup and necessary derivatization, offers a reliable workflow for environmental monitoring and research. For optimal results, it is recommended to validate the method for the specific soil matrix being analyzed, including an assessment of recovery, precision, and detection limits. The use of certified reference materials is crucial for ensuring the accuracy of the results.[4]

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Tributyltin (TBT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyltin (TBT), a primary component of antifouling paints used on marine vessels, is a significant environmental pollutant known for its high toxicity to aquatic life, even at very low concentrations.[1] Its bioaccumulative nature and potential endocrine-disrupting effects have necessitated the development of sensitive and efficient analytical methods for its detection in various environmental matrices.[1] Solid-Phase Microextraction (SPME) has emerged as a simple, solvent-free, and cost-effective sample preparation technique for the analysis of TBT.[1][2] This document provides detailed application notes and protocols for the determination of TBT using SPME coupled with gas chromatography (GC).

Principle of SPME for TBT Analysis

The analysis of organotin compounds like TBT by gas chromatography requires a derivatization step to convert the non-volatile TBT salts into more volatile and thermally stable species.[3][4] This is typically achieved by ethylation using sodium tetraethylborate (NaBEt₄).[1][5][6]

The overall workflow involves the following key steps:

  • Sample Preparation: Adjustment of sample pH and addition of the derivatizing agent.

  • Derivatization: In-situ ethylation of TBT to form the volatile tetraethyltin (B1219993) derivative.

  • SPME Extraction: Exposure of an SPME fiber to the headspace above the sample, where the volatile TBT derivative is adsorbed onto the fiber coating.

  • Thermal Desorption and GC Analysis: The SPME fiber is inserted into the hot injector of a gas chromatograph, where the trapped analyte is thermally desorbed and transferred to the GC column for separation and subsequent detection.

Experimental Protocols

Materials and Reagents
  • SPME Fiber: Polydimethylsiloxane (PDMS) coated fibers (e.g., 100 µm) are commonly used.[5][7] Other fiber coatings like Polyacrylate (PA) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) can also be considered based on the specific application.[8][9]

  • Derivatizing Reagent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) solution. This solution is unstable and should be freshly prepared.[10]

  • pH Buffer: Acetate (B1210297) buffer (pH ≈ 5).[1][11]

  • Internal Standard (Optional but Recommended): Tripropyltin (TPrT) or a ¹¹⁷Sn-enriched TBT spike for isotope dilution mass spectrometry (IDMS) to improve precision.[5][12][13]

  • Sample Vials: Amber glass vials with PTFE-silicone septa.[1]

  • Instrumentation: Gas chromatograph (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS), Pulsed Flame-Photometric Detector (PFPD), or Flame Ionization Detector (FID).[5][12][14]

Sample Preparation and Derivatization
  • Place a defined volume or weight of the aqueous or sediment sample into an amber glass vial.

  • For sediment samples, an initial extraction step using a mixture of acetic acid and methanol (B129727) may be required.[11]

  • Add an appropriate volume of acetate buffer to adjust the sample pH to approximately 5.[1][11]

  • If using an internal standard, add a known amount of TPrT or ¹¹⁷Sn-enriched TBT spike to the sample.[12][13]

  • Add 1 mL of freshly prepared 2% NaBEt₄ solution to the vial.[1]

  • Seal the vial immediately with a PTFE-silicone septum.

  • Stir the solution with a magnetic stir bar for approximately 15 minutes to facilitate the derivatization reaction.[1]

Headspace SPME (HS-SPME) Procedure
  • After derivatization, place the vial in a heating block or autosampler tray. Incubation at a controlled temperature (e.g., 40-60°C) can enhance the transfer of the derivatized TBT into the headspace.[8][14]

  • Expose the SPME fiber to the headspace of the vial for a defined period, typically ranging from 30 to 60 minutes.[2][8][15] The optimal extraction time should be determined experimentally.

  • During extraction, continuous agitation or stirring of the sample is recommended to improve mass transfer.[2][8]

  • After the extraction period, retract the fiber into the needle of the SPME holder.

GC Analysis and Thermal Desorption
  • Immediately insert the SPME fiber into the heated injection port of the GC.

  • Desorb the trapped analytes from the fiber at a temperature of approximately 250°C for 1.5 to 5 minutes in splitless mode.[1][8][13]

  • The desorbed analytes are carried by the carrier gas onto the GC column for separation.

  • A suitable capillary column, such as a DB-WAX or VF-5ms, can be used for the separation of organotin compounds.[8]

  • The separated compounds are then detected by MS, PFPD, or FID.

Quantitative Data Summary

The following tables summarize the quantitative performance data for TBT analysis using SPME, as reported in various studies.

ParameterValueMatrixAnalytical MethodReference
Detection Limit 0.2 ng(Sn)/LWaterSPME-GC/MS[12][13][16]
sub ng(Sn)/LWaterHS-SPME-GC-PFPD[5]
close to ng(Sn)/kgSedimentHS-SPME-GC-PFPD[5]
0.05 ng/mLAqueousIn-tube SPME-HPLC-ES-MS[16]
Linear Range 0.5–200 ng/mLAqueousIn-tube SPME-HPLC-ES-MS[16]
Relative Standard Deviation (RSD) 18% (without internal standard)Standard SolutionSPME-GC/MS[12][13][16]
12% (with TPrT internal standard)Standard SolutionSPME-GC/MS[12][13][16]
3% (with ¹¹⁷Sn-enriched TBT spike)Standard SolutionSPME-GC/MS[12][13]
2-11%Standard MixtureHS-SPME-GC-PFPD[5]
Analysis of Certified Reference Material (PACS-2 Sediment)
SPME with Standard Additions0.88 ± 0.03 µg/g (RSD 3.4%)SedimentSPME-GC/MS[12][13][16]
SPME with Isotope Dilution0.874 ± 0.014 µg/g (RSD 1.66%)SedimentSPME-GC/MS[12][13]
Certified Value0.98 ± 0.13 µg/gSediment-[12][13]

Visualizations

SPME_TBT_Workflow cluster_prep Sample Preparation & Derivatization cluster_spme HS-SPME cluster_analysis GC Analysis Sample Aqueous or Sediment Sample Buffer Add Acetate Buffer (pH ≈ 5) Sample->Buffer Deriv Add NaBEt₄ (Derivatization) Buffer->Deriv Stir Stir for 15 min Deriv->Stir Incubate Incubate & Agitate (e.g., 40-60°C) Stir->Incubate Expose Expose SPME Fiber to Headspace (30-60 min) Incubate->Expose Desorb Thermal Desorption in GC Injector (e.g., 250°C) Expose->Desorb Separate GC Separation Desorb->Separate Detect Detection (MS, PFPD, FID) Separate->Detect Results Results Detect->Results Data Acquisition & Analysis

References

Application Notes and Protocols for the Synthesis of Organometallic Compounds Using Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key data for the synthesis of various organometallic compounds utilizing tributyltin bromide and related tributyltin precursors. The methodologies outlined are foundational for applications in cross-coupling reactions, such as the Stille coupling, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals.

Overview of Tributyltin Compounds in Organic Synthesis

Tributyltin compounds are versatile reagents in organic synthesis, primarily serving as sources of nucleophilic carbon groups in palladium-catalyzed cross-coupling reactions.[1] this compound, while not always the direct precursor for the final organostannane, is a key intermediate in the synthesis of other reactive tributyltin species. The synthesis of organotributylstannanes often involves the reaction of a suitable organometallic reagent, such as a Grignard or organolithium reagent, with a tributyltin halide.[2][3] These organostannanes are valued for their stability to air and moisture and their tolerance of a wide range of functional groups.[1][4]

A critical application of organotributylstannanes is the Stille reaction, a powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic electrophile, typically a halide or triflate, in the presence of a palladium catalyst.[4][5] This reaction has been extensively used in the total synthesis of natural products.[1][5]

Synthesis of Organotributylstannanes

The preparation of organotributylstannanes can be achieved through several common pathways, primarily involving the reaction of tributyltin halides with organometallic reagents.

From Grignard Reagents

A widely used method for the formation of carbon-tin bonds is the reaction of a Grignard reagent with a trialkyltin halide.[2][6] This method is particularly useful for synthesizing aryl-, vinyl-, and alkyltributylstannanes.

dot

Caption: Synthesis of Organotributylstannanes via Grignard Reagents.

Experimental Protocol: Synthesis of Vinyltributyltin from Vinylmagnesium Bromide [4][7]

  • Preparation of Vinylmagnesium Bromide: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated, and the Grignard reagent forms. Maintain a gentle reflux during the addition.

  • Reaction with Tributyltin Chloride: Once the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Slowly add a solution of tributyltin chloride in anhydrous THF to the vinylmagnesium bromide solution.

  • Reaction Quench and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield vinyltributyltin.

Reactant 1Reactant 2SolventProductYieldReference
Vinylmagnesium BromideTributyltin ChlorideTHFVinyltributyltinNot specified[4][7]
Butylmagnesium BromideStannic ChlorideEther/BenzeneTetrabutyltinNot specified[6]

Note: Tributyltin chloride is often used interchangeably with this compound for these reactions and is sometimes more readily available.

From Organolithium Reagents

Organolithium reagents provide an alternative route to organostannanes, particularly when the corresponding Grignard reagent is difficult to prepare.[8][9] The reaction of an organolithium compound with this compound is typically fast and efficient.

dot

Caption: Synthesis of Organotributylstannanes via Organolithium Reagents.

Experimental Protocol: General Procedure for Reaction of an Organolithium Reagent with this compound [8][10]

  • Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the corresponding organic halide (e.g., aryl bromide or iodide) in an anhydrous solvent such as diethyl ether or hexane. Cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium or tert-butyllithium (B1211817) dropwise. Stir the mixture at this temperature for a specified time to ensure complete formation of the organolithium reagent.

  • Reaction with this compound: To the freshly prepared organolithium solution at -78 °C, add a solution of this compound in the same anhydrous solvent dropwise.

  • Warming and Quench: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional period. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate. After filtration, the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Organolithium SourceReactant 2SolventProductYieldReference
Aryl LithiumThis compoundEther/HexaneAryltributylstannaneGenerally Good[8][10]
Vinyl LithiumThis compoundEther/HexaneVinyltributylstannaneGenerally Good[8]

Application in Stille Cross-Coupling Reactions

Organotributylstannanes synthesized from this compound are key reagents in the Stille cross-coupling reaction.[4][5] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile in the presence of a palladium catalyst.

dot

Stille_Coupling_Workflow cluster_synthesis Stannane Synthesis cluster_coupling Stille Coupling RMgX R-MgX RSnBu3 R-SnBu₃ RMgX->RSnBu3 RLi R-Li RLi->RSnBu3 Bu3SnBr Bu₃SnBr Bu3SnBr->RSnBu3 Coupling Coupling Reaction RSnBu3->Coupling R_X R'-X (Electrophile) R_X->Coupling Pd_cat Pd(0) Catalyst Pd_cat->Coupling Catalyst Product R-R' (Coupled Product) Coupling->Product Byproduct Bu₃SnX Coupling->Byproduct

Caption: Workflow for Stille Coupling using synthesized organostannanes.

Experimental Protocol: General Procedure for a Stille Cross-Coupling Reaction [4][11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the organic electrophile (e.g., aryl or vinyl halide/triflate) and the organotributylstannane in a suitable degassed solvent (e.g., toluene, THF, or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands or additives (e.g., CuI).

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride.[11] The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

OrganostannaneElectrophileCatalystSolventProductYieldReference
VinyltributyltinAryl IodidePd(PPh₃)₄TolueneAryl VinylTypically >70%[4]
AryltributylstannaneVinyl BromidePd(PPh₃)₄DMFAryl VinylTypically >70%[4]

Safety and Handling

Organotin compounds, including tributyltin derivatives, are toxic and should be handled with appropriate safety precautions.[12][13] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Tin byproducts from reactions should be carefully collected and disposed of as hazardous waste according to institutional guidelines.[11]

References

Standard Operating Procedure for the Safe Disposal of Tributyltin Bromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol AP2025-TBTB-01

For Researchers, Scientists, and Drug Development Professionals

Scope and Applicability

This document provides a detailed standard operating procedure (SOP) for the safe handling, chemical neutralization, and disposal of waste containing Tributyltin bromide (TBTB). Tributyltin compounds are highly toxic organometallic substances with significant environmental and health risks.[1] Strict adherence to this protocol is mandatory to ensure the safety of laboratory personnel and to comply with environmental regulations. This procedure applies to liquid and solid waste generated from research and development activities.

Health and Safety Precautions

This compound is a potent toxicant and requires stringent safety measures.

2.1 Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear the following minimum PPE:

  • Gloves: Double-gloving with nitrile or neoprene gloves is required.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Lab Coat: A chemically resistant lab coat or apron must be worn.

  • Respiratory Protection: All handling of open containers of this compound waste must be conducted in a certified chemical fume hood.

2.2 Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Handling and Segregation

Proper segregation and handling of this compound waste are critical to prevent accidental exposure and environmental contamination.

3.1 Waste Containers

  • Use only designated, leak-proof, and chemically compatible containers for this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are recommended.

  • All waste containers must be clearly labeled with "Hazardous Waste: this compound" and the appropriate hazard symbols.

  • Containers should be kept closed at all times except when adding waste.

3.2 Waste Segregation

  • This compound waste must be segregated from all other waste streams.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents (unless as part of the neutralization protocol), strong acids, or strong bases.

Chemical Neutralization Protocol: Oxidation of this compound

This protocol describes the chemical degradation of this compound to less toxic inorganic tin compounds through oxidation with sodium hypochlorite (B82951) (bleach).

4.1 Materials

  • This compound waste

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • Large, chemically resistant beaker or flask for the reaction

  • pH meter or pH paper

  • Sodium bisulfite (NaHSO₃) for quenching excess bleach

  • Appropriate PPE

4.2 Experimental Protocol

  • Preparation: All steps must be performed in a certified chemical fume hood.

  • Dilution: If the this compound waste is highly concentrated, dilute it with a compatible solvent (e.g., ethanol) to improve reaction efficiency and control exothermic reactions.

  • Oxidation:

    • Place the diluted waste solution in the reaction vessel with a stir bar and begin stirring.

    • Slowly add a 1:5 to 1:10 volume/volume ratio of household bleach to the waste solution. For waste with a high organic load, a 1:5 ratio is recommended.[2] The addition should be done in small portions to control any potential exotherm.

    • Continue stirring the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for a minimum of 24 hours (overnight) to ensure maximum degradation of the organotin compounds.[3][4]

  • Quenching Excess Oxidant: After the reaction period, test for the presence of excess hypochlorite using potassium iodide-starch paper. If excess oxidant is present, quench it by the slow addition of a 10% solution of sodium bisulfite until the KI-starch test is negative.

  • Neutralization: Check the pH of the treated waste. If necessary, adjust the pH to between 6.0 and 8.0 using dilute hydrochloric acid or sodium hydroxide.

  • Final Disposal: The treated waste, now containing less toxic inorganic tin compounds, must still be disposed of as hazardous waste. Transfer the neutralized solution to a designated hazardous waste container and label it appropriately for collection by the institution's environmental health and safety department.

Table 1: Summary of Chemical Neutralization Parameters

ParameterRecommendationRationale
Oxidizing Agent Sodium Hypochlorite (Household Bleach, 5-6%)Readily available, effective oxidant for organotins.
Bleach to Waste Ratio (v/v) 1:5 to 1:10Recommended for effective disinfection of biological waste, adaptable for chemical oxidation.[2]
Reaction Time Minimum 24 hours (overnight)Ensures sufficient time for the oxidation of organotin compounds to less toxic inorganic tin species.[3][4]
Temperature Room TemperatureSufficient for the reaction to proceed.
pH of Final Waste 6.0 - 8.0Neutral pH is generally required for final hazardous waste disposal.

Verification of Degradation

The efficiency of the neutralization process should be verified to ensure the degradation of this compound.

5.1 Analytical Method

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the quantitative analysis of this compound and its degradation products.[3][5][6]

5.2 Sample Preparation for GC-MS

  • Extraction: Extract a sample of the treated waste with a suitable organic solvent such as hexane (B92381) or a mixture of acetic acid and methanol.

  • Derivatization: Organotin compounds are typically derivatized to more volatile forms before GC-MS analysis. Ethylation using sodium tetraethylborate (NaBEt₄) is a common method.[2][5][7]

  • Analysis: Inject the derivatized sample into the GC-MS system.

Table 2: GC-MS Parameters for Tributyltin Analysis (Example)

ParameterSetting
Column Agilent VF-XMS (or equivalent)
Carrier Gas Helium at 1.5 ml/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 50°C, ramp to 280°C
Mass Spectrometer Electron Ionization (EI, 70 eV)
Detection Mode Multiple Reaction Monitoring (MRM)
Transfer Line Temperature 310 °C
Ion Source Temperature 300 °C

Note: These are example parameters and should be optimized for the specific instrument and method.

5.3 Acceptance Criteria

While specific regulatory limits for this compound in treated laboratory waste are not universally defined, the goal of the treatment is to achieve maximum degradation. A reduction of >95% of the initial this compound concentration is a desirable target. It is essential to consult with your institution's environmental health and safety department and local regulations for specific disposal requirements.

Workflow and Signaling Pathway Diagrams

G Workflow for Safe Disposal of this compound Waste cluster_0 Waste Generation & Collection cluster_1 Chemical Neutralization (in Fume Hood) cluster_2 Verification & Final Disposal A Generate TBTB Waste B Segregate TBTB Waste in Labeled, Compatible Containers A->B C Dilute Concentrated Waste B->C D Add Sodium Hypochlorite (Bleach) C->D E React for 24 hours with Stirring D->E F Quench Excess Bleach (Sodium Bisulfite) E->F G Neutralize pH (6.0-8.0) F->G H Sample Treated Waste for GC-MS Analysis G->H I Verify >95% Degradation H->I J Transfer to Hazardous Waste Container for Pickup I->J

Caption: Workflow for the safe disposal of this compound waste.

G Logical Flow of the Neutralization Protocol TBTB This compound (Toxic) InorganicTin Inorganic Tin Species (Less Toxic) TBTB->InorganicTin Oxidation NaOCl Sodium Hypochlorite (Oxidant) NaOCl->InorganicTin FinalWaste Neutralized Hazardous Waste for Disposal InorganicTin->FinalWaste pH Adjustment & Quenching

References

Troubleshooting & Optimization

Technical Support Center: Tributyltin Bromide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions catalyzed by or involving tributyltin bromide, primarily in the context of Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in a Stille cross-coupling reaction using an organotin reagent like this compound?

Low yields in Stille reactions can stem from several factors. The most common issues include inefficient transmetalation, slow reductive elimination from the palladium center, degradation of the catalyst, and the occurrence of side reactions such as homocoupling of the organotin reagent.[1] The purity of reagents and solvents, reaction temperature, and the choice of catalyst, ligands, and additives also play a crucial role.[2]

Q2: How does the choice of palladium catalyst and ligand affect the reaction yield?

The selection of the palladium catalyst and accompanying ligands is critical for a successful Stille coupling. Electron-rich and sterically hindered phosphine (B1218219) ligands can accelerate the coupling process.[3] For instance, ligands like P(t-Bu)3 have been shown to be effective for a broad range of coupling reactions, including those with less reactive aryl chlorides.[4][5] The choice of ligand can influence both the rate of oxidative addition and reductive elimination steps in the catalytic cycle.[6][7]

Q3: What is the role of additives like copper(I) salts and lithium chloride?

Additives can significantly enhance reaction rates and yields. Copper(I) iodide is a common additive that can accelerate the transmetalation step, potentially by forming a more reactive organocuprate species.[1][3] Lithium chloride can also increase the reaction rate, particularly in polar solvents, by facilitating the displacement of ligands from the palladium center, thus promoting transmetalation.[1][8]

Q4: How can I minimize the formation of homocoupled byproducts?

Homocoupling of the organotin reagent (R-SnBu3 + R-SnBu3 → R-R) is a common side reaction that reduces the yield of the desired cross-coupled product.[1] This can occur through reaction with the Pd(II) precatalyst or via a radical pathway.[1] Optimizing the reaction conditions, such as using the appropriate catalyst and ligand concentrations, and ensuring an inert atmosphere to prevent oxidative degradation can help minimize homocoupling.

Q5: Are there safety concerns I should be aware of when working with this compound?

Yes, organotin compounds, including this compound, are highly toxic.[2][9] They can be absorbed through the skin and are harmful if swallowed or inhaled.[9] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Long-term exposure can lead to damage to internal organs such as the kidneys and liver.[9]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst or generating the Pd(0) species in situ.
Inefficient Transmetalation Add a copper(I) salt (e.g., CuI) to accelerate the transmetalation step.[1][3] In polar solvents, the addition of lithium chloride can also be beneficial.[1]
Poor Ligand Choice Switch to a more electron-rich and sterically bulky phosphine ligand, such as P(t-Bu)3 or a biarylphosphine ligand.[4][5]
Suboptimal Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to facilitate catalyst turnover. However, excessively high temperatures can lead to catalyst decomposition.
Solvent Effects The choice of solvent can significantly impact the reaction.[10] Polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[8] For photocatalytic Stille reactions, protic solvents like ethanol (B145695) have shown high efficacy.[11]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the organotin reagent can sometimes lead to increased homocoupling.
Catalyst Decomposition Catalyst decomposition can lead to radical pathways that promote homocoupling. Ensure the chosen catalyst and ligands are stable under the reaction conditions.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Residual Tin Byproducts Organotin byproducts can be difficult to remove via standard chromatography. Consider a post-reaction workup with a fluoride (B91410) source (e.g., aqueous KF) to precipitate tributyltin fluoride, which can then be removed by filtration.[2]
Co-elution with Product If tin byproducts co-elute with the desired product, modifying the polarity of the tin species can aid separation.

Data Summary

Table 1: Effect of Reaction Parameters on Stille Coupling Yield
ParameterVariationEffect on YieldReference(s)
Catalyst Pd(PPh3)4 vs. PdCl2(dppf)Can significantly alter yield and selectivity.[8]
Ligand PPh3 vs. P(t-Bu)3Bulky, electron-rich ligands generally improve yield.[4][5]
Additive None vs. CuICuI often increases the reaction rate and yield.[1][3]
Additive None vs. LiClLiCl can accelerate the reaction, especially in polar solvents.[1][8]
Solvent Dioxane vs. DMFSolvent polarity can impact reaction rate and selectivity.[8]
Temperature Room Temp vs. RefluxHigher temperatures can increase rate but may also lead to decomposition.

Experimental Protocols

Protocol 1: General Procedure for Improving Yield in a Stille Cross-Coupling Reaction

This protocol outlines a general method for the palladium-catalyzed Stille cross-coupling of an aryl bromide with an organostannane, incorporating best practices for maximizing yield.

Materials:

  • Aryl bromide (1.0 mmol)

  • Organostannane (e.g., vinyltributyltin) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or NMP) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe, followed by the organostannane.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite to remove the precipitate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Stille Reactions start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst & Ligand System check_reagents->optimize_catalyst Reagents OK additives Incorporate Additives (CuI, LiCl) optimize_catalyst->additives Still Low Yield optimize_conditions Optimize Reaction Conditions (Temp, Solvent) additives->optimize_conditions Still Low Yield check_side_reactions Analyze for Side Reactions (Homocoupling) optimize_conditions->check_side_reactions Still Low Yield workup Improve Workup & Purification check_side_reactions->workup Side Reactions Minimal success Yield Improved workup->success

Caption: Troubleshooting workflow for low yield in Stille reactions.

Stille_Catalytic_Cycle Simplified Stille Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R2-SnBu3) PdII_1->Transmetal PdII_2 R1-Pd(II)L_n-R2 Transmetal->PdII_2 Byproduct X-SnBu3 Transmetal->Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Simplified Stille cross-coupling catalytic cycle.

References

Technical Support Center: Synthesis of Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tributyltin bromide.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which typically proceeds in two main stages: the preparation of tetrabutyltin (B32133) via a Grignard reaction, and its subsequent bromination.

Stage 1: Grignard Synthesis of Tetrabutyltin

Question 1: The Grignard reaction to form butylmagnesium bromide does not initiate. What are the possible causes and solutions?

Answer:

Failure of Grignard reaction initiation is a frequent issue, primarily due to the high sensitivity of the reaction to atmospheric oxygen and moisture.

Possible Causes:

  • Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water. Any moisture in the glassware, solvents, or starting materials will quench the reaction.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface that prevents reaction with the alkyl halide.

  • Poor Quality Reagents: The n-butyl bromide or the ether solvent may contain impurities that inhibit the reaction.

Solutions:

Probable CauseRecommended Solution
Wet glasswareFlame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
Wet solvent (ether or THF)Use freshly distilled, anhydrous solvent. Store over molecular sieves or sodium wire.
Inactive magnesiumActivate the magnesium turnings by gently crushing them with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface. A small crystal of iodine can also be added; the disappearance of the brown color indicates magnesium activation.
Impure n-butyl bromideUse freshly distilled n-butyl bromide.

Question 2: The Grignard reaction is very slow or stops prematurely.

Answer:

A sluggish or stalled Grignard reaction can often be attributed to suboptimal reaction conditions or reagent quality.

Possible Causes:

  • Low Reaction Temperature: While the reaction is exothermic, a certain activation energy is required.

  • Insufficient Mixing: Poor stirring can lead to localized depletion of reactants around the magnesium surface.

  • Formation of Passivating Layer: A layer of magnesium salts can form on the magnesium surface, preventing further reaction.

Solutions:

Probable CauseRecommended Solution
Low temperatureGently warm the flask with a heat gun to initiate the reaction. Once started, the exothermic nature of the reaction should sustain it.
Inadequate stirringUse a mechanical stirrer for larger scale reactions to ensure efficient mixing.
PassivationAdd a small amount of fresh, activated magnesium or a few drops of 1,2-dibromoethane (B42909) to re-initiate the reaction.

Question 3: A significant amount of a white precipitate forms during the Grignard reaction with tin tetrachloride.

Answer:

The formation of a white precipitate is expected, but excessive amounts may indicate side reactions.

Possible Causes:

  • Formation of Magnesium Salts: The primary product, tetrabutyltin, is formed along with magnesium salts (MgClBr or MgBr₂), which are insoluble in ether.

  • Reaction with Oxygen: Exposure to air can lead to the formation of magnesium alkoxides, which are also white solids.

Solutions:

Probable CauseRecommended Solution
Expected salt formationThis is a normal part of the reaction. The salts will be removed during the workup.
Air leakEnsure all joints are well-sealed and a positive pressure of inert gas is maintained throughout the reaction.
Stage 2: Bromination of Tetrabutyltin

Question 4: The bromination of tetrabutyltin is incomplete, and the starting material remains.

Answer:

Incomplete conversion of tetrabutyltin to this compound can be due to several factors related to the stoichiometry and reactivity of bromine.

Possible Causes:

  • Insufficient Bromine: The stoichiometry of the reaction is critical. An insufficient amount of bromine will lead to incomplete reaction.

  • Low Reaction Temperature: The reaction may be too slow at very low temperatures.

  • Poor Mixing: Inefficient mixing can lead to localized areas where the bromine concentration is too low.

Solutions:

Probable CauseRecommended Solution
Insufficient bromineCarefully add a small excess of bromine solution dropwise while monitoring the reaction progress by GC or TLC.
Low temperatureAllow the reaction to warm to room temperature or gently heat it, depending on the specific protocol.
Poor mixingEnsure vigorous stirring throughout the addition of bromine.

Question 5: The final product is contaminated with dibutyltin (B87310) dibromide and other poly-brominated species.

Answer:

The formation of over-brominated products is a common side reaction if the reaction conditions are not carefully controlled.

Possible Causes:

  • Excess Bromine: Adding too much bromine can lead to the formation of dibutyltin dibromide and monobutyltin (B1198712) tribromide.

  • High Reaction Temperature: Higher temperatures can increase the rate of these side reactions.

Solutions:

Probable CauseRecommended Solution
Excess bromineAdd the bromine solution slowly and in a controlled manner. It is often recommended to add slightly less than one equivalent of bromine and then purify the product from the unreacted tetrabutyltin.
High temperatureMaintain a low temperature (e.g., 0 °C or below) during the bromine addition.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The overall yield for the two-step synthesis of this compound can vary depending on the scale and the purity of the reagents. Generally, the Grignard synthesis of tetrabutyltin can achieve yields of 80-95%. The subsequent bromination to this compound typically proceeds with yields in the range of 85-95%.

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved by fractional distillation under reduced pressure. It is important to carefully separate the desired this compound from any unreacted tetrabutyltin and over-brominated side products like dibutyltin dibromide.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5] Bromine is also highly corrosive and toxic; handle it with caution. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[1]

Q4: Can I use a different Grignard reagent, like butylmagnesium chloride, to prepare tetrabutyltin?

A4: Yes, butylmagnesium chloride can be used. However, the reactivity of the Grignard reagent can be influenced by the halide, with bromides often being more reactive and easier to initiate than chlorides.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the product can be confirmed using several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.

Experimental Protocols

Protocol 1: Synthesis of Tetrabutyltin via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.3126.7 g1.1
n-Butyl bromide137.02137 g (108 mL)1.0
Tin(IV) chloride260.5265.1 g (29.5 mL)0.25
Anhydrous diethyl ether74.12500 mL-
Iodine253.811 crystal-

Procedure:

  • Set up a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of n-butyl bromide in 200 mL of anhydrous diethyl ether.

  • Add about 10 mL of the n-butyl bromide solution to the magnesium. The reaction should start within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of tin(IV) chloride in 250 mL of anhydrous diethyl ether.

  • Add the tin(IV) chloride solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then reflux for 2 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto a mixture of crushed ice and dilute hydrochloric acid to dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude tetrabutyltin is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Tetrabutyltin

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Tetrabutyltin347.1634.7 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
Carbon tetrachloride (anhydrous)153.82100 mL-

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the tetrabutyltin in 50 mL of anhydrous carbon tetrachloride and place it in the flask.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine in 50 mL of anhydrous carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred tetrabutyltin solution over a period of 1 hour, maintaining the temperature at 0 °C. The red-brown color of the bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent by rotary evaporation.

  • The crude this compound is then purified by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Tetrabutyltin Synthesis

ParameterValue
Reaction Time3-4 hours
Reaction TemperatureReflux (approx. 35 °C for diethyl ether)
Typical Yield80-95%
Purity (after distillation)>98%

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterValue
Reaction Time3 hours
Reaction Temperature0 °C to room temperature
Typical Yield85-95%
Purity (after distillation)>97%

Visualizations

SynthesisWorkflow cluster_Grignard Stage 1: Tetrabutyltin Synthesis cluster_Bromination Stage 2: this compound Synthesis reagents1 n-Butyl Bromide + Magnesium Turnings grignard Formation of Butylmagnesium Bromide reagents1->grignard reaction1 Grignard Reaction grignard->reaction1 reagents2 Tin(IV) Chloride reagents2->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 product1 Crude Tetrabutyltin workup1->product1 purification1 Vacuum Distillation product1->purification1 final_product1 Pure Tetrabutyltin purification1->final_product1 reaction2 Bromination final_product1->reaction2 reagents3 Bromine reagents3->reaction2 workup2 Solvent Removal reaction2->workup2 product2 Crude this compound workup2->product2 purification2 Vacuum Distillation product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Synthesis workflow for this compound.

TroubleshootingGuide cluster_stage1 Stage 1: Grignard Synthesis cluster_stage2 Stage 2: Bromination start Problem Encountered problem1 Reaction does not start start->problem1 problem2 Incomplete Reaction start->problem2 problem3 Over-bromination start->problem3 cause1a Moisture Present? problem1->cause1a solution1a Dry all glassware and reagents cause1a->solution1a Yes cause1b Inactive Mg? cause1a->cause1b No solution1b Activate Mg with iodine or crushing cause1b->solution1b Yes cause2a Insufficient Bromine? problem2->cause2a solution2a Add slight excess of Bromine cause2a->solution2a Yes cause3a Excess Bromine? problem3->cause3a solution3a Slow, controlled addition of Br2 cause3a->solution3a Yes

Caption: Troubleshooting workflow for common synthesis problems.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Tributyltin (TBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tributyltin (TBT).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[3]

Q2: Why is my TBT peak tailing?

A2: Peak tailing of Tributyltin (TBT) in reversed-phase HPLC is often caused by secondary interactions between the TBT molecules and the stationary phase. The primary cause is the interaction of the slightly basic TBT with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][4] Other contributing factors can include the mobile phase pH, column choice, sample matrix effects, and issues with the HPLC system itself.

Q3: How is peak tailing measured?

A3: Peak tailing is typically quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf) .

  • Asymmetry Factor (As): Calculated as the ratio of the distance from the peak center to the trailing edge (B) and the distance from the leading edge to the peak center (A), measured at 10% of the peak height (As = B/A). An ideal symmetrical peak has an As value of 1.0.[5]

  • Tailing Factor (Tf): Defined by the USP, it is calculated as the ratio of the entire peak width at 5% of the peak height to twice the front half-width at 5% of the peak height.

A value greater than 1 for either metric indicates a tailing peak. While a value up to 1.5 may be acceptable for some applications, an As or Tf value greater than 2.0 suggests a significant problem that needs to be addressed.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of TBT peak tailing.

Step 1: Evaluate the HPLC Column

Question: Could my HPLC column be the cause of the TBT peak tailing?

Answer: Yes, the column is a primary suspect. Here’s how to troubleshoot it:

  • Silanol Activity: Residual silanol groups on silica-based columns are acidic and can strongly interact with the TBT molecule, which has a basic character, leading to peak tailing.[1][4]

    • Solution: Use a column with low silanol activity. Modern "Type B" high-purity silica (B1680970) columns are designed to have fewer and less acidic silanol groups.[1] End-capped columns, where residual silanols are chemically deactivated, are also highly recommended for analyzing basic compounds like TBT.[6]

  • Column Contamination and Degradation: Over time, the column can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, especially if operated outside its optimal pH range. This can create active sites that cause tailing.

    • Solution:

      • Flush the column: Use a strong solvent to wash the column. For a reversed-phase column, this could be 100% acetonitrile (B52724) or methanol (B129727).

      • Replace the guard column: If you are using a guard column, replace it as it may be saturated with contaminants.

      • Replace the analytical column: If the tailing persists after flushing and replacing the guard column, the analytical column may be irreversibly damaged and should be replaced.[2]

Column Selection Comparison

Column TypeStationary Phase CharacteristicsSuitability for TBT Analysis
Standard C18 Octadecylsilane bonded to silica. May have significant residual silanol activity if not properly end-capped.Prone to causing peak tailing with TBT due to silanol interactions, unless it is a high-purity, well-end-capped column.
End-capped C18 C18 phase with residual silanols chemically deactivated.Recommended. Significantly reduces silanol interactions, leading to improved peak shape for TBT.[6]
Cyanopropyl (CN) Cyanopropyl groups bonded to silica. Offers different selectivity compared to C18.Can be a good alternative to C18 for organotin analysis. The cyano group can offer different interactions and may reduce tailing.
Phenyl Phenyl groups bonded to silica. Provides alternative selectivity, especially for aromatic compounds.Can be considered for method development to achieve better selectivity and potentially better peak shape.
Polar-Embedded C18 or C8 phase with a polar group embedded in the alkyl chain.These columns are designed to shield residual silanols and are excellent for basic compounds, likely providing good peak shape for TBT.
Step 2: Optimize the Mobile Phase

Question: How can I adjust my mobile phase to reduce TBT peak tailing?

Answer: The mobile phase composition, particularly its pH and the presence of additives, plays a crucial role in controlling peak shape.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the residual silanol groups on the column.

    • At low pH (around 2-4): The silanol groups are protonated (Si-OH) and less likely to interact with the TBT molecule through ion-exchange mechanisms. This is generally the recommended pH range for analyzing basic compounds on silica-based columns to minimize tailing.[7]

    • At neutral or higher pH: Silanol groups become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with protonated basic analytes, causing significant tailing.

  • Mobile Phase Additives:

    • Acidic Additives (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): Adding a small concentration (e.g., 0.1%) of an acid to the mobile phase helps to maintain a low pH and protonate the silanol groups, thereby reducing their interaction with TBT.[8]

    • Basic Additives (e.g., Triethylamine (B128534) - TEA): TEA is a competing base that can interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with the TBT molecules. This can significantly improve peak shape.[4][9] However, TEA can sometimes suppress MS signals and may shorten column lifetime.[10]

Mobile Phase Additive Comparison

AdditiveMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Acetic Acid Lowers mobile phase pH, protonating silanol groups.[9]0.1 - 1.0%Improves peak shape for basic compounds. Volatile and MS-compatible.May not be as effective as stronger acids or basic additives for severe tailing.
Triethylamine (TEA) Acts as a silanol blocker by competing with the analyte for active sites.[4]0.1 - 1.0%Very effective at reducing peak tailing for basic compounds.Can suppress MS signal, may shorten column life, and has a strong odor.[10]
Step 3: Check for System and Sample-Related Issues

Question: What if my column and mobile phase seem appropriate, but I still see peak tailing?

Answer: Other factors related to your HPLC system and sample preparation can also contribute to peak tailing.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly made to avoid dead volumes.

  • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing for all peaks in the chromatogram.

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). Replacing the frit may be necessary. Using an in-line filter or a guard column is a good preventative measure.[11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Dilute the sample or reduce the injection volume.

  • Matrix Effects: Complex sample matrices (e.g., sediment, tissue extracts) can contain components that interact with the stationary phase and interfere with the chromatography of TBT.

    • Solution: Implement a robust sample preparation procedure, such as Solid-Phase Extraction (SPE), to clean up the sample and remove interfering matrix components.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TBT in Sediment Samples

This protocol is a general guideline for the extraction and cleanup of TBT from sediment samples prior to HPLC analysis.

  • Sample Preparation: Weigh approximately 0.1 g of the sediment sample.

  • Spiking (for Isotope Dilution): If using isotope dilution for quantification, add an appropriate amount of a 119Sn-enriched TBT spike to the sample.

  • Extraction: Add 2 mL of an extraction solvent mixture of acetic acid and methanol (75:25 v/v).

  • Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes at approximately 40°C to facilitate extraction.

  • Filtration: Filter the sample to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a water/methanol mixture) to remove polar interferences.

  • Elution: Elute the TBT from the cartridge with a suitable solvent mixture, such as acetonitrile and acetic acid (80:20 v/v) containing 0.1% TEA and 0.0625% tropolone.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.[12]

Protocol 2: HPLC Method for TBT Analysis

This is a starting point for an HPLC method for TBT analysis. Optimization will likely be required for your specific application.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Acetic Acid or 0.1% Triethylamine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable ratio of A/B (e.g., 60:40) and ramp up the percentage of B to elute TBT.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV (e.g., 220 nm) or Mass Spectrometer (MS).

Visual Troubleshooting Guides (Graphviz)

Below are diagrams illustrating key concepts in troubleshooting TBT peak tailing.

PeakTailing_Causes TBT Tributyltin (TBT) (Slightly Basic) PeakTailing Peak Tailing TBT->PeakTailing interacts with Silanol Residual Silanol Groups (Acidic Sites on Column) Silanol->PeakTailing contributes to MobilePhase Mobile Phase pH (e.g., Neutral) MobilePhase->Silanol promotes ionization of ColumnChoice Column Choice (High Silanol Activity) ColumnChoice->Silanol has high density of Matrix Sample Matrix Interferences Matrix->PeakTailing can cause

Caption: Primary chemical and physical causes of peak tailing in TBT analysis.

Troubleshooting_Workflow Start Peak Tailing Observed for TBT CheckColumn Step 1: Evaluate Column - Use End-capped C18 - Check for contamination Start->CheckColumn OptimizeMP Step 2: Optimize Mobile Phase - Lower pH (2-4) - Add TEA or Acetic Acid CheckColumn->OptimizeMP Tailing Persists Resolved Peak Shape Improved CheckColumn->Resolved Issue Identified & Fixed CheckSystem Step 3: Check System & Sample - Minimize dead volume - Check for blockages - Rule out sample overload OptimizeMP->CheckSystem Tailing Persists OptimizeMP->Resolved Issue Identified & Fixed SPE Implement Sample Cleanup (e.g., SPE) CheckSystem->SPE Matrix Effects Suspected CheckSystem->Resolved Issue Identified & Fixed SPE->Resolved

Caption: A logical workflow for troubleshooting TBT peak tailing.

References

Optimizing temperature for Tributyltin bromide extraction from sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Tributyltin (TBT) bromide from sediment samples.

Troubleshooting Guides

Issue: Low or Inconsistent TBT Recovery

If you are experiencing low or inconsistent recovery of Tributyltin (TBT) from sediment samples, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Sub-optimal Extraction Temperature Temperature can significantly influence extraction efficiency depending on the method. For Accelerated Solvent Extraction (ASE) or Pressurised Solvent Extraction (PSE), higher temperatures (e.g., 100°C) have been shown to be optimal.[1] For Headspace Solid-Phase Microextraction (HS-SPME), the effect of temperature can vary. While some studies have found no significant difference between 25°C and 60°C for TBT extraction[2], for other volatile compounds, temperatures around 45°C have been found to be optimal.[3][4][5] For Ultrasound-Assisted Extraction (UAE), a temperature range of 40-60°C is often investigated.[6] It is crucial to empirically determine the optimal temperature for your specific sample matrix and extraction method.
Inefficient Solvent System The choice of solvent is critical. For ASE, a mixture of 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol (B129727) (1:1) has been used effectively.[1] For other methods, acidified organic solvents like methanol with acetic acid or hydrochloric acid are common.[7][8] Ensure your solvent system is appropriate for TBT and your sediment type.
Incomplete Derivatization (for GC-based methods) Gas chromatography (GC) analysis of organotin compounds often requires a derivatization step to increase volatility.[7][9] Incomplete reactions will lead to poor recovery. Ensure derivatizing agents like sodium tetraethylborate are fresh and used in the correct concentration and pH.
Matrix Effects Sediments are complex matrices that can interfere with extraction. High organic matter content can bind TBT, making it difficult to extract. The presence of sulfur can also cause interference. A thorough sample clean-up step is often necessary.[10]
Analyte Degradation Although higher temperatures can improve extraction, they can also lead to the degradation of thermally labile compounds.[9] If you suspect degradation, try performing extractions at a lower temperature or using a method that operates at or near room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for TBT extraction from sediment?

The optimal temperature depends on the extraction method employed:

  • Accelerated Solvent Extraction (ASE)/Pressurised Solvent Extraction (PSE): A temperature of 100°C has been identified as optimal for the extraction of organotin compounds from sediment.[1] These techniques use high pressure to maintain the solvent in its liquid state above its boiling point, which enhances extraction efficiency.[10][11]

  • Headspace Solid-Phase Microextraction (HS-SPME): The effect of temperature can be variable. One study investigating TBT extraction from sediment found no significant difference in extraction efficiency between 25°C, 30°C, 40°C, and 60°C, ultimately selecting room temperature (28–30°C) for their experiments.[2] However, for other applications, temperatures between 45°C and 85°C have been used to optimize the extraction of volatile and semi-volatile compounds.[3][12]

  • Ultrasound-Assisted Extraction (UAE): While specific data for TBT is limited, studies on the UAE of other bioactive compounds from matrices like leaves have explored temperatures in the range of 40-60°C.[6] Increasing the temperature in UAE can enhance solvent diffusivity and pigment solubility; however, excessively high temperatures can weaken the cavitation effect and potentially degrade the target analyte.[13]

Q2: Can I use room temperature for my TBT extraction?

For some methods, like HS-SPME, room temperature (e.g., 28-30°C) has been shown to be effective and sufficient.[2] However, for methods like ASE that rely on high temperatures to enhance extraction efficiency, room temperature would not be suitable.

Q3: How does temperature affect the different extraction methods for TBT?

  • ASE/PSE: Temperature is a key parameter that, in combination with pressure, increases the efficiency of the extraction process by enhancing solvent penetration into the sample matrix.[1]

  • HS-SPME: Temperature influences the partitioning of the analyte between the sample matrix, the headspace, and the SPME fiber. Higher temperatures can increase the vapor pressure of TBT, facilitating its transfer to the headspace and subsequent adsorption onto the fiber.[4] However, as noted, this effect may not always be significant for TBT from sediment.[2]

  • UAE: Temperature can increase the solubility and diffusion rate of the target compound.[13] In sonication, temperature also affects the cavitation process; higher temperatures can sometimes reduce the intensity of bubble collapse, which is a key mechanism of UAE.[13]

Data Presentation

Table 1: Investigated Temperatures for TBT Extraction from Sediment using HS-SPME

Temperature (°C)ObservationReference
25No significant difference in extraction efficiency[2]
30No significant difference in extraction efficiency[2]
40No significant difference in extraction efficiency[2]
60No significant difference in extraction efficiency[2]

Table 2: Optimal Temperature for Organotin Extraction from Sediment using ASE

Temperature (°C)Solvent SystemObservationReference
1001 M Sodium Acetate and 1 M Acetic Acid in Methanol (1:1)Optimal condition determined for the extraction[1]

Experimental Protocols

1. Accelerated Solvent Extraction (ASE) for TBT in Sediment

This protocol is based on the methodology for determining organotin compounds in sediments.[1]

  • Sample Preparation: Freeze-dry sediment samples and weigh 2.5 g into a 25 mL beaker. Spike the samples with an appropriate internal standard. Mix the spiked sediment with 9 g of sand and transfer to an 11 mL extraction cell. Allow the mixture to equilibrate for 2 hours prior to extraction.

  • Extraction Conditions:

    • Solvent: A mixture of 1 M sodium acetate and 1 M acetic acid in methanol (1:1).

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Extraction Cycles: 3 to 5 cycles to ensure quantitative extraction.

  • Post-Extraction: Transfer the extract to a 250 mL volumetric flask containing 7.3 g of NaCl. Dilute with HPLC-grade water and adjust the pH to 5.0 ± 0.1 with 1 M NaOH.

  • Analysis: The extract can then be further processed, for example, by derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME) for TBT in Sediment

This protocol is adapted from a study on TBT contamination in coastal sediment.[2]

  • Sample Preparation: Place a known amount of sediment sample into a headspace vial.

  • Derivatization: Add 0.5 g of KBH4 to the vial to derivatize TBT to the more volatile tributyltin hydride.

  • Extraction Conditions:

    • SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a commonly used fiber for this application.

    • Extraction Temperature: Room temperature (28-30°C).

    • Extraction Time: Optimize between 5 to 30 minutes.

    • pH: Optimize in the range of 2 to 10.

  • Desorption and Analysis: After extraction, desorb the fiber in the GC injector at a high temperature (e.g., 250°C) for analysis by GC-MS.

Visualizations

Experimental_Workflow_TBT_Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction & Analysis Sediment_Sample Sediment Sample Spiking Spike with Internal Standard Sediment_Sample->Spiking Mixing Mix with Sand (ASE) or place in vial (HS-SPME) Spiking->Mixing ASE ASE @ 100°C Mixing->ASE HS_SPME HS-SPME @ RT Mixing->HS_SPME UAE UAE @ 40-60°C Mixing->UAE Derivatization Derivatization (if needed) ASE->Derivatization HS_SPME->Derivatization UAE->Derivatization Cleanup Extract Cleanup Derivatization->Cleanup Analysis GC-MS Analysis Cleanup->Analysis

Caption: Experimental workflow for Tributyltin (TBT) extraction from sediment.

Factors_Affecting_TBT_Extraction cluster_temp Temperature cluster_solvent Solvent System cluster_matrix Sediment Matrix cluster_method Extraction Method TBT_Extraction TBT Extraction Efficiency Temp_High Increased Solubility & Diffusivity Temp_High->TBT_Extraction Temp_Low Analyte Degradation (at very high temps) Temp_Low->TBT_Extraction Solvent_Choice Solvent Type (e.g., Methanol, Hexane) Solvent_Choice->TBT_Extraction Solvent_Modifiers Modifiers (e.g., Acetic Acid, Tropolone) Solvent_Modifiers->TBT_Extraction Organic_Matter Organic Matter Content Organic_Matter->TBT_Extraction Particle_Size Particle Size Particle_Size->TBT_Extraction Method_Choice Method (ASE, HS-SPME, UAE) Method_Choice->TBT_Extraction Extraction_Time Extraction Time Extraction_Time->TBT_Extraction

Caption: Factors influencing the efficiency of Tributyltin (TBT) extraction.

References

Reducing matrix effects in MS detection of Tributyltin bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the mass spectrometry (MS) detection of Tributyltin bromide (TBT-Br).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the MS detection of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification.[1] In complex matrices like soil, sediment, or biological tissues, components such as salts, lipids, and humic substances can interfere with the ionization of TBT-Br in the MS source.[2][3]

Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?

A2: The most effective strategies to reduce matrix effects for TBT-Br analysis fall into three main categories:

  • Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before LC-MS analysis.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate TBT-Br from co-eluting matrix components.[5]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as deuterated Tributyltin, is considered the gold standard for compensating for matrix effects.[6][7] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.[6]

Q3: When should I use SPE, LLE, or QuEChERS for my samples?

A3: The choice of sample preparation technique depends on the sample matrix and the desired level of cleanup.

  • Solid-Phase Extraction (SPE): Ideal for aqueous samples like water, where it can effectively preconcentrate TBT-Br and remove interfering salts.[8][9] It is also used for more complex samples like sediment and biological tissues after an initial extraction step.[10]

  • Liquid-Liquid Extraction (LLE): A versatile technique suitable for a wide range of matrices, including biological tissues and water.[11][12] It separates TBT-Br from matrix components based on their differential solubility in immiscible liquid phases.[13]

  • QuEChERS: A streamlined approach often used for complex solid matrices like soil and sediment.[2][14] It involves a salting-out extraction followed by a dispersive SPE cleanup step.[2]

The following decision tree can help guide your selection:

G Start Start: Select Sample Matrix Aqueous Aqueous (e.g., Water) Start->Aqueous Solid Solid (e.g., Soil, Sediment) Start->Solid Biological Biological (e.g., Tissue) Start->Biological SPE Solid-Phase Extraction (SPE) Aqueous->SPE QuEChERS QuEChERS Solid->QuEChERS LLE Liquid-Liquid Extraction (LLE) Biological->LLE

Fig 1. Decision tree for selecting a sample preparation method.

Troubleshooting Guide

Problem: Low recovery of this compound during sample preparation.

Possible Cause Solution
Inefficient Extraction For solid samples, ensure thorough homogenization. For QuEChERS, ensure vigorous shaking after the addition of salts.[14] For LLE, optimize the extraction solvent and pH.[13]
Analyte Adsorption Organotin compounds can adsorb to glassware. Silanize glassware or use polypropylene (B1209903) tubes.
Degradation of TBT-Br TBT-Br can be sensitive to pH. Ensure the pH of the sample and extraction solvents is controlled. Acidification is often used to stabilize organotin compounds in water samples.[15]

Problem: High signal variability or poor reproducibility in MS detection.

Possible Cause Solution
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (e.g., deuterated TBT) to compensate for sample-to-sample variations in ion suppression or enhancement.[6]
Instrument Contamination Run blank injections between samples to check for carryover. If carryover is observed, clean the injection port and column.[16]
LC Column Issues Retention time shifts can indicate column degradation.[16] Ensure the mobile phase is correctly prepared and the column is not clogged.[17]

Problem: Suspected ion suppression or enhancement.

The following workflow can help diagnose and address matrix effects:

G Start Start: Inconsistent Results PostExtractionSpike Post-Extraction Spike Experiment Start->PostExtractionSpike Compare Compare Peak Area: Spiked Sample vs. Neat Standard PostExtractionSpike->Compare MatrixEffect Matrix Effect Present? Compare->MatrixEffect NoMatrixEffect No Significant Matrix Effect MatrixEffect->NoMatrixEffect No OptimizeCleanup Optimize Sample Cleanup MatrixEffect->OptimizeCleanup Yes End End: Accurate Quantification NoMatrixEffect->End UseSILIS Use Stable Isotope-Labeled Internal Standard OptimizeCleanup->UseSILIS MatrixMatched Use Matrix-Matched Calibrants UseSILIS->MatrixMatched MatrixMatched->End

Fig 2. Workflow for diagnosing and mitigating matrix effects.

Data Presentation

The following table summarizes a comparison of recovery data for different sample preparation methods for Tributyltin (TBT) from various sources.

Sample Preparation Method Matrix Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSSedimentTributyltin73.14.9[2]
QuEChERS with C18 cleanupSedimentTributyltin32.24.1[2]
Liquid-Liquid ExtractionSeawaterTributyltin72 - 96Not Specified[8]
Solid-Phase ExtractionWaterOrganotins62 - 982 - 11[8]
Supercritical Fluid ExtractionBiological TissueTributyltin44< 2[18]
Liquid-Liquid ExtractionBiological TissueTributyltin90 - 93Not Specified[11]

Experimental Protocols

Protocol 1: QuEChERS for this compound in Sediment

This protocol is adapted from a method developed for the analysis of organotins in bottom sediments.[2][19]

  • Sample Preparation: Weigh 2 g of homogenized sediment into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of deuterated Tributyltin internal standard.

  • Extraction:

    • Add 10 mL of deionized water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile (B52724) with 1% formic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL tube containing d-SPE cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • The extract may be diluted with mobile phase before injection into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general procedure for the extraction of organotins from aqueous samples.[8][9]

  • Sample Preparation:

    • Acidify the water sample (e.g., 500 mL) to pH 2-3 with an acid such as hydrochloric acid.

    • Add a complexing agent like tropolone.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Elution:

    • Elute the TBT-Br from the cartridge with a suitable organic solvent, such as acidified methanol or acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound in Biological Tissue

This protocol is based on methods for extracting organotins from biological materials.[11][15]

  • Sample Homogenization:

    • Homogenize 1 g of tissue in a suitable buffer.

  • Internal Standard Spiking:

    • Spike the homogenate with a deuterated Tributyltin internal standard.

  • Extraction:

    • Add 5 mL of a solvent mixture such as hexane:acetic acid:tropolone (99:1:0.1 v/v).[15]

    • Vortex or sonicate for 10 minutes to ensure thorough extraction.

    • Centrifuge to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in mobile phase for LC-MS analysis.

References

How to prevent degradation of Tributyltin bromide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for Tributyltin bromide standards to ensure their integrity and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: this compound standards should be stored in a cool, dry, and well-ventilated area in their original, securely sealed containers.[1] To maximize stability, it is recommended to store them protected from light and moisture. For long-term storage, refrigeration (e.g., <5°C) under an inert atmosphere is advisable, similar to the recommendations for other reactive organotin compounds like Tri-n-butyltin hydride.[2] Avoid storing them near incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Q2: How should I handle this compound standards to minimize degradation?

A2: Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[3][4] Use dry glassware and solvents to prevent hydrolysis.[3] Transfer of the standard should be performed using appropriate techniques for air-sensitive reagents, such as a syringe and needle with Sure/Seal™ bottles.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[5][6]

Q3: What are the visible signs of this compound degradation?

A3: Visual signs of degradation can be subtle. The appearance of a precipitate (inorganic tin salts) or a change in the solution's color or clarity may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, regular analytical verification is the most reliable method to confirm the integrity of the standard.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for Tributyltin (TBT) is a successive dealkylation process. This compound will first degrade to Dibutyltin (B87310) (DBT) compounds, then to Monobutyltin (B1198712) (MBT) compounds, and ultimately to less toxic inorganic tin.[7][8]

Q5: How stable are butyltin standards in common laboratory solvents?

A5: A study on the stability of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT) in methanol (B129727) solutions at concentrations of 10 μg g⁻¹ showed that all three species were stable when stored at -20°C, +4°C, and +22°C for the duration of the study.[9] This suggests that Tributyltin standards are likely to be stable in methanol under these conditions. However, the stability in other solvents may vary, and it is recommended to perform your own stability studies for the specific solvent and storage conditions used in your laboratory.

Troubleshooting Guide

Problem: My analytical results are inconsistent or show a decrease in the concentration of my this compound standard over time.

  • Possible Cause 1: Degradation of the standard.

    • Solution: Verify the integrity of your standard by analyzing it against a freshly prepared standard or a certified reference material. If degradation is confirmed, the old standard should be properly disposed of. To prevent future degradation, review your storage and handling procedures to ensure they align with the recommendations in the FAQs.

  • Possible Cause 2: Improper handling leading to contamination or concentration changes.

    • Solution: Ensure that all glassware is scrupulously dried before use.[3] When preparing dilutions, use dry, inert syringes and needles. Always work under an inert atmosphere to prevent exposure to air and moisture.[3][4] Verify the accuracy of your pipettes and other volumetric glassware.

  • Possible Cause 3: Adsorption to container surfaces.

    • Solution: Organotin compounds can adsorb to glass and plastic surfaces. Silanizing glassware can help to minimize this issue. Using amber glass vials can also protect the standard from light.

Quantitative Data on Stability

Table 1: Example Stability Study Data for this compound in Methanol at 4°C

Time Point (Days)Concentration (µg/mL)% of Initial ConcentrationAppearance of Solution
0100.2100.0%Clear, Colorless
3099.899.6%Clear, Colorless
60100.5100.3%Clear, Colorless
9099.599.3%Clear, Colorless
18098.998.7%Clear, Colorless
36597.597.3%Clear, Colorless

Note: This is a template with hypothetical data. Users should generate their own data.

Experimental Protocols

Protocol 1: Establishing a Stability Study for this compound Standards

Objective: To determine the stability of a this compound standard solution over time under defined storage conditions.

Materials:

  • This compound (high purity solid)

  • High-purity solvent (e.g., methanol, acetonitrile, or hexane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glove box

  • Dry glassware (volumetric flasks, vials)

  • Analytical balance

  • Gas Chromatograph with a suitable detector (e.g., FPD or MS)[9]

  • Certified reference material (if available)

Procedure:

  • Preparation of Primary Standard: In a glove box or under a positive pressure of inert gas, accurately weigh a known amount of this compound. Quantitatively transfer it to a volumetric flask and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Working Standards: Prepare several aliquots of a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent.

  • Storage: Store the aliquots under the desired conditions (e.g., 4°C in the dark, 22°C in the dark, 22°C with light exposure).

  • Initial Analysis (Time 0): Immediately after preparation, analyze three of the freshly prepared working standard aliquots using a validated analytical method (e.g., GC-FPD or GC-MS). This will serve as your baseline (Time 0) measurement.

  • Periodic Analysis: At predetermined time intervals (e.g., 7, 14, 30, 60, 90, 180, 365 days), retrieve a set of aliquots from each storage condition and analyze them.

  • Data Analysis: Calculate the concentration of this compound at each time point. Compare the results to the initial concentration to determine the percentage of the standard remaining. Also, monitor for the appearance of degradation products (DBT and MBT).

  • Shelf-life Determination: The shelf-life of the standard under the tested conditions can be established as the time point at which the concentration falls below a predetermined threshold (e.g., 95% of the initial concentration).

Protocol 2: Decontamination of Glassware Contaminated with this compound

Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with this compound.

Materials:

  • Contaminated glassware

  • Suitable organic solvent (e.g., acetone (B3395972) or dichloromethane)

  • Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid[1]

  • Designated hazardous waste containers for organotin waste

  • Appropriate PPE (chemical-resistant gloves, lab coat, eye protection)

Procedure:

  • Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with a suitable organic solvent to remove the majority of the this compound residue.[1]

  • Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".

  • Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[1] Allow the glassware to soak for at least 12 hours (overnight is recommended).[1] This step oxidizes the residual organotin compounds to less harmful inorganic tin species.[1]

  • Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.

  • Disposal of Decontamination Bath: The bleach or nitric acid bath used for decontamination should be disposed of as hazardous waste according to your institution's guidelines.[1]

Visualizations

G Troubleshooting Workflow for this compound Standard Degradation start Inconsistent Analytical Results check_prep Review Standard Preparation and Handling Procedures start->check_prep check_storage Verify Storage Conditions (Temp, Light, Inertness) start->check_storage check_analytical Validate Analytical Method (e.g., run CRM) start->check_analytical is_handling Handling Issue Identified? check_prep->is_handling is_storage Storage Issue Identified? check_storage->is_storage is_analytical Analytical Issue Identified? check_analytical->is_analytical is_degraded Is Degradation Confirmed? dispose Dispose of Old Standard is_degraded->dispose Yes end_ok Problem Resolved is_degraded->end_ok No is_handling->is_degraded No revise_handling Revise Handling SOP is_handling->revise_handling Yes is_storage->is_degraded No revise_storage Revise Storage SOP is_storage->revise_storage Yes is_analytical->is_degraded No revise_analytical Revise Analytical Method is_analytical->revise_analytical Yes prepare_new Prepare New Standard dispose->prepare_new revise_handling->end_ok revise_storage->end_ok revise_analytical->end_ok prepare_new->end_ok

Caption: Troubleshooting workflow for suspected degradation of this compound standards.

G Degradation Pathway of Tributyltin (TBT) TBT Tributyltin (TBT) (C4H9)3Sn-Br DBT Dibutyltin (DBT) (C4H9)2Sn(Br)X TBT->DBT - Butyl Group MBT Monobutyltin (MBT) (C4H9)Sn(Br)X2 DBT->MBT - Butyl Group Inorganic_Sn Inorganic Tin Sn(IV) MBT->Inorganic_Sn - Butyl Group

Caption: Successive dealkylation is the primary degradation pathway for Tributyltin.

References

Optimizing pH for the extraction of TBT from water samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TBT Analysis

Welcome to the Technical Support Center for the analysis of Tributyltin (TBT). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH for the extraction of TBT from water samples. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to perform accurate and efficient TBT analysis.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the extraction of TBT from water samples, with a focus on the critical role of sample pH.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for extracting Tributyltin (TBT) from water samples? A1: The optimal pH for TBT extraction is generally in the acidic range. Specific studies have demonstrated high recovery rates at pH values ranging from 1.7 to 5.4. The ideal pH can depend on the specific extraction method (e.g., Liquid-Liquid Extraction, Solid Phase Extraction) and the derivatization agent used. For instance, some methods require acidification to approximately pH 2, while others utilize an acetate (B1210297) buffer to maintain a pH between 4 and 5.[1][2][3][4]

  • Q2: Why is an acidic pH necessary for TBT extraction? A2: An acidic pH ensures that TBT, which exists as a cation, is in a form that is readily extractable into an organic solvent. Acidic conditions can also help to minimize the binding of TBT to any particulate matter present in the water sample, thereby increasing its availability for extraction. Better extraction efficiencies for analytes are often achieved under acidic conditions compared to neutral or alkaline conditions.[5]

  • Q3: What are the consequences of an incorrect pH during sample preparation? A3: An incorrect pH can lead to significantly lower and inconsistent recovery of TBT. If the pH is too high (neutral or alkaline), TBT may form species that are less soluble in the extraction solvent, leading to poor extraction efficiency. The pH can also impact the effectiveness of the derivatization step, which is crucial for subsequent analysis by gas chromatography.[6]

  • Q4: How should I adjust the pH of my water sample? A4: The pH of water samples can be adjusted using dilute acids or buffers. For instance, hydrochloric acid or acetic acid can be used to lower the pH.[1][2] The use of a buffer, such as a sodium acetate buffer, is often recommended to stabilize the pH within the desired range during the extraction process.[1][3][4] Always use high-purity reagents to avoid introducing contaminants into your sample.

  • Q5: Can the pH of the sample affect the derivatization step? A5: Yes, the pH is a critical parameter for the derivatization of TBT, which is a necessary step for analysis by Gas Chromatography (GC). Ethylation with reagents like sodium tetraethylborate (NaBEt4) is typically performed in a buffered solution at a specific pH, often around 4.5 to 5.4, to ensure an efficient reaction.[1][4]

Troubleshooting Common Problems

  • Problem: Low or no recovery of TBT.

    • Possible Cause: The pH of the water sample may be outside the optimal acidic range.

    • Solution: Verify the pH of your sample before extraction and adjust it to the recommended acidic range (e.g., pH 2-5) using a calibrated pH meter. Consider using a buffer to maintain a stable pH throughout the procedure.[1][3][4]

  • Problem: High variability in TBT recovery between replicate samples.

    • Possible Cause: Inconsistent pH adjustment between samples.

    • Solution: Ensure precise and consistent pH adjustment for all samples. Use a calibrated pH meter and add the acid or buffer solution dropwise while monitoring the pH. Gentle stirring during adjustment can ensure homogeneity.[7]

  • Problem: Formation of emulsions during liquid-liquid extraction.

    • Possible Cause: Vigorous shaking of the sample, especially with certain water matrices.

    • Solution: Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel. The addition of salt (salting out) can also help to break emulsions. Adjusting the pH to be distinctly acidic can sometimes aid in phase separation.[8]

  • Problem: Poor peak shape or tailing in the chromatogram.

    • Possible Cause: While often related to the analytical column or mobile phase in HPLC, issues during sample preparation, such as an inappropriate pH, can sometimes contribute to poor chromatography.[9]

    • Solution: Ensure the final extract is compatible with the initial mobile phase conditions. While the primary pH optimization is for extraction, the final extract's characteristics should not negatively impact the analysis.

Quantitative Data Summary

The following table summarizes the effect of pH on the extraction efficiency of TBT from water samples as reported in various studies.

pH ValueExtraction MethodDerivatization AgentAnalytical MethodRecovery (%)Reference
1.7Liquid-Liquid ExtractionTropoloneHPLC/UV95 - 108[2]
2Not specifiedNot specifiedNot specifiedNot specified[1]
4 - 5Solid Phase ExtractionSodium tetraethylborateGC-MS/MSNot specified[3]
4.5Not specifiedSodium tetraethylborateNot specifiedNot specified[1]
5.0 ± 0.1Not specifiedSodium tetraethylborateNot specifiedNot specified[10]
5.4Liquid-Liquid ExtractionSodium tetraethylborateGC-FPDNot specified[1]
5.4Not specifiedSodium tetraethylborateGC-MSNot specified[4]

Experimental Protocol: TBT Extraction from Water

This section provides a generalized protocol for the extraction of TBT from water samples based on common methodologies.

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned glass bottles.

  • To prevent adsorption of TBT to the container walls, it is advisable to acidify the sample to a pH < 2 with an acid like hydrochloric acid if storage is required.[11]

2. pH Adjustment:

  • Before extraction, allow the sample to reach room temperature.

  • Using a calibrated pH meter, adjust the sample pH to the desired acidic range (e.g., 4-5) by adding a sodium acetate buffer or dilute acetic acid.[1][3]

3. Derivatization (for GC analysis):

  • Add the derivatizing agent, such as a freshly prepared solution of sodium tetraethylborate (NaBEt4), to the pH-adjusted sample.[1][4]

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) with occasional shaking to ensure complete ethylation of TBT.[1]

4. Extraction:

  • For Liquid-Liquid Extraction (LLE):

    • Transfer the derivatized sample to a separatory funnel.

    • Add a suitable organic solvent (e.g., hexane, isooctane).[1]

    • Gently shake the funnel for a few minutes to partition the derivatized TBT into the organic phase.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction with fresh solvent to ensure quantitative recovery.

  • For Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the derivatized water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the derivatized TBT with a suitable organic solvent.

5. Post-Extraction Processing:

  • Dry the collected organic extract using anhydrous sodium sulfate (B86663) to remove any residual water.[1]

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • The sample is now ready for analysis by GC or HPLC.

Visualizations

TBT_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Water Sample pH_Adjust pH Adjustment (pH 4-5) Sample->pH_Adjust Derivatization Derivatization (e.g., NaBEt4) pH_Adjust->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE SPE Solid Phase Extraction Derivatization->SPE Drying Drying (Na2SO4) LLE->Drying SPE->Drying Concentration Concentration Drying->Concentration Analysis GC or HPLC Analysis Concentration->Analysis

Caption: Workflow for TBT extraction and analysis.

Troubleshooting_Logic Start Low TBT Recovery Check_pH Is sample pH acidic (e.g., 4-5)? Start->Check_pH Adjust_pH Adjust pH with buffer/acid Check_pH->Adjust_pH No Check_Deriv Is derivatization reagent fresh? Check_pH->Check_Deriv Yes Adjust_pH->Check_Deriv Prep_Fresh Prepare fresh reagent Check_Deriv->Prep_Fresh No Check_Extraction Review extraction technique Check_Deriv->Check_Extraction Yes Prep_Fresh->Check_Extraction Optimize_Extraction Optimize solvent/shaking Check_Extraction->Optimize_Extraction Issue Found End Re-analyze Check_Extraction->End No Issue Optimize_Extraction->End

Caption: Troubleshooting logic for low TBT recovery.

References

Overcoming poor reproducibility in Tributyltin bromide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tributyltin (TBT) bromide quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in TBT analysis, ensuring more reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of poor reproducibility in TBT quantification?

A1: Poor reproducibility in TBT quantification often stems from several key areas of the analytical workflow. These include variability in sample preparation, instability of derivatization reagents, matrix effects from complex samples, and contamination from laboratory equipment and reagents.[1][2][3] Each step, from extraction to detection, presents unique challenges that must be carefully managed.

Q2: Why is derivatization necessary for TBT analysis by Gas Chromatography (GC)?

A2: Tributyltin compounds are not volatile enough for direct analysis by gas chromatography.[1][4] Derivatization converts TBT into a more volatile form, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and detection.[1][5] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using a Grignard reagent.[1][5][6]

Q3: My TBT derivatization with sodium tetraethylborate (NaBEt4) is failing. What are the likely causes?

A3: Failure of NaBEt4 derivatization is a common issue and can often be attributed to two primary factors:

  • Reagent Instability: NaBEt4 is highly unstable and degrades quickly.[7] It is recommended to use freshly prepared solutions for each batch of samples.[1][6]

  • Incorrect pH: The derivatization reaction is pH-sensitive. The optimal pH is typically around 4.5 to 5.3.[1][7] Ensure that the pH of your sample is correctly adjusted with a buffer solution before adding the derivatizing agent.[7]

Q4: I am observing low recovery of TBT from my sediment/tissue samples. How can I improve this?

A4: Low recovery from complex matrices like sediment and tissue is a frequent challenge.[5] Several factors can contribute to this:

  • Inefficient Extraction: The extraction method must be robust enough to release TBT from the matrix. Techniques like sonication, soxhlet extraction, or pressurized liquid extraction (PLE) can improve efficiency.[1][5][8] The choice of extraction solvent is also critical.[1]

  • Analyte Loss: TBT can be lost during sample handling, particularly during solvent evaporation steps due to its volatility after derivatization.[7] Careful control of evaporation conditions is crucial.

  • Matrix Interferences: Co-extracted substances from the matrix can interfere with the analysis.[2][5] A clean-up step using techniques like solid-phase extraction (SPE) or column chromatography can help remove these interferences.[1]

Q5: What are common sources of TBT contamination in the laboratory?

A5: TBT contamination can be a significant source of error, especially when analyzing at low concentrations.[2] Common sources include:

  • Glassware: Incompletely cleaned glassware can retain TBT from previous analyses.[2] It is recommended to bake glassware in a muffle furnace to remove residual traces.[2]

  • Reagents: Some reagents, including certain commercial Grignard reagents, can be contaminated with organotins.[2][5] It is essential to analyze reagent blanks to check for contamination.[2]

  • Plastics: Dibutyltin, a related compound, is used as a stabilizer in PVC plastics. Avoid contact of samples and reagents with PVC materials.[2]

Troubleshooting Guides

Issue 1: No TBT peak or very small peak in the chromatogram.
Possible Cause Troubleshooting Step
Derivatization Failure 1. Prepare a fresh solution of the derivatizing agent (e.g., NaBEt4).[6][7] 2. Verify and adjust the pH of the sample to the optimal range (typically pH 4.5-5.3 for NaBEt4).[1][7] 3. Ensure the reaction time for derivatization is adequate (e.g., 30 minutes).[1][6]
Analyte Loss during Evaporation 1. Avoid evaporating the sample extract to complete dryness, as the derivatized TBT is volatile.[7] 2. Use a gentle stream of nitrogen for solvent evaporation and carefully monitor the process.
Instrumental Issues 1. Check the GC-MS system for leaks. 2. Verify the injection volume and ensure the autosampler is functioning correctly. 3. Confirm the mass spectrometer is tuned and operating in the correct acquisition mode (e.g., SIM for higher sensitivity).
Issue 2: High variability in replicate injections.
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Ensure thorough homogenization of the sample matrix before extraction. 2. Standardize all volumes and timings in the extraction and derivatization steps.
Autosampler/Injection Port Issues 1. Check the syringe for air bubbles or blockage. 2. Clean the injection port liner and replace the septum.
Matrix Effects 1. Implement a sample clean-up step (e.g., SPE) to remove interfering compounds.[1] 2. Use an internal standard that co-elutes with the analyte to compensate for matrix-induced signal suppression or enhancement.
Issue 3: TBT detected in blank samples.
Possible Cause Troubleshooting Step
Contaminated Glassware 1. Implement a rigorous glassware cleaning protocol, including solvent rinsing and baking in a muffle furnace.[2]
Contaminated Reagents 1. Analyze each reagent as a blank to identify the source of contamination.[2] 2. Purchase high-purity solvents and reagents. Some Grignard reagents are known to have organotin impurities.[2][5]
Carryover from Previous Injections 1. Run several solvent blanks between samples to wash the injection port and column. 2. If carryover persists, a more thorough cleaning of the GC system may be necessary.

Quantitative Data Summary

The following tables summarize typical performance data for TBT quantification from various studies. These values can serve as a benchmark for your own method development and validation.

Table 1: Recovery of TBT from Spiked Water Samples

Extraction MethodDerivatization ReagentAnalytical MethodRecovery (%)Reference
Solid-Phase Extraction (SPE)--65[1]
Liquid-Liquid ExtractionSodium tetraethylborateGC/MS>97[9]

Table 2: Recovery of TBT from Certified Reference Materials (Sediment & Tissue)

Reference MaterialCertified ValueObtained ValueRecovery (%)Reference
BCR-462 (Coastal Sediment)54 ± 15 µg/kg35 ± 15 µg/kg64.81[1]
ERM-CE 477 (Mussel Tissue)2.20 ± 0.19 mg/kg1.5 ± 0.19 mg/kg68.18[1]
PACS-2 (Marine Sediment)--82.5 - 97[10]

Table 3: Method Detection and Quantification Limits for TBT

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FPD0.01 ppm0.003 ppm[1]
GC/MS (Large Volume Injection)0.70 ng/L2.1 ng/L[9]
GC-IDMS~1.5 ng/g-[10]

Experimental Protocols

Protocol 1: TBT Quantification in Water by GC-MS with NaBEt4 Derivatization

This protocol is a generalized procedure based on common practices.[1][6][11]

  • Sample Collection & Preservation: Collect water samples in amber glass bottles. Preserve by acidifying to pH < 2 with a suitable acid (e.g., HCl). Store at 4°C.

  • pH Adjustment: Take a known volume of the water sample (e.g., 100 mL) and adjust the pH to 4.5 using an acetate (B1210297) buffer.

  • Derivatization: Add a freshly prepared 1% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4). Mix and allow to react for 30 minutes.

  • Extraction: Add a non-polar solvent like hexane (B92381) (e.g., 5 mL) and shake vigorously for 10-30 minutes to extract the derivatized, now ethylated, TBT.

  • Phase Separation: Allow the layers to separate. A centrifugation step can aid in a cleaner separation.

  • Concentration: Carefully transfer the organic (upper) layer to a clean vial. If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen. Avoid complete dryness.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system for analysis.

Protocol 2: TBT Quantification in Sediment by GC-MS with Grignard Derivatization

This protocol is a generalized procedure for sediment analysis.[5][12]

  • Sample Preparation: Air-dry the sediment sample and sieve to achieve a uniform particle size.

  • Extraction: Weigh a portion of the dried sediment (e.g., 1 g) into a centrifuge tube. Add a suitable extraction solvent mixture, often containing an acid and a complexing agent like tropolone (B20159) in methanol/hexane.[1] Sonicate or shake for an extended period (e.g., 30 minutes to 12 hours).[1]

  • Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.

  • Derivatization: Transfer the supernatant to a new vial. Add a Grignard reagent, such as hexylmagnesium bromide, to derivatize the TBT.

  • Clean-up: Pass the derivatized extract through a clean-up column (e.g., silica (B1680970) or florisil) to remove matrix interferences.[1][5]

  • Concentration: Evaporate the solvent to a final volume of approximately 1 mL.

  • Analysis: Inject the final extract into the GC-MS for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up & Concentration cluster_analysis Analysis start Sample Collection (Water/Sediment/Tissue) extraction Extraction (LLE/SPE/Sonication) start->extraction derivatization Derivatization (NaBEt4 or Grignard) extraction->derivatization cleanup Sample Clean-up (SPE/Column Chromatography) derivatization->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration analysis GC-MS or LC-MS Analysis concentration->analysis

Caption: General experimental workflow for Tributyltin (TBT) analysis.

troubleshooting_logic cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_remediation Corrective Actions start Poor Reproducibility Observed check_blanks Analyze Blank Samples start->check_blanks check_standards Analyze QC Standards start->check_standards blanks_contaminated Blanks Contaminated? check_blanks->blanks_contaminated standards_fail Standards Failing? check_standards->standards_fail blanks_contaminated->standards_fail No remediation_contamination Identify & Eliminate Contamination Source (Glassware, Reagents) blanks_contaminated->remediation_contamination Yes remediation_derivatization Troubleshoot Derivatization (Fresh Reagents, pH) standards_fail->remediation_derivatization Yes remediation_extraction Optimize Extraction & Clean-up Protocol standards_fail->remediation_extraction Check Recovery remediation_instrument Instrument Maintenance & Calibration remediation_derivatization->remediation_instrument If problem persists

Caption: Troubleshooting logic for poor reproducibility in TBT analysis.

References

Technical Support Center: Chromatographic Analysis of Tributyltin (TBT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Tributyltin (TBT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of TBT, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in TBT analysis?

Co-elution in TBT analysis can stem from several factors, primarily related to the complexity of the sample matrix and the chromatographic conditions. Common causes include:

  • Matrix Interferences: Environmental samples such as sediments, biota, and water can contain a multitude of compounds that may have similar chromatographic behavior to TBT and its derivatives.

  • Insufficient Chromatographic Resolution: The chosen gas chromatography (GC) or liquid chromatography (LC) column may not have the appropriate selectivity to separate TBT from other compounds in the sample.

  • Improper Method Parameters: Suboptimal temperature gradients in GC, mobile phase composition in LC, or flow rates can lead to poor separation of analytes.

  • Derivatization Artifacts: In GC analysis, the derivatization step can sometimes produce byproducts that interfere with the target analyte peak.

Q2: I am observing poor peak shape (tailing or fronting) for my TBT peak. What could be the cause?

Poor peak shape is a common issue in chromatographic analysis and can be indicative of several problems:

  • Peak Tailing: This is often caused by active sites on the GC column or in the inlet liner that interact with the analyte. It can also result from a mismatch between the solvent of the sample and the mobile phase in LC. For TBT analysis, ensuring a well-deactivated inlet liner and column is crucial.

  • Peak Fronting: This is typically a sign of column overload, where too much sample has been injected onto the column. Diluting the sample and re-injecting is the first step in troubleshooting this issue.

  • Split Peaks: Split peaks can be caused by a partially blocked injector liner, a void at the head of the column, or an injection solvent that is too strong for the initial mobile phase conditions in LC.

Q3: How can I confirm if a peak is co-eluting with my TBT analyte?

Confirming co-elution is a critical step in troubleshooting. Here are a few approaches:

  • Mass Spectral Analysis: If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A pure peak should have a consistent mass spectrum from the leading edge to the trailing edge. If the mass spectrum changes across the peak, it is a strong indication of co-elution.

  • Change Chromatographic Selectivity: Altering the separation conditions can help to resolve co-eluting peaks. This can be achieved by:

    • Changing the GC column to one with a different stationary phase polarity.

    • Modifying the mobile phase composition or gradient in LC.

    • Adjusting the temperature program in GC.

  • Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, which can help to identify co-eluting species.

Troubleshooting Guides

Guide 1: Resolving Co-elution in GC-MS Analysis of TBT

This guide provides a systematic approach to troubleshooting co-elution issues when analyzing TBT in complex matrices like sediment and biota using Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Co-eluting Compounds:

  • Polychlorinated Biphenyls (PCBs): Certain PCB congeners can have similar retention times to ethylated TBT.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Some PAHs and their alkylated derivatives may co-elute with TBT derivatives.

  • Sulfur Compounds: Elemental sulfur and organosulfur compounds are common interferences in sediment samples and can cause significant co-elution issues.

Troubleshooting Workflow:

Troubleshooting workflow for GC-MS co-elution issues.

Quantitative Data Tables:

Table 1: Relative Retention Times of Ethylated TBT and Potential Co-eluting Compounds on Different GC Columns.

CompoundDB-5ms Retention Time (min)DB-XLB Retention Time (min)
Ethylated TBT~12-15~14-17
PCB 28~10-12~11-13
PCB 52~12-14~13-15
Phenanthrene~11-13~12-14
Fluoranthene~15-17~16-18

Note: Retention times are approximate and can vary significantly based on the specific GC conditions (temperature program, flow rate, column length, etc.). This table is for illustrative purposes to show potential elution order.

Table 2: Example GC-MS/MS (MRM) Transitions for Ethylated TBT.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
29117723515
28917723315

Note: The most abundant tin isotope cluster should be monitored. These transitions should be optimized for your specific instrument.

Guide 2: Resolving Co-elution in LC-MS/MS Analysis of TBT

This guide provides a systematic approach to troubleshooting co-elution issues when analyzing TBT in complex matrices like seafood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Potential Co-eluting Compounds:

  • Fatty Acids: High concentrations of fatty acids in biological samples can interfere with the ionization of TBT and may co-elute.

  • Other Organometallic Compounds: Depending on the sample, other organometallic species might be present and co-elute.

  • Matrix Components: Complex biological matrices contain numerous endogenous compounds that can cause ion suppression and co-elution.

Troubleshooting Workflow:

Troubleshooting workflow for LC-MS/MS co-elution issues.

Quantitative Data Tables:

Table 3: Example LC-MS/MS (MRM) Transitions for TBT.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
291.1179.1235.120
289.1179.1233.120

Note: These transitions are for the [M]+ ion of TBT. Values should be optimized on your specific instrument.

Experimental Protocols

Protocol 1: GC-MS Analysis of TBT in Sediment

This protocol describes a general procedure for the extraction, derivatization, and analysis of TBT in sediment samples.

1. Sample Preparation and Extraction:

  • Weigh approximately 5 g of homogenized, freeze-dried sediment into a centrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., Tripropyltin).

  • Add 10 mL of a methanol/acetic acid mixture (e.g., 9:1 v/v) and vortex for 1 minute.

  • Place the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample and collect the supernatant. Repeat the extraction twice more.

  • Combine the supernatants.

2. Derivatization (Ethylation):

  • To the combined extract, add 20 mL of a buffered solution (e.g., sodium acetate/acetic acid, pH 5).

  • Add 1 mL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate in methanol.

  • Shake the mixture vigorously for 10 minutes.

  • Add 5 mL of hexane (B92381), shake for 2 minutes, and allow the layers to separate.

  • Collect the upper hexane layer. Repeat the hexane extraction.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate (B86663).

3. Instrumental Analysis (GC-MS):

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 50-400 or in Selected Ion Monitoring (SIM) mode for target ions.

Protocol 2: LC-MS/MS Analysis of TBT in Seafood

This protocol provides a general procedure for the extraction and analysis of TBT in seafood samples.

1. Sample Preparation and Extraction:

  • Weigh approximately 2 g of homogenized seafood tissue into a centrifuge tube.

  • Spike with an appropriate internal standard (e.g., deuterated TBT).

  • Add 10 mL of acetonitrile (B52724) and homogenize for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer and pass it through a dispersive solid-phase extraction (d-SPE) tube containing C18 and PSA sorbents.

  • Vortex and centrifuge. The supernatant is ready for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detector: Electrospray ionization (ESI) in positive mode, operating in Multiple Reaction Monitoring (MRM) mode. Refer to Table 3 for example transitions.

Technical Support Center: Optimizing Derivatization of Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Tributyltin (TBT) bromide for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing Tributyltin (TBT) bromide before analysis?

A1: Tributyltin bromide, in its ionic form, is not volatile enough for direct analysis by gas chromatography (GC). Derivatization converts the polar TBT cation into a more volatile, less polar, and thermally stable tetra-alkylated form, which can be readily separated and detected by GC-based techniques like GC-MS.[1][2]

Q2: What are the most common derivatization reagents for TBT?

A2: The two most common classes of derivatizing agents for TBT are:

  • Sodium tetraalkylborates , most commonly sodium tetraethylborate (NaBEt4), which ethylates the TBT.[1][2][3]

  • Grignard reagents , such as methylmagnesium bromide, pentylmagnesium bromide, or propylmagnesium bromide, which alkylate the TBT.[1][4]

Q3: Which derivatization method is better: Grignard reagent or sodium tetraethylborate (NaBEt4)?

A3: The choice of method depends on the sample matrix and analytical requirements.

  • Grignard reagents often provide high derivatization yields and reproducibility for various environmental matrices, including water, sediment, and biota.[5] However, they are sensitive to water and require anhydrous conditions, making the procedure more laborious.[2][5]

  • Sodium tetraethylborate (NaBEt4) is convenient for aqueous samples as it allows for in-situ derivatization, reducing the number of analytical steps.[2] However, its efficiency can be affected by the sample matrix and pH. For complex matrices, Grignard derivatization may offer higher recoveries.

Q4: How do I choose the appropriate alkyl group for Grignard derivatization?

A4: The choice of the alkyl group (e.g., methyl, ethyl, pentyl) can influence the volatility and chromatographic separation of the derivatized TBT. Pentylmagnesium bromide is often a good choice as it provides a good balance of volatility and separation from other organotin compounds.[4][6] Shorter alkyl chains lead to more volatile derivatives.

Q5: Can I use other analytical techniques besides GC-MS to analyze derivatized TBT?

A5: Yes, besides GC-MS, other detectors can be coupled with GC for the analysis of derivatized TBT, including Flame Photometric Detection (FPD), Atomic Emission Detection (AED), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][7] Tandem mass spectrometry (GC-MS/MS) can also be used for improved sensitivity and selectivity.[4][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no derivatization yield Presence of water (for Grignard reaction): Grignard reagents are highly reactive with water.[5]Ensure all glassware is thoroughly dried. Use anhydrous solvents for extraction and derivatization.
Incorrect pH (for NaBEt4 reaction): The pH of the reaction mixture is critical for efficient ethylation.Adjust the pH of the sample to the optimal range (typically 4.5-5.0) using an appropriate buffer (e.g., acetate (B1210297) buffer).[3]
Insufficient reagent concentration: The amount of derivatizing agent may be insufficient to react with all the TBT present.Optimize the concentration of the Grignard reagent or NaBEt4. An excess of the reagent is generally used.
Short reaction time: The derivatization reaction may not have gone to completion.Increase the incubation time. For NaBEt4, a reaction time of 30 minutes is common.[1][8]
Degradation of derivatizing reagent: NaBEt4 solutions should be freshly prepared.[1] Grignard reagents can degrade upon exposure to air and moisture.Prepare NaBEt4 solution fresh before each use.[1] Use fresh, high-quality Grignard reagents.
Poor reproducibility Inconsistent reaction conditions: Variations in pH, temperature, reaction time, or reagent concentration can lead to inconsistent results.Strictly control all experimental parameters. Use a calibrated pH meter and a temperature-controlled shaker or water bath.
Matrix effects: Components in the sample matrix can interfere with the derivatization reaction.[5]Perform a matrix-matched calibration or use the standard addition method. Consider a sample cleanup step prior to derivatization.
Incomplete extraction of TBT from the sample: If TBT is not efficiently extracted from the sample matrix, the derivatization yield will be low and variable.Optimize the extraction procedure. The use of a complexing agent like tropolone (B20159) can improve extraction efficiency.[7]
Interference peaks in the chromatogram Side reactions: The derivatizing agent can react with other compounds in the sample matrix.Use a more selective detector like a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[8]
Contamination: Contamination can be introduced from glassware, solvents, or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a reagent blank to check for contamination.
Sulfur interference (with Grignard reagents): In samples with high sulfur content, elemental sulfur can be co-extracted and alkylated, causing interference.Consider a sample cleanup step to remove sulfur before derivatization.
Peak tailing in GC analysis Active sites in the GC system: The derivatized TBT can interact with active sites in the GC inlet liner or column.[9]Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions.
Improper column installation: A poorly cut column or incorrect installation can cause peak tailing.[9]Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

Experimental Protocols

Protocol 1: Ethylation of TBT Bromide using Sodium Tetraethylborate (NaBEt4)

This protocol is suitable for aqueous samples.

Materials:

  • This compound standard solution

  • Sodium tetraethylborate (NaBEt4)

  • Methanol (B129727) (or Ethanol)

  • Hexane (B92381)

  • Acetate buffer (pH 4.5)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the aqueous sample (or standard solution) in a reaction vial, add 1 mL of acetate buffer (pH 4.5).

  • Prepare a fresh 2% (w/v) solution of NaBEt4 in methanol or ethanol.[1]

  • Add 50 µL of the freshly prepared NaBEt4 solution to the vial.[3][8]

  • Immediately cap the vial and shake vigorously for 30 minutes at room temperature.[1][3]

  • After incubation, add 1 mL of hexane to the vial to extract the derivatized TBT (now tetraethyltributyltin).

  • Vortex the mixture for 10 seconds to ensure thorough mixing.[1]

  • Centrifuge the vial to separate the organic and aqueous phases.

  • Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Protocol 2: Alkylation of TBT Bromide using Pentylmagnesium Bromide (Grignard Reagent)

This protocol is suitable for samples extracted into an organic solvent.

Materials:

  • This compound standard solution extracted into an aprotic solvent (e.g., hexane)

  • Pentylmagnesium bromide in diethyl ether (e.g., 2.0 M solution)

  • Saturated ammonium (B1175870) chloride solution or 0.25 M sulfuric acid

  • Hexane

  • Vortex mixer

  • Centrifuge

Procedure:

  • Ensure the sample extract (in hexane) is free of water.

  • In a reaction tube, take 1 mL of the hexane extract.

  • Carefully add 0.5 mL of the pentylmagnesium bromide solution to the reaction tube.[1]

  • Cap the tube and vortex for a few seconds. Allow the reaction to proceed for about 10 minutes at room temperature.

  • To stop the reaction and destroy the excess Grignard reagent, cautiously add 2 mL of saturated ammonium chloride solution or 0.25 M sulfuric acid.[1]

  • Vortex the mixture for 10 seconds.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the derivatized TBT (now pentyltributyltin) to an autosampler vial for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for Tributyltin Analysis

FeatureGrignard Derivatization (e.g., Pentylation)Sodium Tetraethylborate (NaBEt4) Derivatization
Principle AlkylationEthylation
Reagent Alkylmagnesium halide (e.g., C5H11MgBr)Sodium tetraethylborate
Reaction Conditions Anhydrous conditions requiredAqueous conditions, pH control (4.5-5.0) is critical
Advantages High derivatization yields and reproducibility for diverse matrices[5]Convenient for aqueous samples (in-situ derivatization)[2], fewer analytical steps
Disadvantages Sensitive to water and air, more laborious procedure[2][5]Potential for matrix interferences, reagent instability
Typical Application Sediments, tissues, complex environmental samplesWater samples

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (Water, Sediment, Biota) Extraction Extraction of TBT (e.g., with Tropolone in Hexane) Sample_Collection->Extraction Grignard Grignard Reagent (e.g., Pentylmagnesium Bromide) Extraction->Grignard Anhydrous Conditions NaBEt4 Sodium Tetraethylborate (NaBEt4) Extraction->NaBEt4 Aqueous Phase (pH 4.5-5.0) GC_MS GC-MS Analysis Grignard->GC_MS Forms Volatile Alkyl-TBT NaBEt4->GC_MS Forms Volatile Ethyl-TBT Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the derivatization and analysis of Tributyltin (TBT).

Caption: Chemical reactions for TBT derivatization using Grignard and NaBEt4 reagents.

References

Minimizing contamination in trace analysis of Tributyltin bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of tributyltin (TBT) bromide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to contamination and inaccurate results.

Issue Potential Cause Recommended Solution
High Blank Levels Contaminated reagents (e.g., Grignard reagents, solvents, water).[1]Test all reagents for TBT contamination before use. Purchase high-purity solvents and reagents. Use freshly prepared derivatizing agents.[2] Purify laboratory water using a system like Milli-Q.
Incompletely cleaned glassware.[1]Implement a rigorous glassware cleaning protocol. This should include washing with a detergent, rinsing with an organic solvent, and baking in a muffle furnace at high temperatures.[1] Avoid using polycarbonate containers if high levels of butyltins are expected, as they are difficult to clean.[1]
Contamination from laboratory environment.Ensure the laboratory is well-ventilated.[2] Avoid activities that could introduce TBT into the lab environment, such as painting with TBT-containing preservatives.[1]
Poor Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction method. For water samples, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] For sediment samples, methods like methanol-acid digestion, acid-sonication, or pressurized solvent extraction (PSE) can be effective.[2][3] The use of tropolone (B20159) as a complexing agent can improve extraction efficiency for some matrices.[4]
Analyte loss during sample preparation steps.Minimize the number of transfer steps. Ensure complete transfer of extracts. Use a gentle stream of nitrogen for solvent evaporation to prevent loss of volatile TBT derivatives.
Interference Peaks in Chromatogram Co-elution of matrix components, particularly sulfur compounds in sediment samples.[1]Use cleanup steps such as silica (B1680970) gel column chromatography.[4] Employ methods like USEPA Method 3660, which uses activated copper to remove sulfur, but be cautious as this may also remove some target analytes.[1]
Contamination from PVC plastics.Avoid all contact of samples and reagents with polyvinylchloride (PVC) materials, as dibutyltin (B87310) is a common stabilizer in PVC.[1]
Inconsistent or Non-Reproducible Results Variability in derivatization efficiency.Ensure the derivatizing agent (e.g., sodium tetraethylborate, Grignard reagent) is fresh and active.[2] Control the reaction conditions (pH, temperature, reaction time) precisely.
Inconsistent sample handling and preparation.Adhere strictly to a standardized and documented protocol for all samples.[5][6] Use of an internal standard, such as tripentyltin chloride or deuterated TBT (TBT-d27), is crucial to correct for variations.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of tributyltin (TBT) contamination in a laboratory setting?

A1: The main sources of TBT contamination are incompletely cleaned glassware and contaminated reagents, particularly Grignard reagents which are sometimes synthesized using the same equipment as organotins.[7] Polyvinylchloride (PVC) plastics are another common source, as they often contain dibutyltin as a stabilizer, which can interfere with TBT analysis.[1] Laboratory water and organic solvents should also be considered potential sources of contamination.[1]

Q2: What is the most effective way to clean glassware for TBT trace analysis?

A2: Standard laboratory cleaning procedures are often insufficient for removing all traces of butyltins.[1] A more rigorous method is required, which includes washing with a suitable detergent, rinsing with an organic solvent, and then baking the glassware in a muffle furnace at a high temperature to ensure the removal of any residual organotin compounds.[1]

Q3: Why is a derivatization step necessary for the analysis of TBT by gas chromatography (GC)?

A3: TBT compounds are not sufficiently volatile for direct analysis by gas chromatography. A derivatization step, such as ethylation with sodium tetraethylborate (NaBEt4) or reaction with a Grignard reagent, is necessary to convert the ionic TBT into a more volatile and thermally stable species suitable for GC separation.[2][8]

Q4: How can I verify the accuracy of my analytical method for TBT?

A4: The accuracy of your method should be verified by analyzing Certified Reference Materials (CRMs) with known concentrations of TBT.[2] Examples of relevant CRMs for sediment and biological tissues include PACS-2, CRM 477, and SOPH-1.[7][9][10][11] Analyzing these materials and comparing your results to the certified values will demonstrate the accuracy of your entire analytical procedure, from extraction to detection.

Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for TBT analysis?

A5: LODs and LOQs for TBT are highly dependent on the analytical instrumentation and method used. For GC-MS methods, LODs can range from approximately 10 ng/L for conventional systems down to as low as 0.011 to 0.015 ng/L for more sensitive setups like GC-MS/MS.[12][13] For sediment analysis, LODs around 1.25 ng Sn/g have been reported for methods using pressurized solvent extraction and LC-MS/MS.[3]

Data Presentation

Table 1: Recovery Rates of TBT for Different Extraction Methods
MatrixExtraction MethodRecovery Rate (%)Reference
Spiked WaterSolid-Phase Extraction (SPE)65[2]
Spiked WaterLiquid-Liquid ExtractionNot specified[2]
SedimentQuEChERS72 - 87[1]
Fortified FlourMicrowave-Assisted Extraction88 - 101[14]
SedimentPressurized Liquid Extraction (PLE)103.6 ± 3.1[15]
SedimentTropolone-spiked diethyl ether:hexane (B92381)75-125 (accuracy requirement)[4]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TBT Analysis
Analytical MethodMatrixLODLOQReference
GC-MS/MSWater0.015 ng/L0.0426 ng/L[12]
GC-MSCoastal Water0.13 ng/L0.39 ng/L[13]
LC-MS/MSSediment1.25 ng Sn/gNot specified[3]
GC-ICPMSWaterNot specified0.06 ng/L (required)[12]
GC-Triple Quadrupole MSSediment< 0.1 ng/g< 1.5 ng/g
Table 3: Certified Values for TBT in Selected Certified Reference Materials (CRMs)
CRMMatrixCertified Value (as TBT)Reference
BCR-462Coastal Sediment54 ± 15 µg/kg[2]
ERM-CE 477Mussel Tissue2.20 ± 0.19 mg/kg[2][11]
PACS-2Marine Sediment0.98 ± 0.13 µg/g (as tin)[9][10]
SOPH-1Marine SedimentNot specified[7]

Experimental Protocols

Protocol 1: Extraction and Derivatization of TBT from Water Samples
  • Sample Collection and Preservation: Collect water samples in pre-cleaned glass bottles. Acidify to pH 2 to preserve the sample.

  • Spiking: Spike the sample with a known concentration of an internal standard (e.g., tripentyltin chloride or TBT-d27).

  • Extraction (LLE):

    • Transfer a measured volume (e.g., 100 mL) of the water sample to a separatory funnel.

    • Add 1 M sodium acetate (B1210297) buffer to adjust the pH to 5.4.

    • Add the derivatizing agent, such as 1 ml of 1% (v/v) sodium tetraethylborate (NaBEt4) in methanol (B129727).

    • Add an extraction solvent like hexane or isooctane (B107328) (e.g., 3 ml).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Repeat the extraction with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for injection into the GC-MS or GC-FPD.

Protocol 2: Extraction and Derivatization of TBT from Sediment Samples
  • Sample Preparation: Air-dry or freeze-dry the sediment sample. Homogenize the sample by grinding to a fine powder.

  • Spiking: Weigh a portion of the dried sediment (e.g., 0.5 g) into a centrifuge tube. Spike with a known amount of an internal standard.

  • Extraction:

    • Add an extraction solution. A common mixture is toluene (B28343) and methanol containing tropolone and hydrochloric acid.[4]

    • Extract using sonication in an ultrasonic bath or by shaking for a specified period (e.g., 60 minutes).

  • Separation: Centrifuge the sample to separate the organic layer from the sediment.

  • Derivatization: Transfer the organic extract to a clean vial and proceed with the derivatization step as described for water samples (e.g., addition of NaBEt4).

  • Cleanup (if necessary): If interferences are present, pass the derivatized extract through a cleanup column, such as silica gel.

  • Concentration and Analysis: Concentrate the final extract and analyze by GC-MS or GC-FPD.

Visualizations

Contamination_Minimization_Workflow cluster_pre_analysis Pre-Analysis Phase cluster_analysis Analytical Phase cluster_environment Environmental Control lab_prep Laboratory Preparation glassware Glassware Cleaning (Detergent, Solvent, Muffle Furnace) lab_prep->glassware reagents Reagent Screening (Solvents, Water, Derivatizing Agents) lab_prep->reagents sample_prep Sample Preparation (Extraction, Derivatization) glassware->sample_prep reagents->sample_prep internal_std Use of Internal Standard sample_prep->internal_std analysis Instrumental Analysis (GC-MS, GC-FPD) sample_prep->analysis internal_std->analysis data_review Data Review & QC (Blanks, CRMs, Recoveries) analysis->data_review no_pvc Avoid PVC Materials no_pvc->sample_prep ventilation Proper Ventilation ventilation->lab_prep

Caption: Workflow for minimizing contamination in TBT analysis.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Inaccurate TBT Results high_blanks High Blanks start->high_blanks low_recovery Low Recovery start->low_recovery extra_peaks Interference Peaks start->extra_peaks reagent_cont Contaminated Reagents high_blanks->reagent_cont glassware_cont Contaminated Glassware high_blanks->glassware_cont inefficient_ext Inefficient Extraction low_recovery->inefficient_ext extra_peaks->glassware_cont matrix_eff Matrix Effects / Co-elution extra_peaks->matrix_eff check_reagents Test/Purify Reagents reagent_cont->check_reagents bake_glassware Bake Glassware glassware_cont->bake_glassware optimize_ext Optimize Extraction Method inefficient_ext->optimize_ext cleanup Implement Cleanup Step matrix_eff->cleanup

Caption: Troubleshooting logic for inaccurate TBT results.

References

Technical Support Center: Enhancing Tributyltin (TBT) Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tributyltin (TBT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the detection of TBT in complex sample matrices such as sediment, water, and biological tissues.

Troubleshooting Guide

This guide provides solutions to common problems encountered during TBT analysis.

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent or extraction method may not be efficient for the specific matrix. For instance, TBT can bind strongly to sediment particles.[1]- Optimize Extraction Solvent: For sediments, consider using a more polar solvent like toluene (B28343) with a chelating agent such as tropolone (B20159) to improve extraction efficiency.[2] For biological tissues, a pre-treatment step to desiccate the sample with anhydrous sodium sulfate (B86663) followed by Soxhlet extraction with n-hexane can be effective.[3] - Enhance Extraction Technique: Pressurized Liquid Extraction (PLE) or Pressurized Solvent Extraction (PSE) at elevated temperatures and pressures can significantly improve extraction efficiency from solid matrices like sediments.[4][5]
Inefficient Derivatization: The derivatization agent may be old, contaminated, or the reaction conditions may not be optimal. Grignard reagents are particularly sensitive to moisture.- Use Fresh Reagents: Prepare derivatization solutions like sodium tetraethylborate (NaBEt4) fresh.[6][7] - Verify Reagent Purity: Some commercial Grignard reagents can be contaminated with organotins.[3] It is crucial to use high-purity reagents or test them for blanks. - Optimize Reaction Conditions: Ensure the pH is appropriate for the derivatization reaction (e.g., pH 4.5 for ethylation with NaBEt4).[6]
Poor Chromatographic Peak Shape (Tailing or Fronting) Active Sites in the GC System: Active sites in the injector liner or the column can interact with the derivatized TBT, causing peak tailing.[8]- Use Deactivated Liners and Columns: Ensure that the GC inlet liner and the analytical column are properly deactivated.[9] - Inlet Maintenance: Regularly clean or replace the inlet liner and septum.[8][10]
Column Overload: Injecting too much sample can lead to peak fronting.[10]- Dilute the Sample: If the TBT concentration is high, dilute the final extract before injection. - Adjust Split Ratio: For split/splitless injection, increasing the split ratio can help.
High Background Noise or Matrix Interferences Co-eluting Compounds: Complex matrices often contain compounds that co-elute with TBT, interfering with its detection. Sulfur compounds in sediments are a common issue.[2]- Improve Sample Cleanup: Incorporate a cleanup step after extraction. This can involve passing the extract through a Florisil column or using activated copper to remove sulfur.[2][3] - Use a More Selective Detector: A mass spectrometer (MS) is more selective than a flame photometric detector (FPD) and can help to distinguish TBT from interfering compounds.[6]
Contamination: Contamination can be introduced from various sources, including reagents, glassware, and the laboratory environment.- Run Procedural Blanks: Always include method blanks to identify and quantify any background contamination. - Use High-Purity Solvents and Reagents: Ensure all chemicals used are of high purity.
Inconsistent or Non-Reproducible Results Variability in Sample Homogenization: In solid samples like tissues and sediments, inconsistent homogenization can lead to variable results.- Standardize Homogenization: For tissues, ensure complete cell lysis, which can be achieved by freezing and grinding the sample to a fine powder.[3] For sediments, thorough mixing and sieving can improve homogeneity.
Instrumental Drift: Changes in instrument performance over time can affect reproducibility.- Regular Instrument Calibration: Calibrate the instrument regularly using a set of standards. - Use of an Internal Standard: Add an internal standard, such as tripropyltin (B15187550) (TPrT) or tripentyltin chloride, to the sample before extraction to correct for variations in extraction efficiency and instrument response.[3][11]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for TBT analysis by Gas Chromatography (GC)?

A1: Tributyltin compounds are not sufficiently volatile for direct analysis by GC.[6] Derivatization converts TBT into a more volatile and thermally stable compound, allowing it to be vaporized in the GC inlet and travel through the analytical column.[3] Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[12]

Q2: What are the advantages of using LC-MS/MS for TBT analysis compared to GC-MS?

A2: LC-MS/MS offers a significant advantage as it often does not require a derivatization step, which simplifies sample preparation and reduces potential sources of error.[4] This technique can directly analyze the cationic TBT molecule.[4]

Q3: How can I remove sulfur interference when analyzing sediment samples?

A3: Sulfur is a common interference in sediment analysis. An effective cleanup procedure involves treating the hexane (B92381) extract with activated copper, which reacts with and removes the elemental sulfur. Following this, passing the extract through a C18 solid-phase extraction (SPE) column can further clean up the sample.[2]

Q4: What is a suitable internal standard for TBT analysis?

A4: A good internal standard should have similar chemical properties to TBT but not be present in the samples. Tripropyltin (TPrT) and tripentyltin chloride are commonly used internal standards for TBT analysis.[3][11] An isotopically labeled TBT standard (e.g., TBT-d27) can also be used for isotope dilution mass spectrometry (IDMS) for the most accurate quantification.[13]

Q5: What are the typical detection limits for TBT in different matrices?

A5: Detection limits vary depending on the analytical method and the complexity of the matrix. For water samples, detection limits can be as low as 1 ng/L.[3] For sediment samples, detection limits are typically in the range of µg/kg to ng/g.[3][4] For biological tissues, concentrations are often measured in the µg/kg to mg/kg range.[3]

Quantitative Data Summary

The following tables summarize the performance of different methods for TBT detection.

Table 1: Performance of TBT Detection Methods in Water Samples

MethodDerivatizationDetection Limit (LOD/LOQ)Recovery (%)Reference
GC-FPDEthylation (NaBEt4)-82-104[2]
SPE-GC-FPD--65 (TBT), 70 (TPT)[6]
GC-MSn-hexyl magnesium bromide< 1 ng/L-[3]

Table 2: Performance of TBT Detection Methods in Sediment Samples

MethodDerivatizationDetection Limit (LOD/LOQ)Recovery (%)Reference
GC-PFPDGrignard Reagent5 µg Sn/kg84.7 ± 6.3[2]
Methanol-Acid Digestion-GC-FPDEthylation (NaBEt4)-Good recoveries with CRM[6]
PSE-LC-MS/MSNone1.25 ng Sn/g-[4]
SFE-GC-FPDHexylation (Hexylmagnesium bromide)-Quantitative[14]
PLE-GC-IDMSGrignard Reagent~1.5 ng/g-[5][15]

Table 3: Performance of TBT Detection Methods in Biological Tissues (Mussel)

MethodDerivatizationDetection Limit (LOD/LOQ)Recovery (%)Reference
Methanol-Acid Digestion-GC-FPDEthylation (NaBEt4)-Good recoveries with CRM[6]
Soxhlet-GC-FPD/MSn-hexyl magnesium bromideµg/kg to mg/kg range-[3]
Methanol (B129727)/Tropolone Extraction-GC-MSn-pentylmagnesium bromide / STEB--

CRM: Certified Reference Material, PLE: Pressurized Liquid Extraction, PSE: Pressurized Solvent Extraction, SFE: Supercritical Fluid Extraction, SPE: Solid-Phase Extraction, FPD: Flame Photometric Detection, PFPD: Pulsed Flame Photometric Detection, MS: Mass Spectrometry, IDMS: Isotope Dilution Mass Spectrometry, TPT: Triphenyltin.

Experimental Protocols

Protocol 1: TBT Analysis in Sediment using GC-MS after Derivatization

This protocol is a synthesized procedure based on common practices described in the literature.[2][12]

  • Sample Preparation:

    • Air-dry the sediment sample and sieve to remove large particles.

    • Weigh approximately 1-5 g of the homogenized sediment into a centrifuge tube.

    • Add an internal standard (e.g., tripropyltin).

  • Extraction:

    • Add a suitable extraction solvent mixture. A common mixture is hexane containing a chelating agent like tropolone.[12]

    • Shake vigorously for at least 1 hour.

    • Centrifuge the sample and collect the supernatant (the hexane layer).

    • Repeat the extraction process two more times and combine the supernatants.

  • Sulfur Removal (if necessary):

    • Add activated copper powder to the combined extract and shake to remove elemental sulfur. The solution is clean when the copper no longer turns black.[2]

  • Derivatization (Ethylation with NaBEt4):

    • To the cleaned extract, add an acetate (B1210297) buffer to adjust the pH to ~4.5.[6]

    • Add freshly prepared sodium tetraethylborate (NaBEt4) solution.[6]

    • Shake the mixture for about 30 minutes to allow the derivatization reaction to complete.

    • The ionic TBT will be converted to the volatile tetraethyltin.

  • Liquid-Liquid Extraction of Derivatized Analyte:

    • Add water and hexane to the reaction mixture.

    • Shake to partition the derivatized (now non-polar) TBT into the hexane layer.

    • Collect the hexane layer.

  • Cleanup and Concentration:

    • Pass the hexane extract through a silica (B1680970) gel or Florisil column for further cleanup.[3][12]

    • Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up the MS to acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: TBT Analysis in Water using SPE and LC-MS/MS

This protocol is a simplified procedure based on modern techniques that do not require derivatization.[4][11]

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) to remove suspended solids.

    • Acidify the sample with an acid like formic acid.

    • Add an internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and then with acidified water.

    • Load the water sample onto the SPE cartridge at a controlled flow rate (e.g., 8-10 mL/min).[6]

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the TBT from the cartridge with a suitable solvent like toluene or methanol.[6]

  • Concentration:

    • Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Inject the concentrated extract into the LC-MS/MS system.

    • Use a suitable column, such as a pentafluorophenyl (PFP) column, with a mobile phase gradient of methanol and aqueous formic acid.[4]

    • Set up the MS/MS to monitor the specific precursor-to-product ion transitions for TBT for highly selective and sensitive detection.

Visualizations

TBT_GC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Sample Sediment Sample Homogenize Homogenize & Weigh Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (Hexane/Tropolone) Spike->Extract Cleanup Sulfur Removal (Activated Copper) Extract->Cleanup Derivatize Ethylation with NaBEt4 Cleanup->Derivatize LLE Liquid-Liquid Extraction Derivatize->LLE Concentrate Concentrate Extract LLE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for TBT analysis in sediment by GC-MS.

TBT_Troubleshooting Start Poor TBT Signal? CheckRecovery Check Internal Standard Recovery Start->CheckRecovery LowRecovery Low Recovery? CheckRecovery->LowRecovery OptimizeExtraction Optimize Extraction - Change Solvent - Use PLE/SFE LowRecovery->OptimizeExtraction Yes GoodRecovery Good Recovery LowRecovery->GoodRecovery No CheckDeriv Optimize Derivatization - Fresh Reagents - Check pH OptimizeExtraction->CheckDeriv CheckPeakShape Check Peak Shape GoodRecovery->CheckPeakShape Tailing Tailing Peak? CheckPeakShape->Tailing CleanGC Clean GC System - Replace Liner - Use Deactivated Column Tailing->CleanGC Yes GoodPeak Good Peak Shape Tailing->GoodPeak No CleanGC->CheckPeakShape CheckNoise High Background? GoodPeak->CheckNoise ImproveCleanup Improve Sample Cleanup - Florisil/Silica Gel - Use Selective Detector (MS) CheckNoise->ImproveCleanup Yes Final Sensitive Detection CheckNoise->Final No ImproveCleanup->Final

Caption: Troubleshooting logic for enhancing TBT detection sensitivity.

References

Technical Support Center: TBT Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Tributyltin (TBT) by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during TBT analysis by GC-MS?

A1: The most frequent challenges in TBT analysis by GC-MS include poor peak shape (tailing or fronting), low sensitivity or no signal, poor reproducibility, and matrix effects leading to inaccurate quantification. These issues can stem from problems with sample preparation, derivatization, GC separation, or MS detection.

Q2: Why is derivatization necessary for TBT analysis by GC-MS?

A2: TBT compounds are often polar and non-volatile, making them unsuitable for direct analysis by gas chromatography.[1] Derivatization converts TBT into a more volatile and thermally stable compound, allowing it to be effectively separated by the GC column.[1] Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt4) or Grignard reactions.

Q3: What are typical signs of matrix effects in my TBT analysis?

A3: Matrix effects can manifest as either signal enhancement or suppression.[2] Symptoms of matrix effects include inconsistent recovery values (significantly above or below 100%), poor reproducibility between samples, and distorted peak shapes.[2] A common method to diagnose matrix effects is to compare the signal response of a standard in a pure solvent versus a matrix-matched standard.[2]

Q4: What quality control (QC) samples should I include in my TBT analysis?

A4: A robust QC protocol should include method blanks to check for contamination, laboratory control samples (LCS) to assess method performance, and matrix spikes/matrix spike duplicates (MS/MSD) to evaluate the effect of the sample matrix on the analytical method. The use of an appropriate internal standard, such as deuterated TBT (TBT-d27), is also highly recommended to correct for variations in extraction efficiency and instrument response.[3]

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My TBT peak is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue in GC analysis and can significantly affect integration and quantification.[4]

  • Possible Causes:

    • Active Sites in the GC System: Polar TBT derivatives can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner, the column, or connections. This is a primary cause of peak tailing.[4]

    • Improper Column Installation: If the column is not cut properly or installed at the correct depth in the inlet or detector, it can create dead volumes and cause peak tailing.[4][5]

    • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.[4]

    • Inappropriate Liner: Using a liner without deactivation or one that is not suitable for the injection technique can cause peak distortion.

  • Solutions:

    • Use Deactivated Liners and Columns: Employ liners that are chemically deactivated to minimize interactions with active analytes. Using a column specifically designed for inertness is also beneficial.

    • Proper Column Maintenance: Regularly trim a small portion (10-20 cm) from the front of the column to remove accumulated contaminants and active sites.[4] Ensure the column is cut flat and installed according to the manufacturer's instructions.

    • Optimize Inlet Parameters: Ensure the inlet temperature is sufficient to volatilize the derivatized TBT without causing degradation.

Issue 2: Low Sensitivity or No TBT Peak

Q: I am not seeing a TBT peak, or the signal is very low. What should I check?

A: The absence or weakness of the TBT signal can be attributed to several factors throughout the analytical process.

  • Possible Causes:

    • Inefficient Derivatization: The derivatization reaction may be incomplete due to degraded reagents, incorrect pH, or suboptimal reaction time and temperature. Sodium tetraethylborate (NaBEt4) is particularly sensitive to moisture and should be handled accordingly.

    • Analyte Loss During Sample Preparation: TBT can be lost during extraction or solvent evaporation steps. Evaporating the sample to dryness can lead to the loss of volatile TBT derivatives.

    • Injector Problems: Leaks in the injector, a plugged syringe, or an incorrect injection volume can all lead to a reduced amount of sample reaching the column.[6][7]

    • MS Detector Issues: An untuned or dirty MS source can result in poor sensitivity. Incorrect MS parameters, such as the selected ions for monitoring, can also lead to a weak signal.

  • Solutions:

    • Verify Derivatization Reagent Activity: Prepare fresh derivatization reagents and optimize the reaction conditions (pH, temperature, and time).

    • Careful Sample Handling: Avoid evaporating extracts to complete dryness. Use a gentle stream of nitrogen and stop the evaporation when a small volume of solvent remains.

    • System Maintenance: Regularly check for leaks in the GC inlet using an electronic leak detector. Clean or replace the syringe and inlet liner as needed.

    • MS Optimization: Tune the mass spectrometer according to the manufacturer's recommendations. Ensure the correct m/z ions for the derivatized TBT are being monitored in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Issue 3: Poor Reproducibility and Inaccurate Quantification

Q: My results are not reproducible, and the quantification seems incorrect. What could be the problem?

A: Lack of reproducibility and inaccurate quantification are often linked to matrix effects and inconsistencies in sample preparation.

  • Possible Causes:

    • Matrix Effects: Co-extracted matrix components can enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate results.[8][9][10][11]

    • Inconsistent Sample Preparation: Variations in extraction efficiency, derivatization yield, or final extract volume will lead to poor reproducibility.

    • Lack of Internal Standard: Without an internal standard, it is difficult to correct for variations that occur during the analytical process.[12]

  • Solutions:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[2]

    • Standard Addition: For complex matrices, the standard addition method can provide more accurate quantification by accounting for matrix effects in each individual sample.[8]

    • Use of Internal Standards: Add a suitable internal standard, such as a deuterated or isotopically labeled TBT analog (e.g., TBT-d27), to all samples, standards, and blanks at the beginning of the sample preparation process.[3][13] This will help to correct for analyte losses and variations in instrument response.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for TBT Analysis

ParameterValueReference
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)[14][15]
Injector Temperature 250 - 280 °C[13]
Oven Program Initial 60-80°C, ramp to 280-300°C[13][14]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[1]
MS Ion Source Temp. 230 - 300 °C[1][13]
MS Quadrupole Temp. 150 °C[13]
Ionization Mode Electron Ionization (EI) at 70 eV[1][13]
Acquisition Mode Selected Ion Monitoring (SIM)[16]

Table 2: Common Quantifier and Qualifier Ions for Ethylated TBT (TBT-Et)

Ion Typem/z
Quantifier Ion 235
Qualifier Ion 1 291
Qualifier Ion 2 263

Table 3: Performance Metrics for TBT Analysis Methods

ParameterTypical ValueReference
Limit of Detection (LOD) 0.03 - 1.5 ng/g (sediment)[16][17]
0.70 ng/L (water)[15]
Limit of Quantification (LOQ) 0.1 - 2.3 ng/g (sediment)[16]
2.1 ng/L (water)[15]
Recovery 89 - 103%[14][15]
Linearity (R²) > 0.99[15]

Detailed Experimental Protocol: TBT Analysis in Sediment

This protocol provides a general methodology for the extraction, derivatization, and analysis of TBT in sediment samples.

1. Sample Preparation and Extraction:

  • Weigh approximately 2-5 g of homogenized sediment into a centrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., TBT-d27).

  • Add 10 mL of extraction solvent (e.g., a mixture of hexane (B92381) and tropolone, or methanol/acetic acid).[3][13]

  • Vortex the sample for 1 minute and then sonicate for 15-30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process twice more, combining the supernatants.

2. Derivatization (Ethylation with NaBEt4):

  • To the combined extract, add 10 mL of deionized water and 1 mL of acetate (B1210297) buffer (pH 4.5-5.5).

  • Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (NaBEt4) in ethanol.

  • Shake the mixture vigorously for 30 minutes to allow for the ethylation of TBT.

  • Allow the layers to separate. The derivatized TBT will be in the organic (upper) layer.

3. Clean-up and Concentration:

  • Carefully transfer the organic layer to a clean tube containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Do not evaporate to dryness.

4. GC-MS Analysis:

  • Inject 1 µL of the final extract into the GC-MS system.

  • Use the parameters outlined in Table 1, or an optimized in-house method.

  • Acquire data in SIM mode, monitoring the ions listed in Table 2.

5. Quantification:

  • Quantify the TBT concentration using a calibration curve prepared with standards that have undergone the same extraction and derivatization procedure. The use of an internal standard is crucial for accurate quantification.

Visualizations

TBT_Signaling_Pathway TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Binds & Activates PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) TBT->PPARg Binds & Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer DNA DNA (PPRE) Heterodimer->DNA Binds to PPRE Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Adipogenesis Increased Adipogenesis & Lipid Metabolism Gene_Expression->Adipogenesis Leads to

Caption: TBT interaction with RXR and PPARγ nuclear receptors.

GCMS_Troubleshooting_Workflow Start Problem with TBT Analysis Check_Peak Abnormal Peak Shape? Start->Check_Peak Tailing Peak Tailing/ Fronting Check_Peak->Tailing Yes No_Peak Low/No Signal? Check_Peak->No_Peak No Sol_Tailing Check: - Liner Deactivation - Column Installation - Column Contamination - Inlet Temperature Tailing->Sol_Tailing Low_Signal Low Sensitivity/ No Peak No_Peak->Low_Signal Yes Reproducibility Poor Reproducibility? No_Peak->Reproducibility No Sol_Low_Signal Check: - Derivatization Reagents - Sample Prep Steps - Injector Leaks - MS Tune & Parameters Low_Signal->Sol_Low_Signal Poor_Repro Inaccurate Quantification Reproducibility->Poor_Repro Yes End Problem Resolved Reproducibility->End No Sol_Poor_Repro Implement: - Matrix-Matched Standards - Standard Addition - Internal Standards Poor_Repro->Sol_Poor_Repro Sol_Tailing->End Sol_Low_Signal->End Sol_Poor_Repro->End

Caption: A troubleshooting workflow for TBT analysis by GC-MS.

References

Technical Support Center: Method Refinement for TBT Quantification in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Tributyltin (TBT) in biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of TBT in biological tissues.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The extraction solvent and method may not be efficient for the specific tissue matrix. Biological tissues are complex and TBT can be strongly bound to cellular components.[1][2]- Optimize Extraction Solvent: Test different organic solvents or solvent mixtures (e.g., hexane (B92381), toluene, dichloromethane (B109758) with modifiers like tropolone (B20159) or acetic acid). Acidification of the solvent can improve extraction efficiency.[3][4] - Enhance Extraction Method: Increase sonication time or employ techniques like microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) to improve analyte release from the tissue matrix. - Tissue Digestion: For particularly difficult matrices, consider enzymatic (e.g., proteinase K) or chemical (e.g., methanolic KOH) digestion prior to solvent extraction.[3]
Analyte Degradation: TBT can degrade during sample preparation, especially at high temperatures or extreme pH.- Control Temperature: Perform extraction and solvent evaporation steps at low temperatures. Use a gentle stream of nitrogen for solvent evaporation instead of high heat. - pH Adjustment: Ensure the pH of the sample and extraction solvent is optimized and controlled throughout the process.
Poor Chromatographic Peak Shape (Tailing, Broadening) Active Sites in GC System: Polar organotin compounds can interact with active sites in the GC inlet liner, column, or detector, leading to poor peak shape.- Silylation of Glassware: Silanize all glassware, including inlet liners and vials, to reduce active sites.[5] - Use of a Guard Column: Install a guard column before the analytical column to trap non-volatile matrix components. - Column Choice: Use a column specifically designed for organotin analysis or one with low bleed characteristics.
Matrix Interference: Co-eluting matrix components can interfere with the analyte peak.[6][7][8]- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or gel permeation chromatography (GPC) step after extraction to remove interfering compounds.[9] - Optimize Chromatographic Conditions: Adjust the temperature program, carrier gas flow rate, or injection volume to improve separation from interfering peaks.
Inconsistent Derivatization Efficiency (for GC-based methods) Reagent Instability: Derivatizing agents like sodium tetraethylborate (NaBEt4) can be unstable, especially when exposed to moisture or air.[10]- Fresh Reagent Preparation: Prepare the derivatizing solution fresh for each batch of samples.[9] - Inert Atmosphere: Perform the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation. - Proper Storage: Store the solid derivatizing agent in a desiccator and away from light.
Reaction Conditions: The pH, temperature, and reaction time of the derivatization step are critical for consistent results.- Optimize pH: Buffer the reaction mixture to the optimal pH for the specific derivatizing agent. For NaBEt4, a pH around 4-5 is often used.[9] - Control Temperature and Time: Precisely control the reaction temperature and incubation time as determined during method development.
Matrix Effects in MS Detection (Ion Suppression or Enhancement) Co-eluting Matrix Components: Endogenous compounds from the biological matrix can co-elute with TBT and affect its ionization efficiency in the mass spectrometer source.[11][12]- Improve Chromatographic Separation: Use a longer column or a slower gradient (in LC-MS) to better separate TBT from matrix components.[13] - Dilution of Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[13] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[6][7] - Use of an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., TBT-d27) that co-elutes with the analyte and experiences similar matrix effects.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for TBT quantification in biological tissues?

A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16] GC-MS often requires a derivatization step to make the TBT compounds volatile enough for analysis.[9] LC-MS can often analyze TBT directly, but may be more susceptible to matrix effects.[5][13]

Q2: Why is derivatization necessary for GC-MS analysis of TBT?

A2: TBT compounds in their native form are not sufficiently volatile for gas chromatography. Derivatization converts them into more volatile and thermally stable forms, typically by alkylation (e.g., ethylation with sodium tetraethylborate) or hydride generation.[17]

Q3: What is a "matrix effect" and how can I minimize it?

A3: A matrix effect is the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[12] In biological tissues, lipids, proteins, and other endogenous molecules can cause ion suppression or enhancement in the mass spectrometer.[11] To minimize matrix effects, you can improve sample cleanup, dilute the sample extract, use matrix-matched calibration standards, or employ a stable isotope-labeled internal standard.[6][7][13]

Q4: What kind of recovery rates can I expect for TBT from biological tissues?

A4: Recovery can vary significantly depending on the tissue type, extraction method, and analytical technique. Generally, recoveries ranging from 60% to 110% are considered acceptable. However, lower recoveries for more complex matrices are not uncommon.[7][18] It is crucial to validate the extraction recovery for each specific tissue matrix you are working with.[1]

Q5: How can I ensure the accuracy and reliability of my TBT quantification data?

A5: To ensure data quality, it is essential to perform a thorough method validation. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.[3][16] The use of Certified Reference Materials (CRMs) is highly recommended for validating the accuracy of your method.[14][16]

Quantitative Data Summary

The following tables summarize typical performance characteristics of different analytical methods for TBT quantification.

Table 1: Performance of GC-based Methods for TBT Quantification

MethodMatrixDerivatization AgentLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
GC-PFPDFish Tissue (Liver, Gills)NaBEt482698 ± 12[7]
GC-MSSedimentNaBEt40.10 (as Sn)-85-95[19]
GC-MSMussel TissueGrignard Reagent---[8]
GC-ICP-MSMarine Sediment-0.03 pg (as Sn)-88.2[16]

Table 2: Performance of LC-based Methods for TBT Quantification

MethodMatrixLODLOQRecovery (%)Reference
LC-MS/MSSeawater0.8 ng/L2.5 ng/L92-102[16]
LC-MS/MSApple, Potato-< 10 µg/kg-[13]
LC-ICP-MSWater, Soil---[20]

Experimental Protocols

Detailed Methodology: TBT Quantification in Fish Tissue using GC-MS

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and tissue types.

  • Sample Preparation:

    • Homogenize a known weight (e.g., 1-2 g) of the biological tissue sample.

    • Add an internal standard (e.g., tripropyltin (B15187550) or deuterated TBT) to the homogenate.

  • Extraction:

    • Add 10 mL of a suitable extraction solvent (e.g., hexane:tropolone or acidic methanol).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant (the organic layer).

    • Repeat the extraction process on the remaining pellet and combine the supernatants.

  • Derivatization (Ethylation with NaBEt4):

    • Adjust the pH of the combined extract to 4.5 using an acetate (B1210297) buffer.[9]

    • Add 1 mL of freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt4) solution in methanol.[9]

    • Vortex the mixture for 2 minutes and let it react for 30 minutes at room temperature.[9]

    • Add 5 mL of deionized water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the derivatized (ethylated) TBT into the hexane layer.

    • Allow the layers to separate and carefully collect the upper hexane layer.

  • Cleanup (Optional but Recommended):

    • Pass the hexane extract through a small column packed with activated silica (B1680970) gel or Florisil to remove lipids and other interferences.

    • Elute the ethylated TBT with a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture).

  • Concentration and Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 0.5-1 mL.

    • Transfer the concentrated extract to a GC vial.

    • Inject 1-2 µL of the sample into the GC-MS system.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for target ions of ethylated TBT and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Tissue Biological Tissue Homogenate Tissue Homogenate Tissue->Homogenate Spiked_Sample Internal Standard Spiking Homogenate->Spiked_Sample Solvent_Addition Add Extraction Solvent (e.g., Hexane/Tropolone) Spiked_Sample->Solvent_Addition Sonication Ultrasonication Solvent_Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection pH_Adjust pH Adjustment Supernatant_Collection->pH_Adjust Add_Reagent Add Derivatizing Agent (e.g., NaBEt4) pH_Adjust->Add_Reagent Reaction Reaction Add_Reagent->Reaction LLE Liquid-Liquid Extraction Reaction->LLE Cleanup Cleanup (SPE/Florisil) LLE->Cleanup Concentration Concentration Cleanup->Concentration GCMS_Analysis GC-MS or LC-MS Analysis Concentration->GCMS_Analysis Data_Quantification Data Quantification GCMS_Analysis->Data_Quantification

Caption: Experimental workflow for TBT quantification in biological tissues.

TBT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT Tributyltin (TBT) Receptor Cell Surface Receptors TBT->Receptor Binds/Interacts Cytoskeleton Cytoskeleton Disruption TBT->Cytoskeleton Direct Effect TGF_beta_R TGF-β Receptor Receptor->TGF_beta_R Modulates SMADs SMAD Proteins TGF_beta_R->SMADs Activates pSMADs Phosphorylated SMADs SMADs->pSMADs Phosphorylation Transcription_Factors Transcription Factors pSMADs->Transcription_Factors Translocates to Nucleus & Interacts with Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified signaling pathway potentially affected by TBT.

References

Strategies to improve the stability of Tributyltin bromide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tributyltin Bromide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions and to troubleshoot common issues encountered during their use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound (TBTB) can degrade through several pathways. The primary routes of degradation are hydrolysis and photolysis.[1] Hydrolysis can occur in the presence of water, leading to the formation of tributyltin oxide and other species.[1] Photodegradation can happen upon exposure to light, breaking the carbon-tin bonds.[1][2] Additionally, TBTB is incompatible with strong acids, bases, and oxidizing agents, which can also lead to its decomposition.

Q2: What are the visible signs of degradation in a this compound solution?

A2: Signs of degradation can include the formation of a precipitate (often inorganic tin oxides), a change in color, or a noticeable decrease in the reactivity of the solution in your experiments. If you observe any of these, it is advisable to verify the quality of the solution.

Q3: How should I store my this compound solutions to maximize their shelf life?

A3: To maximize stability, solutions of this compound should be stored in a cool, dry, and dark place.[3] The container should be securely sealed to prevent exposure to moisture and air.[3] For long-term storage, keeping the solution under an inert atmosphere (e.g., argon or nitrogen) is recommended. Using amber glass vials can help protect the solution from light.

Q4: Which solvents are recommended for preparing this compound solutions?

A4: While specific stability data in various organic solvents is not extensively published, this compound is generally soluble in polar organic solvents like ethanol (B145695) and methanol.[4] For applications in organic synthesis, anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are commonly used. The choice of solvent should also be guided by the requirements of the specific reaction you are performing. Always use anhydrous solvents to minimize hydrolysis.

Q5: Can I use stabilizers in my this compound solution?

A5: While organotin compounds are themselves used as stabilizers for polymers like PVC, the addition of stabilizers to a TBTB solution for synthetic chemistry purposes is not a common practice, as it may interfere with the intended reaction.[2][5][6] The best approach to ensure stability is to follow proper preparation, handling, and storage protocols.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the solution upon storage. 1. Hydrolysis: The solution has been exposed to moisture. 2. Solubility Limit Exceeded: The concentration of TBTB is too high for the solvent, especially at lower temperatures. 3. Reaction with Contaminants: The solvent or container may have had reactive impurities.1. Ensure you are using anhydrous solvents and storing the solution under a dry, inert atmosphere. 2. Try gently warming the solution to see if the precipitate redissolves. If it does, consider using a more dilute solution for storage. If it does not, it is likely a degradation product. 3. Use high-purity, dry solvents and clean, dry glassware.
The solution has changed color (e.g., turned yellow or brown). 1. Photodegradation: The solution has been exposed to light. 2. Oxidation: The solution has been exposed to air (oxygen).1. Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light. 2. Prepare and store the solution under an inert atmosphere (argon or nitrogen).
The reaction yield is lower than expected. 1. Degradation of TBTB: The concentration of the active reagent has decreased due to decomposition. 2. Inaccurate initial concentration: The initial weighing of TBTB or volume of solvent was not precise.1. It is recommended to use freshly prepared solutions or to titrate older solutions to determine the active concentration before use. 2. Re-prepare the solution, ensuring accurate measurements.
Inconsistent results between experiments. 1. Variable solution stability: The solution is degrading over the course of your experiments. 2. Inconsistent storage conditions: Variations in temperature, light exposure, or air exposure between uses.1. Prepare smaller batches of the solution more frequently. 2. Adhere strictly to the recommended storage conditions for all solutions.

Degradation Pathway of this compound

Simplified Degradation Pathways of this compound cluster_products Degradation Products TBTB This compound (Bu3SnBr) Hydrolysis Hydrolysis (+H2O) TBTB->Hydrolysis Photolysis Photolysis (Light/UV) TBTB->Photolysis Oxidation Oxidation (+O2) TBTB->Oxidation TBTO Bis(tributyltin) oxide ((Bu3Sn)2O) Hydrolysis->TBTO DBT Dibutyltin compounds (Bu2SnX2) Photolysis->DBT Oxidation->TBTO MBT Monobutyltin compounds (BuSnX3) DBT->MBT Further degradation InorganicSn Inorganic Tin (Sn(IV)) MBT->InorganicSn Further degradation

Caption: Key degradation routes for this compound.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a 1.0 M solution of this compound in anhydrous THF.

Materials:

  • This compound (handle as a toxic substance)

  • Anhydrous tetrahydrofuran (THF) (from a freshly opened bottle or distilled from a suitable drying agent)

  • Argon or Nitrogen gas supply

  • Dry, oven-dried glassware (round-bottom flask, graduated cylinder, syringe)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the glassware and purge with a dry, inert gas (argon or nitrogen) for at least 10 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the procedure.

  • In the inert atmosphere, carefully weigh the required amount of this compound and add it to the round-bottom flask containing a magnetic stir bar.

  • Using a dry syringe or cannula, transfer the calculated volume of anhydrous THF to the flask.

  • Stir the mixture at room temperature until the this compound is completely dissolved.

  • The solution is now ready for use. If it is to be stored, transfer it via cannula to a clean, dry, amber glass storage vessel that can be sealed with a septum or a screw cap with a PTFE liner.

  • Flush the headspace of the storage vessel with inert gas before sealing.

  • Label the vessel clearly with the contents, concentration, date of preparation, and any safety warnings.

Protocol 2: Quality Control of this compound Solutions by Titration

This protocol provides a method to determine the concentration of active this compound in a solution. This is particularly useful for older solutions or those with suspected degradation. A simple acid-base titration is not suitable. Instead, a titration with iodine can be performed.

Materials:

  • This compound solution to be tested

  • Standardized solution of iodine (I₂) in a suitable solvent (e.g., toluene)

  • Starch solution (as indicator, if a two-phase titration is performed with an aqueous layer) or visual endpoint detection

  • Anhydrous solvent (e.g., toluene)

  • Burette, flasks, and other standard titration glassware, all oven-dried.

Procedure:

  • Work under an inert atmosphere to prevent interference from air and moisture.

  • Accurately pipette a known volume of the this compound solution into a dry flask.

  • Dilute with the anhydrous solvent.

  • Titrate with the standardized iodine solution. The reaction is: Bu₃SnBr + I₂ → Bu₃SnI + IBr. The endpoint is the first appearance of a persistent brown or violet color from the excess iodine.

  • Record the volume of iodine solution used.

  • Calculate the molarity of the this compound solution using the stoichiometry of the reaction.

Note: This is a generalized procedure. The specific conditions may need to be optimized for your particular setup.

Troubleshooting Workflow for Solution Instability

Troubleshooting this compound Solution Instability start Instability Observed (Precipitate, Color Change, Low Yield) check_storage Review Storage Conditions start->check_storage check_prep Review Preparation Protocol check_storage->check_prep No improper_storage Improper Storage: - Light Exposure? - Air/Moisture Exposure? - Incorrect Temperature? check_storage->improper_storage Yes improper_prep Improper Preparation: - Anhydrous Solvent Used? - Dry Glassware? - Inert Atmosphere? check_prep->improper_prep Yes test_solution Is the solution still usable? check_prep->test_solution No correct_storage Action: Store in sealed amber vial under inert gas in a cool, dark place. improper_storage->correct_storage correct_storage->test_solution correct_prep Action: Re-prepare solution using strict anhydrous and inert techniques. improper_prep->correct_prep end_new Use freshly prepared solution. correct_prep->end_new titrate Action: Titrate to determine active concentration. test_solution->titrate Maybe discard Action: Dispose of solution according to safety protocols. test_solution->discard No (heavy precipitate) end_ok Solution is usable, concentration known. titrate->end_ok

Caption: A step-by-step guide to troubleshooting unstable TBTB solutions.

References

Validation & Comparative

A Comparative Guide to Validating a New Analytical Method for Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Tributyltin (TBT) compounds, such as Tributyltin bromide, is of paramount importance due to their significant toxicity and environmental persistence. The validation of a new analytical method is a critical process that ensures the generated data is fit for its intended purpose. This guide provides a comprehensive comparison of common analytical techniques used for TBT analysis, supported by experimental data and detailed protocols, to aid in the validation of a new analytical method.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended use.[1] Key performance characteristics that must be evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4] Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for conducting these validation studies.[1][5][6][7][8]

Comparison of Analytical Techniques for Tributyltin Analysis

The most common and well-established methods for the determination of organotin compounds, including TBT, are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10][11] Each technique offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds. For organotin analysis, a derivatization step is typically required to convert the polar TBT compounds into more volatile forms suitable for GC analysis.[11][12][13][14] Ethylation and pentylation are common derivatization techniques.[12][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing a wider range of compounds, including those that are not easily volatilized, without the need for derivatization.[10][11][13] This simplifies sample preparation and reduces the potential for analytical errors.[13] LC-MS/MS, in particular, provides high sensitivity and selectivity.[13][15]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique that offers extremely low detection limits for tin. When coupled with a separation technique like GC or LC, it allows for the speciation of different organotin compounds.[16][17][18][19][20] GC-ICP-MS is a highly sensitive method for the determination of TBT in various matrices.[18][19] LC-ICP-MS combines the separation power of liquid chromatography with the high sensitivity of ICP-MS, eliminating the need for derivatization.[17]

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the different analytical techniques used for TBT analysis, compiled from various studies.

Table 1: Comparison of Key Performance Parameters for TBT Analysis

ParameterGC-MSLC-MS/MSGC-ICP-MS
Specificity High, especially with MS detection.[21]High, particularly with MS/MS.[13][15]Very high, elemental and isotopic specificity.[18][19]
**Linearity (R²) **> 0.99[22]> 0.99[23]> 0.99
Accuracy (% Recovery) 75-125%[24]92-102%[23]95-108%[25]
Precision (% RSD) < 20%[22][24]< 16%[23]< 5%
LOD 0.03 ng/L - 1.25 ng Sn g⁻¹[26]0.8 ng/L[23]0.34 - 2.1 ng/L as Sn[20]
LOQ 0.1 ng/L - 2.5 ng/L[23][26]2.5 ng/L[23]60 pg/L[22]

Table 2: Summary of Derivatization and Sample Preparation Steps

TechniqueDerivatization RequiredCommon Sample Preparation Steps
GC-MS Yes[12][13][14]Extraction (LLE, SPE), Derivatization (e.g., ethylation with NaBEt₄), Clean-up.[12][16][24]
LC-MS/MS No[10][11][13]Extraction (LLE, SPE, PSE), Filtration.[13][15][23]
GC-ICP-MS YesExtraction, Derivatization, Clean-up.[18][19]

Experimental Protocols

GC-MS Method for Tributyltin Analysis

This protocol provides a general procedure for the determination of TBT in water samples using GC-MS, including a derivatization step.

a. Sample Preparation and Extraction:

  • Acidify the water sample to a pH of approximately 4.5.[24]

  • Add an internal standard.

  • Perform in-situ derivatization by adding sodium tetraethylborate (NaBEt₄).[24]

  • Extract the derivatized organotin compounds using a suitable organic solvent like dichloromethane (B109758) (DCM) or hexane (B92381) via liquid-liquid extraction.[24]

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.[24]

b. Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organometallic compounds (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of derivatized TBT from other sample components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[21][24]

LC-MS/MS Method for Tributyltin Analysis

This protocol outlines a general procedure for the direct determination of TBT in water samples using LC-MS/MS.

a. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • For trace-level analysis, a solid-phase extraction (SPE) step may be employed to concentrate the analyte.[17][23]

  • Add an internal standard.

  • The sample is then ready for direct injection or can be diluted with the mobile phase.[13]

b. Instrumental Analysis:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.[13][15]

  • Mobile Phase: A gradient of methanol (B129727) and water containing a small amount of formic acid or ammonium (B1175870) formate.[13][15]

  • Mass Spectrometer (MS/MS): A tandem mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Selected reaction monitoring (SRM) is used for quantification, monitoring the transition of the parent TBT ion to specific product ions.[23]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of a new analytical method, from planning to final documentation, in accordance with regulatory guidelines.

G cluster_0 Phase 1: Planning cluster_2 Phase 3: Data Analysis & Documentation P1 Define Analytical Method Requirements P2 Develop Validation Protocol P1->P2 E1 Specificity/ Selectivity P2->E1 E2 Linearity & Range E3 Accuracy E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness D1 Analyze Validation Data E6->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to Tributyltin Bromide and Triphenyltin Bromide as Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have long been recognized for their potent biocidal properties. Among these, tributyltin and triphenyltin (B1233371) derivatives have been extensively investigated and utilized as fungicides in various applications, from agriculture to marine anti-fouling coatings. This guide provides a comparative analysis of the fungicidal performance of tributyltin bromide and triphenyltin bromide, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative data for the bromide derivatives is limited, this guide synthesizes available information on closely related tributyltin and triphenyltin compounds to provide a comprehensive overview for research and development purposes.

Quantitative Performance Data

The fungicidal efficacy of organotin compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

The following tables summarize the available quantitative data for tributyltin and triphenyltin derivatives against common fungal pathogens. It is important to note that the specific anionic ligand (e.g., bromide, chloride, acetate) can influence the compound's activity, and the data presented here is for various derivatives, providing a general comparison of the tributyltin and triphenyltin moieties.

Table 1: Antifungal Activity of Tributyltin Derivatives

Fungal SpeciesTributyltin DerivativeMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansTributyltin salicylate (B1505791) derivatives1.46 x 10-5 M-[1]
Aspergillus nigerTributyltin salicylate derivatives1.46 x 10-5 M-[1]
Yam rot fungin-tributyltin acetate (B1210297)5.0-[2]

Table 2: Antifungal Activity of Triphenyltin Derivatives

Fungal SpeciesTriphenyltin DerivativeMIC (µg/mL)MFC (µg/mL)Reference
Candida spp.Triphenyltin carboxylate--[3]
Aspergillus spp.Triphenyltin carboxylate--[3]

Mechanism of Action

The fungicidal activity of tributyltin and triphenyltin compounds stems from their ability to disrupt fundamental cellular processes in fungi, primarily targeting cellular energy production and membrane integrity.

Triphenyltin Compounds:

Triphenyltin derivatives are potent inhibitors of oxidative phosphorylation. Their primary target is the F-type ATP synthase (F1Fo-ATPase) located in the inner mitochondrial membrane. Specifically, they are thought to interact with the Fo proton channel of the enzyme, thereby blocking the flow of protons and inhibiting the synthesis of ATP. This disruption of the cell's energy currency leads to metabolic collapse and cell death.[4]

Tributyltin Compounds:

Tributyltin compounds also interfere with cellular energy metabolism, but their target can be the vacuolar-type H+-ATPase (V-ATPase).[5] V-ATPases are crucial for maintaining the acidic environment of various intracellular organelles. Inhibition of V-ATPase disrupts ion homeostasis and pH gradients, leading to a cascade of detrimental effects on cellular function. Additionally, tributyltin compounds are known to interact with and disrupt the fungal cell membrane, affecting its lipid composition and leading to leakage of essential ions like potassium.

Signaling Pathway Diagrams

Triphenyltin_MoA cluster_Mitochondrion Mitochondrion TPP Triphenyltin Bromide Proton_Channel Fo Proton Channel TPP->Proton_Channel Inhibition Mitochondrion Mitochondrion IMM Inner Mitochondrial Membrane ATP_Synthase F-type ATP Synthase (F1Fo-ATPase) ATP_Production ATP Production Proton_Channel->ATP_Production Proton Motive Force (Blocked) Cell_Death Fungal Cell Death ATP_Production->Cell_Death Energy Depletion

Caption: Mechanism of action of Triphenyltin Bromide.

Tributyltin_MoA cluster_Fungal_Cell Fungal Cell TBT Tributyltin Bromide Cell_Membrane Cell Membrane TBT->Cell_Membrane Disruption V_ATPase V-type H+-ATPase TBT->V_ATPase Inhibition Fungal_Cell Fungal Cell Membrane_Integrity Membrane Integrity (Compromised) Cell_Membrane->Membrane_Integrity Ion_Homeostasis Ion Homeostasis (Disrupted) V_ATPase->Ion_Homeostasis Cell_Death Fungal Cell Death Ion_Homeostasis->Cell_Death Membrane_Integrity->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The evaluation of the antifungal activity of tributyltin and triphenyltin bromide is conducted using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (CLSI M27-A2)

This method is used to determine the MIC of antifungal agents against yeast isolates, such as Candida species.[6][7][8][9][10]

Experimental Workflow:

CLSI_M27_A2_Workflow start Start prep_inoculum Prepare Yeast Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate Wells (Yeast + Drug Dilutions) prep_inoculum->inoculate_plate prep_drug Prepare Serial Dilutions of Organotin Compound prep_drug->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end CLSI_M38_A2_Workflow start Start prep_spores Prepare Spore Suspension (Count with Hemocytometer) start->prep_spores inoculate_plate Inoculate Microtiter Plate Wells (Spores + Drug Dilutions) prep_spores->inoculate_plate prep_drug Prepare Serial Dilutions of Organotin Compound prep_drug->inoculate_plate incubate Incubate at 35°C for 48-72 hours inoculate_plate->incubate read_mic Visually Determine MIC (No Visible Growth) incubate->read_mic end End read_mic->end

References

Comparative Toxicity of Tributyltin (TBT) and Other Organotin Biocides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the toxicity of tributyltin (TBT) and other significant organotin biocides, including triphenyltin (B1233371) (TPT), dibutyltin (B87310) (DBT), and monobutyltin (B1198712) (MBT). The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their relative toxicities, mechanisms of action, and the experimental methodologies used for their assessment.

Executive Summary

Organotin compounds, a class of organometallic chemicals, have been widely used for their biocidal properties, most notably in antifouling paints for marine vessels. However, their persistence and high toxicity to non-target organisms have raised significant environmental and health concerns. The toxicity of organotin compounds generally follows the order: tri-substituted (e.g., TBT, TPT) > di-substituted (e.g., DBT) > mono-substituted (e.g., MBT). This guide presents quantitative toxicity data, details key experimental protocols, and visualizes the primary signaling pathway affected by these compounds to aid in further research and development of safer alternatives.

Data Presentation: Comparative Toxicity of Organotin Compounds

The following tables summarize the available quantitative data on the acute and in vitro toxicity of TBT, TPT, DBT, and MBT.

Table 1: Comparative Acute Toxicity (LD50)

CompoundSpeciesRoute of AdministrationLD50 (mg/kg body weight)
Tributyltin (TBT) Oxide RatOral175 - 200
MouseOral44 - 230
Triphenyltin (TPT) Acetate RatOral136 - 155
MouseOral81 - 93
Dibutyltin (DBT) Dichloride RatOral112 - 219
MouseOral74 - 80
Monobutyltin (MBT) Trichloride RatOral1370 - 2310

Table 2: Comparative In Vitro Cytotoxicity (IC50)

CompoundCell LineExposure TimeIC50 (µM)Reference
Tributyltin (TBT) Chloride Human neuroblastoma (SH-SY5Y)24h~0.5 - 1.0[1]
Human breast cancer (MCF-7)48h~0.2[2]
Triphenyltin (TPT) Chloride Human breast cancer (MCF-7)48h~0.4[2]
Dibutyltin (DBT) Dichloride Human neuroblastoma (SH-SY5Y)24h~0.1 - 1.0[1]
Mussel digestive gland mitochondria-0.19 (inhibition of Mg-ATPase)[3]
Monobutyltin (MBT) Trichloride Human neuroblastoma (SH-SY5Y)24h>10 (lighter cytotoxic changes)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicity data. The following are generalized protocols for key experiments cited in the toxicological assessment of organotin compounds.

Acute Oral Toxicity (LD50) Determination (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

  • Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used. Animals are acclimated to laboratory conditions for at least 5 days before the test.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). A series of fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg) are used. The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Procedure: The test proceeds in a stepwise manner. A single animal is dosed at the selected starting dose.

    • If the animal dies, the next animal is dosed at a lower fixed dose level.

    • If the animal survives, the next two animals are dosed at the same dose level. If both survive, the test is stopped. If one or both die, the next animal is dosed at a lower dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior), and body weight changes for at least 14 days.[4]

  • Data Analysis: The LD50 is estimated based on the mortality data and the dose levels used, falling within a particular toxicity class.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Culture: A suitable cell line (e.g., human neuroblastoma SH-SY5Y) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Treatment: The organotin compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations. The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway: Organotin-Mediated Activation of RXR-PPARγ

Organotin compounds, particularly TBT and TPT, are known endocrine disruptors that can activate the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ) heterodimer. This activation can lead to various physiological effects, including adipogenesis (fat cell differentiation).

RXR_PPARG_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organotin Organotin (TBT/TPT) RXR RXR Organotin->RXR Binds to LBD PPARG PPARγ Organotin->PPARG Binds to LBD Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARG->Heterodimer CoR Co-repressors Heterodimer->CoR Dissociation PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to CoA Co-activators PPRE->CoA Recruitment of Gene_Transcription Target Gene Transcription CoA->Gene_Transcription Initiates Adipogenesis Adipogenesis & Other Effects Gene_Transcription->Adipogenesis

Caption: Organotin activation of the RXR-PPARγ signaling pathway.

Experimental Workflow: General Toxicity Assessment of Organotin Compounds

The assessment of organotin toxicity typically follows a structured workflow, beginning with in vitro assays and potentially progressing to in vivo studies for a comprehensive evaluation.

Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Confirmation cluster_analysis Phase 4: Data Analysis & Risk Assessment Test_Substance Test Substance (Organotin Compound) Literature_Review Literature Review & Preliminary Data Test_Substance->Literature_Review Experimental_Design Experimental Design (Dose Selection, Endpoints) Literature_Review->Experimental_Design Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, Neutral Red) Experimental_Design->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assays (e.g., Ames Test, Micronucleus) Cytotoxicity_Assay->Genotoxicity_Assay Data_Analysis Data Analysis & Statistical Evaluation Cytotoxicity_Assay->Data_Analysis Mechanism_Assay Mechanistic Assays (e.g., Receptor Binding, Enzyme Inhibition) Genotoxicity_Assay->Mechanism_Assay Genotoxicity_Assay->Data_Analysis Acute_Toxicity Acute Toxicity Studies (e.g., LD50) Mechanism_Assay->Acute_Toxicity Inform dose selection Mechanism_Assay->Data_Analysis Subchronic_Toxicity Sub-chronic/Chronic Studies (e.g., 28-day, 90-day) Acute_Toxicity->Subchronic_Toxicity Acute_Toxicity->Data_Analysis Repro_Dev_Toxicity Reproductive & Developmental Toxicity Studies Subchronic_Toxicity->Repro_Dev_Toxicity Subchronic_Toxicity->Data_Analysis Repro_Dev_Toxicity->Data_Analysis Risk_Assessment Hazard Identification & Risk Characterization Data_Analysis->Risk_Assessment

Caption: General workflow for assessing organotin toxicity.

Conclusion

The data presented in this guide clearly demonstrate the significant toxicity of organotin compounds, with tributyltin and triphenyltin exhibiting the highest potency. Their ability to disrupt critical signaling pathways, such as the RXR-PPARγ axis, at low concentrations underscores the potential for adverse health effects. The provided experimental protocols offer a standardized framework for future research, ensuring the generation of comparable and reliable data. It is imperative that research continues to explore the full toxicological profile of these compounds and to develop safer, more environmentally benign alternatives.

References

A Comparative Guide to HPLC and GC Methods for Tributyltin (TBT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tributyltin (TBT), a persistent organic pollutant with significant environmental and health impacts, is crucial for regulatory monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The choice between HPLC and GC for TBT analysis often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of both methods, primarily when coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a common and highly sensitive detection technique for organotin analysis.

Performance ParameterHPLC-ICP-MSGC-ICP-MSKey Considerations
Limit of Detection (LOD) 3 pg TBT as Sn[1][2]0.03 pg TBT as Sn[1][2]GC generally offers significantly lower detection limits.
Limit of Quantification (LOQ) 0.03 µg g⁻¹[3]0.002 µg g⁻¹[3]Consistent with LOD, GC provides superior quantification limits.
Accuracy (Recovery) 88.2% (for PACS-2 CRM)[4]88% (for PACS-2 CRM)[4]Both methods demonstrate good accuracy with certified reference materials.
Precision (%RSD) 1.6% - 6.5%[2][3]1.7% - 3.8%[2][3]GC tends to offer slightly better precision.[1]
Sample Throughput Higher (shorter injection-to-injection time)[2]Lower (due to temperature programming)[2]HPLC can be faster for single-analyte focused analysis.
Derivatization Step Not required[2]Mandatory[2][5]The need for derivatization in GC adds time and potential for error.
Simultaneous Analysis Limited to 5-6 organotin compounds[2]Capable of separating 10-12 compounds in a single run[2]GC is superior for multi-analyte screening of various organotins.
Cost per Sample Lower[2]Higher (due to derivatizing agents)[2]Reagent costs for GC sample preparation can be a factor.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for TBT analysis using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

The primary advantage of HPLC for TBT analysis is the elimination of the derivatization step, simplifying sample preparation.[2]

1. Sample Preparation (e.g., Sediment)

  • Extraction: An accelerated solvent extraction (ASE) is performed on the sample.

  • Spiking: For species-specific isotope dilution analysis (SS-IDMS), the sample is spiked with a known amount of an enriched TBT isotope (e.g., ¹¹⁷Sn-enriched TBT).[6]

  • Dilution: The extract is appropriately diluted with a suitable solvent prior to injection.

2. HPLC-ICP-MS Conditions

  • HPLC System: An Agilent 1100 series or equivalent.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol (B129727) and water containing a buffer like ammonium (B1175870) acetate (B1210297) is often employed.

  • Flow Rate: Typically around 1 mL/min.

  • Injection Volume: 20 µL.

  • ICP-MS System: An Agilent 7500ce or equivalent, used as a detector.

  • Nebulizer: A MicroMist nebulizer is suitable.

  • Plasma Conditions: Optimized for sensitivity and stability.

Gas Chromatography (GC) Method

GC analysis of TBT necessitates a derivatization step to convert the non-volatile TBT into a volatile species suitable for gas-phase separation.[2][5]

1. Sample Preparation (e.g., Sediment)

  • Extraction: Similar to HPLC, an extraction method like ASE is used.[1]

  • Spiking: For IDMS, the sample is spiked with an enriched TBT isotope.[7]

  • Derivatization: The extracted TBT is derivatized to a more volatile form. Common derivatizing agents include:

    • Grignard Reagents (e.g., pentylmagnesium bromide): This converts TBT to a pentylated derivative.[8]

    • Sodium tetraethylborate (NaBEt₄): This ethylates the TBT.[5][8] The resulting ethyl derivatives are then analyzed.[5]

  • Clean-up: The derivatized extract is often purified using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove matrix interferences.[8]

  • Concentration: The final extract is concentrated to a small volume.

2. GC-ICP-MS Conditions

  • GC System: An Agilent 6890N or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Temperature Program: A temperature gradient is used to separate the organotin compounds.

  • ICP-MS System: An Agilent 7500ce or equivalent, coupled to the GC via a heated transfer line.

  • Plasma Conditions: Oxygen is often added to the plasma auxiliary gas to reduce interferences and improve sensitivity.[6]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sediment Sample Extraction Accelerated Solvent Extraction (ASE) Sample->Extraction Spiking Spiking with ¹¹⁷Sn-enriched TBT Extraction->Spiking Dilution Dilution Spiking->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ICPMS ICP-MS Detection HPLC->ICPMS Data Data Acquisition & Processing ICPMS->Data

Caption: Experimental workflow for TBT analysis by HPLC-ICP-MS.

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sediment Sample Extraction Accelerated Solvent Extraction (ASE) Sample->Extraction Spiking Spiking with ¹¹⁷Sn-enriched TBT Extraction->Spiking Derivatization Derivatization (e.g., Ethylation with NaBEt₄) Spiking->Derivatization Cleanup SPE Cleanup (e.g., Florisil) Derivatization->Cleanup Concentration Concentration Cleanup->Concentration GC GC Separation (DB-5ms Column) Concentration->GC ICPMS ICP-MS Detection GC->ICPMS Data Data Acquisition & Processing ICPMS->Data

Caption: Experimental workflow for TBT analysis by GC-ICP-MS.

Conclusion

Both HPLC and GC, when coupled with sensitive detectors like ICP-MS, are powerful techniques for the determination of TBT in various matrices. The choice between the two methods should be guided by the specific analytical requirements.

  • GC-ICP-MS is the preferred method when the utmost sensitivity is required, and there is a need to screen for a wide range of organotin compounds simultaneously. However, this comes at the cost of a more laborious and expensive sample preparation process due to the mandatory derivatization step.[2]

  • HPLC-ICP-MS offers a simpler and faster analytical approach by eliminating the need for derivatization, making it well-suited for routine analysis focused on a smaller number of target organotins.[2] While its sensitivity is generally lower than that of GC-ICP-MS, it is often sufficient for many environmental monitoring applications.

Ultimately, a thorough validation of the chosen method using certified reference materials is essential to ensure the accuracy and reliability of the analytical data.[4]

References

A Comparative Guide to Inter-laboratory Measurement of Tributyltin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Tributyltin (TBT), a persistent organotin compound subject to environmental monitoring. The performance of common analytical techniques is compared based on validation studies using Certified Reference Materials (CRMs), ensuring an objective assessment for researchers, scientists, and professionals in drug development and environmental science.

Data Presentation: Performance of Analytical Methods

The selection of an analytical method for TBT quantification is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various mass spectrometric detectors, are the most prevalent techniques. The following table summarizes their performance characteristics from studies utilizing internationally recognized CRMs, such as PACS-2 and ERM-477 marine sediments and tissues.

Analytical MethodCertified Reference Material (CRM)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
GC-MS PACS-2Marine Sediment1.5 ng/g (as Sn)[1]-88%[1]3.2%[1]
GC-ICP-MS PACS-2Marine Sediment0.03 pg (as Sn)-88.2%-
HPLC-ICP-MS PACS-2Marine Sediment3 pg (as Sn)-88.2% (864 ± 35 ng/g vs. certified 980 ± 130 ng/g)[2]-
LC-MS/MS -Seawater0.8 ng/L2.5 ng/L92-102%[1]< 16%[1]
GC-FPD BCR-462Sediment--Quantitative recovery reported[3]-
GC-MS ERM-477Mussel Tissue-< 1.0 µg Sn/kgGood recovery reported[4]< 10%[4]

Note: Performance metrics can vary based on specific instrumentation, sample preparation protocols, and laboratory conditions. The use of CRMs is essential for method validation and ensuring data comparability.[5]

Experimental Protocols

A generalized protocol for the determination of TBT in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This procedure includes extraction, derivatization, clean-up, and instrumental analysis.

1. Objective: To quantify the concentration of Tributyltin (TBT) in sediment samples.

2. Materials and Reagents:

  • Sediment sample (air-dried, homogenized, and sieved)

  • Certified Reference Material (e.g., PACS-2)

  • Internal Standard (e.g., Tripropyltin, TBT-d27)

  • Extraction Solvent: Toluene or Hexane with 0.1% Tropolone

  • Derivatizing Agent: Sodium tetraethylborate (NaBEt₄) or Grignard reagent (e.g., n-pentylmagnesium bromide)

  • Methanol (B129727), Acetic Acid, Sodium Acetate (B1210297) Buffer

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel or Florisil for clean-up

  • All solvents must be of pesticide residue grade or higher.

3. Sample Preparation and Extraction:

  • Weigh approximately 2-5 g of the dried sediment sample into a centrifuge tube.

  • Spike the sample with a known amount of the internal standard.

  • Add 10 mL of the extraction solvent (e.g., Toluene with Tropolone). Tropolone acts as a chelating agent to improve the extraction of polar organotin compounds.

  • Acidify the mixture with acetic acid to facilitate the extraction of TBT from the sediment matrix.

  • Extract the sample using ultrasonication for 15-30 minutes or mechanical shaking for 1-2 hours.

  • Centrifuge the sample and carefully transfer the supernatant (organic layer) to a clean tube.

  • Repeat the extraction process on the sediment pellet two more times, combining the supernatants.

4. Derivatization: Since TBT is not sufficiently volatile for GC analysis, a derivatization step is required to convert it into a more volatile form.

  • To the combined extract, add an acetate buffer to adjust the pH.

  • Add the derivatizing agent. For aqueous ethylation, a freshly prepared solution of Sodium tetraethylborate (NaBEt₄) in methanol is commonly used.[4] This converts the ionic TBT into its ethylated, volatile form.

  • Shake the mixture vigorously for 10-30 minutes to ensure complete reaction.

  • Allow the layers to separate. The derivatized (ethylated) TBT will be in the organic phase.

5. Extract Clean-up:

  • Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

  • For complex matrices, a clean-up step using a column packed with silica gel or Florisil may be necessary to remove interferences. Elute the column with an appropriate solvent mixture.

  • Further concentrate the cleaned extract to a final volume of approximately 1 mL for GC-MS analysis.

6. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organometallic compound separation (e.g., DB-5ms).

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280°C) to separate the analytes.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode. For higher selectivity and sensitivity, Selected Ion Monitoring (SIM) mode is used, targeting the characteristic ions of the derivatized TBT and the internal standard.

  • Quantification: The concentration of TBT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared from standards that have undergone the same derivatization procedure.

7. Quality Control:

  • A procedural blank, a matrix spike, and a Certified Reference Material (CRM) should be processed with each batch of samples.

  • The recovery of the matrix spike should fall within acceptable limits (e.g., 75-125%).

  • The result for the CRM should be within the certified range to validate the accuracy of the analysis.[5][6]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Sample Sediment Sample Spike Add Internal Standard (e.g., TPT) Sample->Spike Extract Solvent Extraction (Toluene/Tropolone) Spike->Extract Deriv Ethylation with NaBEt₄ Extract->Deriv Cleanup Silica Gel Column Clean-up Deriv->Cleanup Concentrate Concentrate under N₂ Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing & Quantification GCMS->Data TBT_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion TBT Tributyltin (TBT) ER_Stress ER Stress & Ca²⁺ Release TBT->ER_Stress Bax Bax/Bad Translocation TBT->Bax Calpain Calpain Activation ER_Stress->Calpain Casp12 Caspase-12 Cleavage Calpain->Casp12 Apoptosis Apoptosis Casp12->Apoptosis ER Pathway MMP Mitochondrial Membrane Permeability Change Bax->MMP CytoC Cytochrome c Release MMP->CytoC CytoC->Apoptosis Mitochondrial Pathway

References

A Guide to Accuracy in TBT Analysis: A Comparison of Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tributyltin (TBT) is critical due to its persistent and toxic nature. This guide provides an objective comparison of analytical methodologies for TBT analysis, with a focus on the use of Certified Reference Materials (CRMs) to ensure data accuracy and reliability. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate analytical strategies.

Comparative Performance of Analytical Methods

The choice of an analytical method for TBT analysis is often a trade-off between sensitivity, selectivity, and sample preparation complexity. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors are the most prevalent techniques. The following tables summarize the performance of these methods in the analysis of TBT using different CRMs.

Table 1: Performance of GC-based methods for TBT analysis in Certified Reference Materials

Analytical MethodCertified Reference Material (CRM)MatrixCertified Value (µg/kg as Sn)Measured Value (µg/kg as Sn)Recovery (%)Precision (RSD)Limit of Detection (LOD)
GC-ICP-MSPACS-2Marine Sediment980 ± 1301010 ± 40~103%-2 ng/g
GC-ICP-MSNIES No. 12Marine Sediment-180 ± 40---
GC-MSPACS-2Marine Sediment980 ± 130-88%3.2%1.5 ng/g
GC-MS/MSSedimentSediment----< 0.1 ng/g
PLE-GC-IDMSPACS-2Marine Sediment980 ± 130--1.9% (repeatability), 3.2% (intermediate)1.5 ng/g

Table 2: Performance of LC-based methods for TBT analysis in Certified Reference Materials

Analytical MethodCertified Reference Material (CRM)MatrixCertified Value (µg/kg as Sn)Measured Value (µg/kg as Sn)Recovery (%)Precision (RSD)Limit of Detection (LOD)
HPLC-ICP-MSPACS-2Marine Sediment980 ± 130960 ± 20~98%-30 ng/g
LC-MS/MSSeawaterSeawater--92-102%< 16%0.8 ng/L

Table 3: Certified Values of Common CRMs for Organotin Analysis

Certified Reference MaterialProducerTBT Certified Value (µg/kg as Sn)Other Certified Organotins
NMIJ CRM 7306-aNational Metrology Institute of Japan44 ± 3[1][2][3][4]MBT, DBT, DPhT, TPhT[1][2][3][4]
PACS-2National Research Council of Canada980 ± 130MBT, DBT
SOPH-1National Research Council of Canada-Prepared from PACS-2 and HISS-1[5]
BCR-462Institute for Reference Material and Measurement54 ± 15DBT
ERM-CE477Institute for Reference Material and Measurement2200 ± 190MBT, DBT

Experimental Protocols

Accurate TBT analysis relies on robust and well-documented experimental procedures. Below are detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) based analysis of TBT in Sediment

This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.

a) Extraction:

  • Weigh approximately 1-2 g of the homogenized sediment sample into a centrifuge tube.[6]

  • Add a suitable extraction solvent. Common choices include:

    • Acetic acid followed by ultrasonic-assisted stirring (e.g., 30 min at 55 Hz).[6]

    • A mixture of toluene (B28343) and methanol (B129727) (e.g., 1:1 v/v) with the addition of hydrochloric acid, followed by sonication for 60 minutes.

    • Pressurized Liquid Extraction (PLE) with a hexane/tropolone mixture.[7]

  • For methods involving solvent mixtures, centrifuge the sample to separate the organic layer.

b) Derivatization:

  • Transfer the organic extract to a clean vial.

  • Add a derivatizing agent to convert the ionic TBT into a more volatile form suitable for GC analysis. Sodium tetraethylborate (NaBEt4) is a commonly used reagent.[6][8]

  • The reaction is typically carried out in a buffered solution (e.g., sodium acetate-acetic acid buffer at pH 4.8) and the derivatized TBT is then extracted into an organic solvent like hexane.[6]

c) GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Inlet: Splitless mode is often preferred for trace analysis.

    • Temperature Program: An optimized temperature ramp is crucial for the separation of TBT from other organotin compounds and matrix components. A typical program might start at a lower temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a final temperature of around 250-300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized TBT. For TBT ethylated with NaBEt4, key ions would be monitored. For even higher selectivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) based analysis of TBT in Sediment

This method offers the advantage of analyzing TBT without the need for derivatization.

a) Extraction:

  • The extraction procedures are similar to those used for GC-MS, aiming to quantitatively transfer the TBT from the sediment matrix into a liquid phase compatible with HPLC.

  • Mechanical shaking with a tropolone-toluene and HCl-methanol mixture is an effective method.[8]

b) HPLC-ICP-MS Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to separate TBT from other organotin species.

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) Conditions:

    • The eluent from the HPLC is directly introduced into the ICP-MS.

    • The ICP-MS is tuned to monitor tin isotopes (e.g., m/z 120). The high sensitivity of ICP-MS allows for very low detection limits.

Mandatory Visualizations

To further clarify the analytical workflow and the principles of accuracy assessment, the following diagrams are provided.

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Assessment Sample Sediment Sample Spiking Spike with Isotopically Labeled TBT (for IDMS) Sample->Spiking Optional Extraction Extraction (e.g., Sonication, PLE) Sample->Extraction Spiking->Extraction Derivatization Derivatization (for GC-based methods) Extraction->Derivatization Required for GC LC_MS LC-MS / LC-ICP-MS Extraction->LC_MS Direct Analysis GC_MS GC-MS / GC-ICP-MS Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Accuracy_Assessment Accuracy Assessment (Comparison with CRM Certified Value) Quantification->Accuracy_Assessment Accuracy_Assessment_Logic cluster_measurement Measurement Process cluster_comparison Comparison and Validation cluster_outcome Outcome Analytical_Method Selected Analytical Method (e.g., GC-MS, LC-ICP-MS) CRM_Analysis Analysis of Certified Reference Material (CRM) Analytical_Method->CRM_Analysis Measured_Value Measured TBT Concentration CRM_Analysis->Measured_Value Comparison Comparison of Measured vs. Certified Value Measured_Value->Comparison Certified_Value CRM Certified TBT Concentration Certified_Value->Comparison Acceptable_Accuracy Acceptable Accuracy (Method Validated) Comparison->Acceptable_Accuracy Difference within acceptable limits Unacceptable_Accuracy Unacceptable Accuracy (Method Optimization Required) Comparison->Unacceptable_Accuracy Difference exceeds acceptable limits

References

A Comparative Analysis of Tributyltin (TBT) Bromide and TBT Chloride in Antifouling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifouling efficacy of two common organotin compounds: Tributyltin (TBT) Bromide and Tributyltin (TBT) Chloride. While both compounds have been historically recognized for their potent biocidal properties, understanding their relative performance is crucial for specialized research and historical data analysis. This document synthesizes available experimental data, details relevant testing methodologies, and illustrates the biological pathways affected by these compounds.

Executive Summary

Tributyltin (TBT) compounds were once the gold standard in antifouling paints due to their broad-spectrum efficacy against a wide range of marine organisms.[1][2] Both TBT bromide and TBT chloride function by slowly leaching from the paint matrix into the surrounding water, creating a toxic barrier that deters the settlement of fouling organisms like barnacles, algae, and mollusks.[3][4] The fundamental mechanism of action is attributed to the tributyltin cation ((C₄H₉)₃Sn⁺), making the specific anionic component (bromide or chloride) of secondary importance to the overall biocidal activity. However, subtle differences in solubility and leaching rates can theoretically influence their performance profiles.

Due to severe environmental toxicity and endocrine-disrupting effects on non-target marine life, the use of TBT-based antifouling paints has been globally banned by the International Maritime Organization (IMO).[1] This guide is intended for academic, research, and historical reference purposes.

Quantitative Performance Data

Performance MetricTest Organism/MethodResultSource(s)
Leaching Rate ASTM/EPA Methods1-3 µg/cm²/day[5][6]
Bubbling Method1-2 µg/cm²/day[5][6]
Barnacle Settlement Inhibition Balanus amphitrite (Barnacle) LarvaeIC50 values are not available for specific TBT salts. However, TBT compounds are known to be highly effective inhibitors of barnacle settlement.
Algal Growth Inhibition Pseudokirchneriella subcapitata (Green Algae)EC50 values are not available for specific TBT salts. TBT is highly toxic to marine algae.[1][7][8]
Acute Toxicity (LC50) Freshwater Fish (96-hour)2.6 - 13 µg/L
Marine Invertebrates (96-hour)0.42 - 19.5 µg/L
Chronic Toxicity (LOEC) Fathead Minnow (Growth)0.08 µg/L
Daphnia magna (Reproduction)0.2 µg/L[9]

Note: The absence of specific comparative data for TBT bromide and TBT chloride suggests that their antifouling performance is primarily dictated by the TBT moiety. The choice between the two may have historically been driven by manufacturing preferences, stability, or cost rather than significant differences in efficacy.

Experimental Protocols

The evaluation of antifouling agents involves a series of standardized laboratory and field tests to determine their effectiveness in preventing biofouling.

Static Raft Exposure Test (ASTM D3623)

This method is a standard for testing antifouling compositions in a natural marine environment.

  • Test Panels: Steel panels are coated with the antifouling paint system being tested. A standard control panel with a known antifouling performance is also used for comparison.[10]

  • Exposure: The panels are mounted on a rack and submerged in a shallow marine environment, typically at a depth of 1 to 10 feet. The rack is positioned to ensure that tidal currents flow parallel to the panel faces.[10][11]

  • Evaluation: Panels are inspected monthly for at least one year. The extent of fouling by different organisms (algae, barnacles, etc.) is rated, and the physical condition of the paint film is assessed.[11][12] A fouling resistance (FR) rating is often derived, where FR 100 indicates no fouling.[11]

Barnacle Larvae Settlement Assay

This laboratory bioassay determines the concentration of a biocide required to inhibit the settlement of barnacle larvae.

  • Larvae Culture: Barnacle nauplii are hatched from adult barnacles and cultured under controlled conditions until they reach the cyprid stage, which is the settling stage.[13]

  • Assay Setup: Cyprid larvae are placed in multi-well plates containing filtered seawater and a range of concentrations of the test compound.[14][15]

  • Incubation: The plates are incubated for a set period (e.g., 24-48 hours) under controlled temperature and light conditions.[15]

  • Endpoint: The number of settled and metamorphosed barnacles in each well is counted. The data is used to calculate the concentration that inhibits settlement by 50% (IC50).[16]

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater or marine microalgae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is commonly used.[7][17]

  • Test Conditions: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous, uniform illumination and controlled temperature.[17][18]

  • Growth Measurement: Algal growth is measured at least daily by determining the cell concentration or biomass.[17][19]

  • Endpoint: The growth rate and yield are compared to a control. The data is used to calculate the concentration that causes a 50% reduction in growth rate (ErC50) or yield (EbC50).[8]

Mechanism of Action & Signaling Pathways

Tributyltin exerts its toxic effects on a wide range of marine organisms by disrupting fundamental cellular processes. The primary mechanism involves the interference with cellular signaling pathways, leading to impaired development, reproduction, and ultimately, mortality.

Experimental Workflow for Antifouling Efficacy Testing

G cluster_prep Preparation cluster_lab Laboratory Assays cluster_field Field Testing cluster_eval Evaluation paint_prep Antifouling Paint Formulation panel_prep Test Panel Coating paint_prep->panel_prep leaching Leaching Rate Determination panel_prep->leaching Coated Panels barnacle Barnacle Larvae Settlement Assay panel_prep->barnacle Coated Surfaces algae Algal Growth Inhibition Test panel_prep->algae Leachate raft Static Raft Exposure (ASTM D3623) panel_prep->raft Coated Panels data Data Analysis (IC50, EC50, FR Rating) leaching->data barnacle->data algae->data raft->data report Efficacy Report data->report

Caption: Workflow for evaluating the efficacy of antifouling coatings.

TBT Interference with Cellular Signaling Pathways

Tributyltin is a potent endocrine disruptor and cytotoxic agent. It primarily interferes with calcium homeostasis and key protein kinase signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Organismal Effects TBT Tributyltin (TBT) Ca_pump ATP-driven Ca²⁺ Pump TBT->Ca_pump Inhibition Ca_channel Calcium Channels TBT->Ca_channel Stimulation MAPK_pathway MAPK/ERK Pathway TBT->MAPK_pathway Alteration of Phosphorylation Aromatase Aromatase Enzyme TBT->Aromatase Inhibition Ca_increase ↑ Intracellular Ca²⁺ Ca_channel->Ca_increase Apoptosis Apoptosis Ca_increase->Apoptosis Gene_exp Altered Gene Expression MAPK_pathway->Gene_exp Repro_imp Reproductive Impairment (Imposex) Aromatase->Repro_imp Hormonal Imbalance Dev_ab Developmental Abnormalities Gene_exp->Dev_ab Gene_exp->Repro_imp Apoptosis->Dev_ab

Caption: Simplified signaling pathways affected by Tributyltin (TBT).

Conclusion

While specific quantitative data directly comparing the antifouling efficacy of TBT bromide and TBT chloride is scarce, the available evidence strongly suggests that their performance is overwhelmingly dictated by the tributyltin cation. Both compounds are highly effective, broad-spectrum biocides that operate by leaching into the marine environment. The choice between them in historical formulations was likely based on factors other than a significant difference in biocidal activity. The detailed experimental protocols and an understanding of the molecular mechanisms of TBT's toxicity provide a robust framework for evaluating its impact and for the ongoing development of safer, more environmentally friendly antifouling solutions.

References

A Researcher's Guide to Accurate Tributyltin Quantification: Isotope Dilution Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in environmental monitoring and toxicology studies, the accurate quantification of tributyltin (TBT) is paramount. This potent endocrine disruptor, even at ultra-trace levels, can have significant biological impacts. This guide provides an objective comparison of Isotope Dilution Analysis (IDA), a premier analytical technique for TBT quantification, with other commonly employed methods. We will delve into the experimental data, detailed protocols, and the underlying principles to equip you with the knowledge to select the most appropriate method for your research needs.

Tributyltin, a primary component of antifouling paints, persists in aquatic environments and accumulates in sediments and marine organisms. Its toxicity necessitates highly sensitive and accurate measurement techniques. While various methods exist, Isotope Dilution Mass Spectrometry (IDMS) is often considered the gold standard due to its ability to correct for sample matrix effects and analyte loss during sample preparation.[1][2][3]

Comparing the Performance: Isotope Dilution vs. Other Methods

The choice of analytical method for TBT quantification significantly impacts the accuracy, precision, and detection limits of the results. Below is a comparison of Isotope Dilution Analysis with other techniques, supported by experimental data.

Analytical MethodPrincipleDerivatization AgentDetection Limit (LOD/LOQ)Recovery (%)Precision (RSD%)Key AdvantagesKey Disadvantages
Isotope Dilution GC-MS/ICP-MS Addition of a known amount of isotopically labeled TBT standard to the sample. Quantification is based on the altered isotopic ratio.[2]Grignard Reagent (e.g., pentylmagnesium bromide) or Sodium Tetraethylborate (STEB)LOQ as low as 0.0426 ng/L; LOD of 0.015 ng/L has been achieved.[4]88 - 107% at 0.2 ng/L[5][4]2.8 - 6.7%[4]High accuracy and precision, corrects for matrix effects and analyte loss.[1][2]Higher cost and complexity, requires isotopically labeled standards.
Internal Standard GC-MS Addition of a structurally similar but non-native compound (internal standard) to the sample for quantification.Grignard Reagent or STEBGenerally higher than IDA; can be in the low ng/L range.82 - 104% in spiked seawater.3.1 - 11% in spiked seawater.[6]Good for routine analysis, more cost-effective than IDA.Does not fully compensate for matrix effects or analyte loss during extraction.
External Standard Calibration GC-MS Quantification based on a calibration curve generated from external standards.Grignard Reagent or STEBDependent on instrument sensitivity and sample matrix; susceptible to variability.Can be inconsistent and affected by matrix interference.Prone to higher variability due to matrix effects.Simple and widely used for screening purposes.Least accurate method, highly susceptible to matrix effects and variations in sample preparation.[7]
LC-ICP-MS Liquid chromatography separation followed by inductively coupled plasma mass spectrometry detection.No derivatization required.Not explicitly found for TBT but offers high sensitivity for organometals.--Eliminates the need for derivatization, reducing sample preparation time and potential errors.[8]Can have limitations in chromatographic resolution for complex matrices.[9]

The Principle of Isotope Dilution Analysis

Isotope Dilution Analysis is a powerful technique that relies on the addition of a known amount of an isotopically enriched standard of the analyte (in this case, TBT) to the sample at the beginning of the analytical procedure. This "spike" acts as an internal standard that behaves chemically and physically identically to the native TBT in the sample. Any loss of analyte during sample extraction, cleanup, or derivatization will affect both the native and the labeled TBT to the same extent. By measuring the altered isotope ratio in the final extract using a mass spectrometer, the original concentration of the native TBT can be calculated with high accuracy.[2][3]

G cluster_sample Sample cluster_spike Spike cluster_process Analytical Process cluster_result Result Sample Sample containing native TBT (e.g., ¹²⁰Sn) Equilibration Equilibration of spike and sample Sample->Equilibration Spike Known amount of isotopically labeled TBT (e.g., ¹¹⁷Sn) Spike->Equilibration Extraction Extraction & Cleanup Equilibration->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS/ICP-MS Analysis Derivatization->Analysis Ratio Measurement of altered isotope ratio (¹²⁰Sn / ¹¹⁷Sn) Analysis->Ratio Quantification Accurate Quantification of native TBT Ratio->Quantification G start Start: Water Sample spike Spiking with Isotopically Labeled TBT start->spike end End: Accurate TBT Quantification spe Solid Phase Extraction (SPE) spike->spe derivatization Derivatization (e.g., Ethylation) spe->derivatization gcms GC-MS/ICP-MS Analysis derivatization->gcms quantification Isotope Ratio Measurement & Quantification gcms->quantification quantification->end

References

A Comparative Guide to Detectors for Tributyltin (TBT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of tributyltin (TBT), a persistent and highly toxic organotin compound, is crucial for environmental monitoring, food safety, and toxicological studies. Various analytical techniques are employed for TBT analysis, with the choice of detector being a critical factor in determining the performance of the method. This guide provides an objective comparison of different detectors used for TBT analysis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of TBT Detectors

The selection of a detector for TBT analysis is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of commonly used detectors coupled with chromatographic separation techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

DetectorSeparation MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Key AdvantagesKey Disadvantages
Mass Spectrometry (MS) GC, HPLC< 2 ng/L - 1.5 ng/g0.049 - 0.055 ng/L0.9914 - 0.999788 - 107High selectivity and sensitivity, structural informationHigher equipment cost, potential for matrix effects
Tandem Mass Spectrometry (MS/MS) GC, LC0.01 ng Sn g⁻¹ (instrumental)---Very high sensitivity and selectivity, reduced interferencesHigher complexity and cost than single MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) HPLC, GC0.18 - 0.43 ng/mL--73.9 - 98.4Element-specific, high sensitivity, isotope dilution possibleHigh equipment cost, potential for polyatomic interferences
Flame Photometric Detector (FPD) GCSimilar to GC/MS at low ng/L levels---Good sensitivity for tin compounds, relatively low costNot as selective as MS, potential for quenching
Atomic Fluorescence Spectrometry (AFS) -Parts per trillion (ppt) level---Very high sensitivity for certain elements including tinPrimarily for elemental analysis, not molecular speciation
Electrochemical Sensors -Nanomolar to picomolar range---High sensitivity, portability, low costSusceptible to matrix effects and electrode fouling

Note: The performance characteristics can vary depending on the specific instrument, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate TBT analysis. The following sections outline typical experimental protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

1. Sample Preparation for GC-MS Analysis of TBT in Water and Sediment

This protocol involves extraction, derivatization to increase volatility, and clean-up.

  • Extraction (Water):

    • Acidify the water sample.

    • Perform a liquid-liquid extraction using a non-polar solvent like n-hexane containing a chelating agent such as tropolone.[1][2]

    • An internal standard (e.g., tripentyltin chloride) is added before extraction.[1]

  • Extraction (Sediment/Tissue):

    • Dessicate the sample using anhydrous sodium sulfate.[1]

    • Perform a Soxhlet extraction with n-hexane.[1] Alternatively, a mixture of acetic acid and methanol (B129727) can be used for leaching.[3]

  • Derivatization:

    • The extracted TBT is converted to a more volatile and thermally stable derivative.

    • Common derivatizing agents include Grignard reagents (e.g., n-hexyl magnesium bromide) or sodium tetraethylborate (NaBEt₄).[1][4]

  • Clean-up:

    • The derivatized extract is cleaned using column chromatography, often with Florisil, to remove interfering compounds.[1]

  • Analysis:

    • The cleaned extract is analyzed by capillary gas chromatography with a mass spectrometer (GC-MS) or a flame photometric detector (GC-FPD).[1][2]

2. Sample Preparation and Analysis using LC-MS/MS

This method often avoids the need for derivatization, simplifying the sample preparation process.

  • Extraction (Sediment):

    • Pressurized solvent extraction (PSE) can be used with a suitable solvent to efficiently extract TBT from the sediment matrix.[5]

  • Analysis:

    • The extract is directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • A pentafluorophenyl (PFP) column is often used for chromatographic separation with a mobile phase gradient of methanol and aqueous formic acid.[5]

    • Detection is achieved by monitoring the product fragments after collisionally induced dissociation (CID) of the parent TBT molecule.[5]

Visualizing the Workflow

Understanding the analytical workflow is essential for implementing these methods. The following diagrams, generated using the DOT language, illustrate the key steps in TBT analysis.

TBT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water or Sediment Sample Extraction Extraction (LLE or Soxhlet) Sample->Extraction Derivatization Derivatization (e.g., Grignard reagent) Extraction->Derivatization Cleanup Clean-up (e.g., Florisil column) Derivatization->Cleanup GC_Separation Gas Chromatography Separation Cleanup->GC_Separation Detection Detection (MS, FPD, etc.) GC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for GC-based TBT analysis.

LC_MS_MS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Sediment_Sample Sediment Sample PSE Pressurized Solvent Extraction (PSE) Sediment_Sample->PSE LC_Separation Liquid Chromatography Separation (PFP column) PSE->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis MSMS_Detection->Data_Analysis_LC

Caption: Workflow for LC-MS/MS based TBT analysis.

Conclusion

The choice of detector for TBT analysis significantly impacts the performance and applicability of the method. For high sensitivity and selectivity, especially in complex matrices, mass spectrometric detectors (MS, MS/MS, ICP-MS) are generally preferred.[2][5][6] However, for routine monitoring where cost is a major consideration, GC-FPD can be a viable alternative.[2] Emerging techniques like electrochemical sensors show promise for rapid and portable TBT detection, though they may be more susceptible to interferences.[7] Researchers should carefully consider their specific analytical requirements, available resources, and the nature of their samples when selecting a detection method for TBT analysis.

References

A Comparative Guide to Tributyltin (TBT) Quantification: Evaluating Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tributyltin (TBT), a persistent organic pollutant with significant toxicological implications, is paramount. This guide provides an objective comparison of the linearity and analytical range of common TBT quantification methods, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method for TBT quantification hinges on various factors, including the sample matrix, the required sensitivity, and the expected concentration range of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose. This guide delves into the performance of these methods, with a focus on two critical validation parameters: linearity and range.

Comparative Performance of Analytical Methods

The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of a method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of TBT, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. The following table summarizes their performance characteristics for linearity and range, based on available data.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
GC-MS/MSBeverages0.001 - 0.200 mg/L0.999--[1]
GC-MSSediment->0.9950.1 ng/g< 1.5 ng/g[2]
LC-MS/MSSeawater--0.8 ng/L2.5 ng/L[2]
GC-ICP-MSMarine Sediment--0.03 pg (as Sn)-[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the quantification of TBT using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas chromatography-based methods for TBT analysis typically require a derivatization step to increase the volatility of the organotin compounds.[3]

1. Sample Preparation and Extraction:

  • For sediment or soil samples, extraction is commonly performed using a solvent mixture such as diethyl ether:hexane (80:20) spiked with tropolone.[4]

  • A known amount of an internal standard, such as deuterated TBT (TBT-d27), is added to the sample before extraction for accurate quantification.[4]

  • The mixture is shaken and the organic layer is collected and concentrated.[4]

2. Derivatization:

  • The extracted TBT is derivatized to a more volatile form. This is often achieved through ethylation using sodium tetraethylborate (NaBEt4) or pentylation using a Grignard reagent (n-pentylmagnesium bromide).[1]

  • The derivatized sample is then ready for GC-MS analysis.

3. Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column is typically used.

    • Inlet: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized TBT.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods offer the advantage of analyzing TBT directly without the need for derivatization.

1. Sample Preparation and Extraction:

  • A "dilute-and-shoot" approach can sometimes be used for cleaner sample matrices like water, where the sample is simply diluted before injection.

  • For more complex matrices like sediment, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed. This involves extraction with an acidified organic solvent (e.g., 5% formic acid in acetonitrile) followed by a salting-out step.[2]

  • An internal standard (e.g., TBT-d27) is added prior to extraction.[2]

2. Instrumental Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 or a pentafluorophenyl (PFP) column is often used for separation.[5]

    • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water, often with a formic acid additive, is used.[5]

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is common.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, where a specific precursor ion of TBT is selected and fragmented, and a specific product ion is monitored for quantification.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the concept of linearity, the following diagrams are provided.

TBT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Sediment, Water) Spiking Internal Standard Spiking (e.g., TBT-d27) Sample->Spiking Extraction Extraction (e.g., Solvent, QuEChERS) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Instrumental_Analysis LC-MS/MS Path Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results (TBT Concentration) Quantification->Results

Caption: Workflow for TBT quantification.

Linearity_Concept cluster_0 Calibration Curve x_axis Analyte Concentration y_axis Instrument Response origin x_end origin->x_end y_end origin->y_end p1 p2 p3 p4 p5 line_start line_end line_start->line_end range_start range_end range_label Linear Range

Caption: Concept of a calibration curve and linear range.

References

Limit of detection (LOD) and limit of quantitation (LOQ) for TBT methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical methods for detecting and quantifying Tributyltin (TBT), a persistent environmental pollutant. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of common analytical techniques, their limits of detection (LOD) and quantitation (LOQ), and detailed experimental protocols.

Tributyltin (TBT), an organotin compound, has been widely used as a biocide in anti-fouling paints for ships. Despite regulations restricting its use, its persistence in aquatic environments continues to pose a significant threat to marine ecosystems. Accurate and sensitive detection methods are crucial for monitoring its presence and understanding its toxicological effects. This guide compares the performance of various analytical methods for TBT detection, focusing on their LOD and LOQ values, and provides the necessary protocols for their implementation.

Performance Comparison of TBT Analytical Methods

The choice of analytical method for TBT determination depends on the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the reported LOD and LOQ values for TBT in water and sediment/biota samples using various techniques.

Table 1: Comparison of LOD and LOQ for TBT in Water Samples

Analytical MethodSample Pre-treatmentLODLOQReference
GC-MS/MSIsotope Dilution, LLE, PTV injection0.015 ng/L0.0426 ng/L[1]
GC-MSLVI-PTV, Liquid-Liquid Extraction0.70 ng/L2.1 ng/L[2]
GC-ICP-MSTriple Isotope Dilution, Derivatization0.015 ng/L-[1]
LC-MS/MSDirect Injection-50 - 2000 ng/L[3]
GC-FPDSolid Phase Extraction--[4]

LOD: Limit of Detection; LOQ: Limit of Quantitation; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; LVI-PTV: Large Volume Injection-Programmed Temperature Vaporization; GC-ICP-MS: Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-FPD: Gas Chromatography with Flame Photometric Detection. Values are presented as reported in the respective studies.

Table 2: Comparison of LOD and LOQ for TBT in Sediment and Biota Samples

Analytical MethodSample MatrixLODLOQReference
LC-MS/MSMarine Sediment1.25 ng Sn/g-[5]
GC-MSMarine Sediment1.5 ng/g (as Sn)-[6]
LC-MS/MS (QuEChERS)Bottom Sediments-<1.5 ng/g[7]
GC-MSSediments and Biota--[8]
GC-FPDSediment and Mussel--[4]

LOD: Limit of Detection; LOQ: Limit of Quantitation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe. Values are presented as reported in the respective studies.

Experimental Protocols

Accurate determination of LOD and LOQ is underpinned by meticulous experimental design and execution. Below are generalized protocols for TBT analysis and for the determination of LOD and LOQ.

General Protocol for TBT Analysis in Environmental Samples

The analysis of TBT in environmental samples typically involves sample collection, extraction of the analyte, a clean-up step to remove interfering substances, derivatization (for GC-based methods), and finally, instrumental analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Water, Sediment, Biota) Extraction Extraction (LLE, SPE, PLE, QuEChERS) SampleCollection->Extraction Cleanup Clean-up (e.g., SPE, Florisil) Extraction->Cleanup Derivatization Derivatization (e.g., Ethylation with NaBEt4) (for GC methods) Cleanup->Derivatization InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS/MS, etc.) Cleanup->InstrumentalAnalysis Direct for LC-MS/MS Derivatization->InstrumentalAnalysis DataAnalysis Data Analysis (Quantification, LOD/LOQ) InstrumentalAnalysis->DataAnalysis

Fig. 1: General workflow for TBT analysis.

Sample Preparation for Water Samples (as per US EPA Method 8323):

  • Acidify two-liter water samples with 12 N hydrochloric acid (HCl).[9]

  • Extract the acidified water samples using pre-prepared solid-phase extraction (SPE) discs.[9]

Sample Preparation for Sediment/Tissue Samples (as per US EPA Method 8323):

  • Extract tissue or sediment samples using a solvent mixture of hexane:acetic acid:tropolone (99:1:0.1 v/v).[9]

  • After sonication, adjust the sample pH to 2 with a small quantity of 12N HCl.[9]

  • Centrifuge the acidified sample for approximately thirty minutes.[9]

Derivatization for GC Analysis: For GC-based methods, a derivatization step is necessary to increase the volatility of TBT. A common method is ethylation using sodium tetraethylborate (NaBEt4).[4][10]

Protocol for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of method validation, ensuring the reliability of the analytical data at low concentrations. The two common methods are the Signal-to-Noise (S/N) ratio and the calibration curve method.[11][12]

1. Signal-to-Noise (S/N) Ratio Method:

  • LOD: The concentration that produces a signal-to-noise ratio of 3:1.[11][12]

  • LOQ: The concentration that produces a signal-to-noise ratio of 10:1.[11][12]

    • Prepare a series of diluted solutions of a known concentration near the expected LOD and LOQ.

    • Inject these solutions into the analytical instrument and measure the signal-to-noise ratio for each.

2. Calibration Curve Method:

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where:

      • σ is the standard deviation of the response (can be determined from the y-intercept of the regression line or the standard deviation of blank measurements).[11][13]

      • S is the slope of the calibration curve.[11][13]

    • Prepare at least six calibration standards at concentrations in the low range of the expected analyte concentration.

    • Generate a calibration curve by plotting the instrument response against the concentration.

    • Calculate the slope of the calibration curve and the standard deviation of the y-intercept or blank responses.

TBT Signaling Pathways

TBT is a known endocrine-disrupting chemical that can interfere with normal hormonal signaling pathways, leading to various adverse effects.

RXR-PPAR Activation and Adipogenesis

TBT can activate the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[14][15][16] This activation promotes the differentiation of preadipocytes into mature adipocytes, potentially contributing to obesity.[15][16]

G TBT Tributyltin (TBT) RXR_PPAR RXR-PPARγ Heterodimer TBT->RXR_PPAR Activates Preadipocyte Preadipocyte RXR_PPAR->Preadipocyte Promotes Differentiation Adipocyte Mature Adipocyte (Increased Adipose Mass) Preadipocyte->Adipocyte

Fig. 2: TBT-induced activation of RXR-PPARγ pathway.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

TBT can disrupt the proper functioning of the HPG axis by affecting kisspeptin (B8261505) and leptin signaling, which are crucial for reproductive function.[17] This can lead to irregular estrous cycles and reduced fertility.[17]

G TBT Tributyltin (TBT) Kisspeptin_Leptin Kisspeptin/Leptin Signaling in Hypothalamus TBT->Kisspeptin_Leptin Disrupts HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Kisspeptin_Leptin->HPG_Axis Affects Reproductive_Function Abnormal Reproductive Function (e.g., Irregular Estrous Cycle) HPG_Axis->Reproductive_Function

Fig. 3: TBT disruption of the HPG axis.
Induction of Apoptosis

TBT has been shown to induce apoptosis (programmed cell death) in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria.[18] This involves the activation of caspases and changes in intracellular calcium homeostasis.[18]

G TBT Tributyltin (TBT) ER_Mito Endoplasmic Reticulum & Mitochondria Stress TBT->ER_Mito Induces Caspase_Activation Caspase Activation ER_Mito->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Fig. 4: TBT-induced apoptotic signaling pathway.

References

Assessing the Specificity of Immunoassays for Tributyltin Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Tributyltin bromide (TBTB), a persistent and toxic organotin compound, is of paramount importance. While chromatographic methods have traditionally dominated the analytical landscape for organotins, immunoassays present a potentially high-throughput and cost-effective alternative. However, the specificity of an immunoassay is a critical performance parameter that dictates its reliability. This guide provides an objective comparison of a hypothetical immunoassay for TBTB with established analytical techniques, supported by experimental principles and data presentation structures.

Comparison of Analytical Methods for Tributyltin Detection

The selection of an appropriate analytical method for Tributyltin (TBT) detection hinges on a balance of sensitivity, specificity, throughput, and cost. While immunoassays offer advantages in speed and ease of use, their specificity can be a significant concern due to potential cross-reactivity with other organotin compounds. In contrast, chromatographic methods coupled with mass spectrometry provide high specificity and are considered the gold standard for organotin analysis.[1][2]

FeatureImmunoassay (Hypothetical)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity and elemental mass detection
Specificity Dependent on antibody; potential for cross-reactivity with other organotins (e.g., DBT, MBT, TPT)High; capable of separating and identifying individual organotin compoundsVery high; elemental detection of tin provides excellent specificity for organotin species
Sensitivity Potentially high (ng/mL to pg/mL range)High (pg/L to ng/L range)[3]Very high (ppq or pg/L level)[3]
Sample Throughput High; suitable for screening large numbers of samplesModerate; requires sample derivatization and longer run times[1][3]Moderate to high; derivatization is not required[2]
Cost per Sample Low to moderateHighHigh
Instrumentation Standard plate readerGC-MS systemLC-ICP-MS system
Derivatization Step Not requiredRequired to increase volatility of organotins[1][3][4][5]Not required[2]

Experimental Protocols

Immunoassay for this compound (Competitive ELISA Protocol)

This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a small molecule like Tributyltin.

  • Coating: A microtiter plate is coated with a conjugate of a TBT analog (hapten) and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA in PBS).

  • Competition: Standards or samples containing TBTB are added to the wells, followed by the addition of a specific anti-TBT antibody. The plate is incubated, allowing the free TBT in the sample to compete with the coated TBT-protein conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and TBT.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-TBT antibody is added.

  • Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of TBT in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organotin Analysis

This is a generalized protocol for the analysis of organotin compounds using GC-MS, which often requires a derivatization step.

  • Extraction: Organotin compounds are extracted from the sample matrix using an organic solvent, often with the aid of a complexing agent like tropolone.[4][5]

  • Derivatization: The extracted organotins are converted into more volatile and thermally stable derivatives. Common derivatization agents include Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt4).[3][4][5]

  • Cleanup: The derivatized extract is purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • GC Separation: The cleaned-up sample is injected into a gas chromatograph, where the different organotin derivatives are separated based on their boiling points and interactions with the capillary column.

  • MS Detection: The separated compounds enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Visualizing Workflows and Comparisons

To better understand the experimental processes and the logical comparison between the methods, the following diagrams are provided.

Immunoassay_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat Plate with TBT-Protein Conjugate p2 Block Non-specific Sites p1->p2 a1 Add Samples/Standards & Anti-TBT Antibody p2->a1 a2 Incubate (Competition) a1->a2 a3 Wash a2->a3 d1 Add Enzyme-Linked Secondary Antibody a3->d1 d2 Wash d1->d2 d3 Add Substrate d2->d3 d4 Measure Absorbance d3->d4

Immunoassay (Competitive ELISA) Workflow for TBTB.

Specificity_Comparison cluster_methods Analytical Methods cluster_specificity Specificity Determinants cluster_outcome Specificity Outcome immunoassay Immunoassay antibody Antibody-Antigen Recognition immunoassay->antibody gcms GC-MS separation Chromatographic Separation & Mass Analysis gcms->separation lcicpms LC-ICP-MS elemental Elemental Tin Detection lcicpms->elemental potential_cross_reactivity Potential Cross-Reactivity antibody->potential_cross_reactivity high_specificity High Specificity separation->high_specificity very_high_specificity Very High Specificity elemental->very_high_specificity

References

Head-to-Head Comparison of SPME Fibers for Tributyltin (TBT) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The accurate quantification of tributyltin (TBT), a persistent organic pollutant with significant toxicological implications, is paramount in environmental monitoring and food safety analysis. Solid Phase Microextraction (SPME) coupled with gas chromatography (GC) has emerged as a powerful analytical tool for TBT determination due to its simplicity, sensitivity, and solvent-free nature. The choice of SPME fiber coating is a critical parameter that dictates the efficiency and reliability of the extraction process. This guide provides a head-to-head comparison of different SPME fibers for the extraction of TBT, supported by experimental data to aid researchers in selecting the optimal fiber for their specific analytical needs.

Performance Comparison of SPME Fibers for TBT Analysis

The data from this study, supplemented with information on PDMS/DVB and PA fibers from other relevant literature, is summarized in the table below to provide a comparative overview. It is important to note that the data for PDMS/DVB and PA fibers may not have been generated under identical experimental conditions as the Bravo et al. study, and thus should be interpreted with this consideration.

Fiber CoatingPrinciple of ExtractionTypical AnalytesLimit of Detection (LOD) for TBT (ng/L)Reproducibility (RSD%) for TBTKey Advantages
PDMS Absorption (non-polar)Non-polar volatile and semi-volatile compounds~0.5 - 5.8[2]3 - 18[3]Robust and widely used
PDMS/DVB Mixed-mode (Adsorption/Absorption)Broad range of analytes, including polar and non-polar compoundsNot explicitly found for TBT in a comparative studyGenerally <15% for other analytesVersatile for screening diverse compounds
Polyacrylate (PA) Absorption (polar)Polar semi-volatile compoundsNot explicitly found for TBT in a comparative studyGenerally <15% for other analytesSuitable for polar analytes
CAR/PDMS Adsorption (porous solid)Volatile and low molecular weight compoundssub ng/L range[1]Requires internal standards for acceptable repeatability[1]High sensitivity for volatile compounds[1]
DVB/CAR/PDMS Mixed-mode (Adsorption)Wide range of volatile and semi-volatile compoundssub ng/L range[1]Requires internal standards for acceptable repeatability[1]Broad applicability for various organotins[1]

Note: The performance of SPME fibers can be significantly influenced by the experimental conditions, including sample matrix, derivatization method, extraction time, and temperature. The values presented above are for guidance and may vary depending on the specific analytical method.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized and specific protocols based on the reviewed literature.

General Experimental Workflow for SPME-GC Analysis of TBT

The following diagram illustrates a typical workflow for the analysis of TBT in environmental samples using SPME-GC.

SPME-GC Workflow for TBT Analysis General Experimental Workflow for SPME-GC Analysis of TBT cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Derivatization Derivatization (e.g., with NaBEt4) Sample->Derivatization Headspace Headspace Generation (Heating and Agitation) Derivatization->Headspace SPME SPME Fiber Exposure Headspace->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation Desorption->Separation Detection Detection (e.g., MS, FPD) Separation->Detection Quantification Quantification Detection->Quantification

Caption: A schematic of the typical experimental workflow for TBT analysis using SPME-GC.

Detailed Protocol from Bravo et al. (2012) for Organotin Analysis

This protocol was optimized for the simultaneous determination of various organotin compounds, including TBT, using different SPME fibers.[1]

  • Sample Preparation and Derivatization:

    • For water samples, 10 mL of the sample is placed in a 20 mL vial.

    • For sediment samples, 0.25 g of the sample is placed in a 20 mL vial with 10 mL of a 2 M HCl solution in methanol. The mixture is then sonicated.

    • The pH of the sample is adjusted to 5.2 with a sodium acetate/acetic acid buffer.

    • An internal standard is added.

    • Derivatization is performed by adding a sodium tetraethylborate (NaBEt₄) solution.

  • SPME Procedure (Headspace Mode):

    • The vial is heated and agitated.

    • The SPME fiber is exposed to the headspace of the sample. Optimal conditions varied depending on the fiber:

      • PDMS: 50°C for 40 min with agitation.

      • CAR/PDMS: 60°C for 50 min with agitation.

      • DVB/CAR/PDMS: 55°C for 45 min with agitation.

  • GC-PFPD Analysis:

    • Thermal Desorption: The fiber is desorbed in the GC injector at 250°C.

    • Gas Chromatograph (GC): Equipped with a Pulsed Flame Photometric Detector (PFPD).

    • Column: A non-polar capillary column (e.g., HP-5).

    • Oven Temperature Program: Optimized for the separation of ethylated organotin compounds.

    • Carrier Gas: Helium.

Logical Relationships in SPME Fiber Selection

The choice of an SPME fiber is a multifactorial decision based on the properties of the analyte and the desired analytical outcome. The following diagram illustrates the key considerations.

SPME Fiber Selection Logic Logical Considerations for SPME Fiber Selection cluster_fibers Fiber Characteristics cluster_performance Desired Performance Analyte Analyte Properties (Polarity, Volatility, Molecular Weight) PDMS PDMS (Non-polar) Analyte->PDMS Non-polar Semi-volatile PA Polyacrylate (Polar) Analyte->PA Polar Semi-volatile PDMS_DVB PDMS/DVB (Mixed-phase) Analyte->PDMS_DVB Broad range of polarity Volatile to semi-volatile Robustness Matrix Tolerance PDMS->Robustness Sensitivity High Sensitivity (Low LOD) PA->Sensitivity for polar analytes PDMS_DVB->Sensitivity for a wide range of analytes Versatility Broad Applicability PDMS_DVB->Versatility

Caption: A diagram illustrating the decision-making process for selecting an appropriate SPME fiber.

Conclusion

The selection of the most suitable SPME fiber for TBT extraction is a critical step in developing a robust and sensitive analytical method. Based on the available literature, for a targeted analysis of TBT, which is a relatively non-polar compound, a PDMS fiber can provide good performance and is a cost-effective choice. For broader screening of various organotin compounds with differing polarities, a mixed-phase fiber such as PDMS/DVB or DVB/CAR/PDMS would be more appropriate, offering greater versatility.[1] While Polyacrylate fibers are generally favored for more polar compounds, their efficiency for TBT extraction may be lower compared to non-polar or mixed-phase coatings.

Researchers should carefully consider the specific requirements of their study, including the sample matrix, the presence of other organotin species, and the desired detection limits, when selecting an SPME fiber. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of SPME-based methods for TBT analysis.

References

A Researcher's Guide to Tributyltin (TBT) Analysis: A Statistical Comparison of Analytical Instruments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tributyltin (TBT) is paramount due to its significant environmental toxicity and persistence. This guide provides an objective comparison of the performance of four common analytical techniques for TBT analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectrometry (AAS). The information presented, supported by experimental data from various studies, aims to assist in selecting the most suitable instrumentation for specific research needs.

Introduction to TBT and Analytical Challenges

Tributyltin is an organotin compound that was widely used as a biocide in anti-fouling paints for marine vessels.[1] Its high toxicity to aquatic life, even at low concentrations, has led to strict regulations and a demand for sensitive and reliable analytical methods for its detection in various matrices, including water, sediment, and biological tissues.[1][2]

The primary analytical challenges in TBT determination include its low concentration in environmental samples, potential for matrix interference, and the need for speciation to distinguish it from other less toxic organotin compounds. The choice of analytical instrument significantly impacts the sensitivity, selectivity, and efficiency of TBT analysis.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for TBT quantification depends on several factors, including the required detection limits, the complexity of the sample matrix, sample throughput needs, and available budget. The following sections provide a detailed overview of each technique and a summary of their quantitative performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of TBT, a derivatization step is typically required to convert it into a more volatile form before injection into the GC system.[3][4] This adds to the sample preparation time but often results in excellent sensitivity and selectivity.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing TBT in its native form without the need for derivatization, simplifying sample preparation and reducing analysis time.[3] This technique is particularly suitable for polar and thermally labile compounds and can handle complex sample matrices with minimal cleanup.[7][8] Modern LC-MS/MS systems provide high sensitivity and selectivity for TBT analysis.[3][9]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful elemental analysis technique that offers exceptionally low detection limits for tin.[10] When coupled with a separation technique like GC or HPLC, it allows for highly sensitive speciation of organotin compounds.[11][12] GC-ICP-MS, for instance, combines the high separation efficiency of GC with the high sensitivity of ICP-MS for tin isotope detection.[6]

Atomic Absorption Spectrometry (AAS)

AAS is a more traditional technique for elemental analysis. For TBT analysis, Graphite (B72142) Furnace AAS (GFAAS) is often employed due to its enhanced sensitivity compared to flame AAS.[5][11] Hydride generation AAS (HGAAS) is another approach that can be used to introduce tin into the atomizer, though it can be prone to interferences from other metals.[3] While generally less sensitive than MS-based methods, AAS can be a cost-effective option for screening or for samples with higher TBT concentrations.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the different analytical techniques based on data reported in the literature. It is important to note that these values can vary depending on the specific instrument, experimental conditions, and sample matrix.

Performance Metric GC-MS LC-MS/MS GC-ICP-MS Graphite Furnace AAS (GFAAS)
Limit of Detection (LOD) 0.70 ng/L (in water)[2]Generally in the low ng/L range0.3-0.4 ng/g (in sediment)[6]Characteristic mass of 7 pg[5]
Limit of Quantification (LOQ) 2.1 ng/L (in water)[2]Typically low ng/L--
Precision (RSD%) 1.64–3.31% (qICP-MS)[6]<15%[9]1.59–1.62% (SF-ICP-MS)[6]3.0%[5]
Accuracy/Recovery (%) >97%[2]88-104%[5]Certified reference material agreement[6]88-104%[5]
Linearity (R²) >0.99[2]>0.99-Good over 0-250 ng/mL[5]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for TBT analysis using GC-MS and LC-MS.

GC-MS Protocol for TBT in Water[2]
  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C.

  • Internal Standard Spiking: Add an internal standard (e.g., Tripropyltin) to the sample.

  • Extraction: Perform liquid-liquid extraction using a suitable organic solvent like n-hexane.

  • Derivatization: Ethylate the organotin compounds by adding a derivatizing agent such as sodium tetraethylborate (NaBEt₄) in a buffered solution (pH ~4.2).

  • Phase Separation: Allow the layers to separate and collect the organic (n-hexane) layer.

  • Drying: Dry the extract using anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the extract into the GC-MS system. A programmed temperature vaporization (PTV) injector with a large volume injection can be used to achieve lower detection limits.[2] Use selected ion monitoring (SIM) mode for quantification.

LC-MS/MS Protocol for TBT in Various Matrices[3]
  • Sample Preparation:

    • Food (e.g., apple, potato): Homogenize the sample, add an internal standard (e.g., triphenyl phosphate), and extract with acetonitrile (B52724). Centrifuge and dilute the supernatant with water.

    • Textiles: Shred the material, add an internal standard, and extract with acetonitrile using sonication. Centrifuge and dilute the supernatant.

    • Water: Add an internal standard and inject directly or after dilution.

  • LC Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) or acetonitrile.

  • MS/MS Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for TBT and the internal standard using Multiple Reaction Monitoring (MRM) for quantification.

Visualizing Analytical Workflows and Decision Making

To further clarify the experimental processes and aid in the selection of an appropriate instrument, the following diagrams have been generated using Graphviz.

GCMS_Workflow start Water/Sediment Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., Ethylation with NaBEt4) extraction->derivatization cleanup Extract Cleanup (Optional) derivatization->cleanup gc_injection GC Injection (PTV, Large Volume) cleanup->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometry Detection (MS) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end TBT Concentration data_analysis->end

Caption: Experimental workflow for TBT analysis using GC-MS.

LCMS_Workflow start Water/Food/Tissue Sample extraction Extraction (e.g., Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution centrifugation->dilution lc_injection LC Injection dilution->lc_injection lc_separation Chromatographic Separation (Reversed-Phase C18) lc_injection->lc_separation ms_detection Tandem Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end TBT Concentration data_analysis->end

References

Safety Operating Guide

Proper Disposal of Tributyltin Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tributyltin bromide, a highly toxic organotin compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

This compound is toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, stringent safety measures are imperative during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[3] All work with this compound should be conducted in a certified chemical fume hood.

  • Spill Management: In case of a spill, immediately evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material and place it into a suitable, sealed container for disposal.[2][3] Do not allow the chemical to enter drains or waterways.[1][2]

  • First Aid: In case of skin contact, immediately flush with plenty of soap and water and remove contaminated clothing.[2][3] If inhaled, move the person to fresh air.[1] If ingested, seek immediate medical attention.[2][3][4]

Operational and Disposal Plan

The disposal of this compound waste requires a multi-step approach focused on containment, documentation, and the use of a licensed hazardous waste disposal service.

Step 1: Waste Segregation and Collection

Properly segregate this compound waste from other laboratory waste streams. This includes contaminated labware, unused product, reaction byproducts, and contaminated PPE. Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[1]

Step 2: Labeling and Storage

Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations. Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Step 3: Professional Disposal

Arrange for the collection and disposal of the this compound waste by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams. The disposal method must conform with all applicable local, state, and federal regulations.[1]

Quantitative Data: Occupational Exposure Limits

To minimize occupational exposure, several regulatory bodies have established permissible exposure limits for organotin compounds. These limits are typically measured as the concentration of elemental tin (Sn) in the air.

OrganizationExposure Limit (as Tin)Details
OSHA 0.1 mg/m³Permissible Exposure Limit (PEL) for organotins.
NIOSH 0.1 mg/m³Recommended Exposure Limit (REL) for organotins (except tricyclohexyltin hydroxide).
ACGIH 0.1 mg/m³Threshold Limit Value - Time-Weighted Average (TLV-TWA).
ACGIH 0.2 mg/m³Short-Term Exposure Limit (STEL).

Experimental Protocol: Oxidation of this compound Waste

For laboratories with the appropriate capabilities and permissions, a pre-treatment step to reduce the toxicity of this compound waste can be performed. This involves the oxidation of the organotin compound to less toxic inorganic tin species. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To reduce the toxicity of liquid this compound waste prior to professional disposal.

Materials:

  • Liquid this compound waste

  • Commercial bleach (sodium hypochlorite (B82951) solution) or 6% hydrogen peroxide

  • Large, appropriate container for the treatment process

  • Stir plate and stir bar

  • pH meter or pH paper

  • Designated hazardous waste container

Procedure:

  • Segregation: Ensure the this compound waste is not mixed with other incompatible waste streams.

  • Dilution: In a chemical fume hood, dilute the concentrated waste with a suitable solvent to manage the reaction rate and temperature.

  • Oxidation: Slowly add the oxidizing agent (bleach or hydrogen peroxide) to the diluted waste while stirring continuously. The reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.

  • Reaction Time: Allow the mixture to react for several hours (or overnight) with continued stirring to ensure complete oxidation.

  • Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.

  • Disposal: The treated waste, which now contains less toxic inorganic tin compounds, must still be disposed of as hazardous waste. Transfer the treated waste to a designated hazardous waste container and label it appropriately for collection by a licensed disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Tributyltin_Bromide_Disposal_Workflow cluster_0 On-Site Waste Management cluster_1 Pre-Treatment (Optional & for Trained Personnel) cluster_2 Final Disposal A Generation of This compound Waste B Segregate Waste (Contaminated materials, unused chemical) A->B C Collect in Designated Sealed Container B->C D Label Container 'Hazardous Waste - this compound' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E K Arrange for Professional Disposal Service E->K F Dilute Waste in Fume Hood G Slowly Add Oxidizing Agent (e.g., Bleach) with Stirring F->G H Allow Reaction to Complete (Several Hours) G->H I Neutralize pH (6-8) H->I J Transfer to Hazardous Waste Container I->J J->K L Transport by Licensed Hazardous Waste Hauler K->L M Dispose at an Approved Hazardous Waste Facility L->M

References

Essential Safety and Operational Guide for Handling Tributyltin Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of Tributyltin bromide, tailored for research and drug development professionals. Adherence to these guidelines is essential to mitigate the significant health and environmental risks associated with this compound.

This compound is a highly toxic organotin compound that can be absorbed through ingestion, inhalation, and skin contact.[1] Acute exposure may lead to severe skin and eye irritation, respiratory issues, and neurological damage, with potentially lethal consequences in severe cases.[1] Long-term exposure can result in persistent neurological problems.[1] This compound is also recognized as a potential endocrine disruptor and is very toxic to aquatic life with long-lasting effects.[2][3]

Key Safety Data

For quick reference, the following table summarizes essential quantitative safety information for handling this compound and other organotin compounds. It is crucial to consult the full Safety Data Sheet (SDS) for detailed information.

ParameterValue / RecommendationSource(s)
Exposure Limits No specific OSHA PEL, NIOSH REL, or ACGIH TLV available for this compound.[4] Follow general guidelines for organotin compounds.[4]
Glove Recommendation Chemical-resistant gloves (Neoprene or nitrile rubber suggested for similar compounds).[5][6][5][6]
Eye Protection Chemical safety goggles or a combination of a face shield (8-inch minimum) and goggles are required.[5][5]
Respiratory Protection A NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when engineering controls are insufficient or during emergencies.[1][7][1][7]
Decontamination Solutions - 1M Sodium Fluoride (NaF) solution (for Stille reaction workups) - Commercial bleach (sodium hypochlorite (B82951) solution) - 20% nitric acid[1]
Emergency Eye Wash Flush eyes continuously with running water for at least 15 minutes.[4][8][4][8]
Emergency Skin Wash Immediately flush skin with running water for at least 15 minutes.[4] Remove all contaminated clothing.[4][4]

Operational Procedures

A systematic approach to handling this compound is critical for ensuring laboratory safety. The following step-by-step protocols cover the entire workflow from preparation to disposal.

Preparation and Engineering Controls
  • Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general and local exhaust ventilation to maintain airborne concentrations at the lowest possible level.[4]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[9]

  • Spill Kit: Prepare a spill kit containing an inert absorbent material, appropriate personal protective equipment (PPE), and designated waste containers.

Personal Protective Equipment (PPE)
  • Body Protection: Wear a lab coat or chemical-resistant coveralls.[1]

  • Hand Protection: Use double gloves (outer and inner chemical-resistant gloves) to provide an extra layer of protection.[1] If direct contact occurs, or if a glove is torn or punctured, replace it immediately.[7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[1][5]

  • Respiratory Protection: A properly fitted respirator is essential. A standard Level C ensemble, which includes a full-face or half-mask air-purifying respirator, is often recommended for organotin compounds.[1]

Handling and Use
  • Avoid Contact: Avoid all personal contact with this compound, including inhalation of vapors and direct contact with skin and eyes.[8]

  • Safe Transfer: For air-sensitive reagents, use a syringe and needle under an inert atmosphere for transfers.[1]

  • Housekeeping: Do not allow clothing wet with the material to remain in contact with the skin.[8] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4]

Storage
  • Containers: Store in original, tightly closed, and clearly labeled containers.[1][8]

  • Location: Keep in a cool, dry, well-ventilated, and secure area.[1][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[1][8]

Spill and Emergency Procedures

The following diagram illustrates the workflow for responding to a this compound spill or exposure.

G cluster_Spill Spill Response cluster_Exposure Exposure Response Spill_Start Spill Occurs Evacuate Evacuate Immediate Area Spill_Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE for Cleanup Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure_Start Personal Exposure Occurs Remove_Clothing Remove Contaminated Clothing Exposure_Start->Remove_Clothing Skin Contact Flush_Eyes Flush Eyes with Water for 15 min Exposure_Start->Flush_Eyes Eye Contact Move_to_Fresh_Air Move to Fresh Air Exposure_Start->Move_to_Fresh_Air Inhalation Wash_Skin Flush Skin with Water for 15 min Remove_Clothing->Wash_Skin Seek_Medical Seek Immediate Medical Attention Wash_Skin->Seek_Medical Flush_Eyes->Seek_Medical Move_to_Fresh_Air->Seek_Medical

Workflow for this compound Spill and Exposure Response.
Decontamination and Disposal

  • Waste Segregation: Do not mix organotin waste with other waste streams.[1]

  • Liquid Waste: Liquid waste containing this compound should be treated to reduce its toxicity before disposal. This can involve oxidation to less toxic inorganic tin compounds.[1]

  • Solid Waste: Contaminated solid materials, including absorbent from spills, used PPE, and empty containers, must be collected in designated hazardous waste containers.[1]

  • Glassware Decontamination:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone).

    • Soak the glassware in a bleach or 20% nitric acid bath.[1]

    • Dispose of the solvent rinse and the decontamination bath solution as hazardous waste.[1]

  • Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's environmental health and safety department for specific guidance. Puncture empty containers to prevent reuse.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyltin bromide
Reactant of Route 2
Tributyltin bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.